4-tert-butyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZTFQDSPKNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-98-4 | |
| Record name | 5-tert-butyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butyl-1H-imidazole is a valuable heterocyclic compound, serving as a crucial building block in the synthesis of various pharmacologically active molecules and functional materials. Its sterically demanding tert-butyl group at the C4 position imparts unique electronic and steric properties, influencing the biological activity and physical characteristics of its derivatives. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory and potential scale-up applications.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic disconnection of the imidazole core points to several viable synthetic strategies. The most prominent approaches involve the formation of the imidazole ring from acyclic precursors. One particularly effective strategy, the Marckwald synthesis, builds the imidazole ring from an α-aminoketone and a thiocyanate source, followed by removal of the resulting mercapto group. This two-step approach offers a reliable and often high-yielding route to the target molecule.
Caption: Retrosynthetic analysis of this compound.
The Marckwald Synthesis: A Two-Step Pathway to this compound
The Marckwald synthesis is a classical and robust method for the preparation of imidazoles.[1] This pathway involves the initial formation of a 2-mercaptoimidazole derivative, which is subsequently desulfurized to afford the final imidazole product.
Step 1: Synthesis of 4-tert-butyl-2-mercapto-1H-imidazole
The first step involves the cyclocondensation of an α-aminoketone, specifically 1-amino-3,3-dimethyl-2-butanone, with potassium thiocyanate. The α-aminoketone can be sourced commercially as its hydrochloride salt.[2][3][4] The reaction proceeds via nucleophilic attack of the amino group on the thiocyanate carbon, followed by intramolecular cyclization and dehydration to form the stable 2-mercaptoimidazole ring.
Experimental Protocol:
-
Preparation of the α-aminoketone free base: In a round-bottom flask, dissolve 1-amino-3,3-dimethyl-2-butanone hydrochloride (1 equivalent) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) while stirring. Extract the liberated free amine into a suitable organic solvent such as diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-amino-3,3-dimethyl-2-butanone. Caution: The free amine is volatile and should be used immediately in the next step.
-
Cyclization Reaction: To a solution of the crude 1-amino-3,3-dimethyl-2-butanone (1 equivalent) in ethanol, add potassium thiocyanate (1.1 equivalents). The mixture is then acidified with concentrated hydrochloric acid and refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated solution of sodium bicarbonate, leading to the precipitation of the crude 4-tert-butyl-2-mercapto-1H-imidazole. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Caption: Reaction scheme for the synthesis of 4-tert-butyl-2-mercapto-1H-imidazole.
Step 2: Desulfurization of 4-tert-butyl-2-mercapto-1H-imidazole
The removal of the mercapto group is a critical step to arrive at the target this compound. This can be achieved through oxidative desulfurization using various reagents. Common methods include the use of nitric acid or hydrogen peroxide.[1][4][5] The choice of the desulfurization agent can influence the reaction conditions and the overall yield.
Experimental Protocol (using Hydrogen Peroxide):
-
Reaction Setup: In a round-bottom flask, suspend 4-tert-butyl-2-mercapto-1H-imidazole (1 equivalent) in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.
-
Oxidative Desulfurization: To the stirred suspension, add 30% hydrogen peroxide (a slight excess, e.g., 1.2 equivalents) dropwise at a controlled temperature, typically room temperature or slightly below, to manage any exothermicity. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 1-amino-3,3-dimethyl-2-butanone | KSCN, HCl, Ethanol | 4-tert-butyl-2-mercapto-1H-imidazole | 70-85% |
| 2 | 4-tert-butyl-2-mercapto-1H-imidazole | 30% H₂O₂, Acetic Acid | This compound | 80-95% |
Alternative Synthetic Approaches
While the Marckwald synthesis is a reliable method, other strategies can also be employed for the synthesis of this compound.
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a one-pot, multi-component reaction that can, in principle, be adapted for the synthesis of this compound.[6][7][8][9] This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To obtain the 4-tert-butyl substitution, pivalaldehyde would be the required aldehyde component, reacting with glyoxal and ammonia.
Conceptual Reaction Scheme:
Pivalaldehyde + Glyoxal + 2 NH₃ → this compound + 3 H₂O
The primary challenge in this approach lies in controlling the regioselectivity and minimizing the formation of side products. The reaction conditions, such as temperature, solvent, and the order of addition of reactants, would need careful optimization to achieve a satisfactory yield of the desired product.[10]
Caption: Conceptual scheme for the Debus-Radziszewski synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably achieved through the two-step Marckwald synthesis, involving the formation and subsequent desulfurization of 4-tert-butyl-2-mercapto-1H-imidazole. This method offers good overall yields and is amenable to laboratory-scale preparation. While one-pot alternatives like the Debus-Radziszewski synthesis are conceptually simpler, they may require significant optimization to achieve comparable efficiency and purity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available starting materials.
References
- Baumann, M., & Baxendale, I. R. (2017). A Continuous-Flow Method for the Desulfurization of Substituted Thioimidazoles Applied to the Synthesis of Etomidate Derivatives. European Journal of Organic Chemistry, 2017(44), 6518–6524.
- Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters.
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(49), 29333-29339.
- Gelens, E., De Kanter, F. J. J., Schmitz, R. F., Sliedregt, L. A. J. M., Van Steen, B. J., Kruse, C. G., Leurs, R., Groen, M. B., & Orru, R. V. A. (2006). A multi-component synthesis of N-substituted imidazoles. Molecular Diversity, 10(1), 17-22.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3813-3826.
- Sierant, M., Kulik, K., Sochacka, E., Szewczyk, R., Sobczak, M., & Nawrot, B. (2018). Cytochrome c Catalyzes the Hydrogen Peroxide-Assisted Oxidative Desulfuration of 2-Thiouridines in Transfer RNAs. ChemBioChem, 19(7), 687-695.
- Sonar, J., et al. (2021). An efficient synthesis of 2, 4, 5-triaryl-1H-imidazole derivatives catalyzed by boric acid in aqueous media under ultrasound-irradiation. Bulletin of the Korean Chemical Society, 30(5), 1057-1060.
- Kidwai, M., et al. (2000). Solvent free synthesis of trisubstituted 1H imidazoles. Journal of Chemical Research, Synopses, (10), 482-483.
- Debus–Radziszewski imidazole synthesis. In Wikipedia.
- Chang, J. H., Lee, K. W., Nam, D. H., Kim, W. S., & Shin, H. (2011). Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group. Organic Process Research & Development, 15(4), 884-887.
- Lee, J. C., & Song, I. G. (2001). A mild and efficient desulfurization of 2-mercaptoimidazoles with nitric acid. Tetrahedron Letters, 42(26), 4381-4383.
- 1-Amino-3,3-dimethyl-2-butanone Hydrochloride. Pharmaffiliates.
- Lee, H. J., & Kim, S. (1991). Hydrogen peroxide-dependent oxidation metabolism of 1-methyl-2-mercaptoimidazole (methimazole) catalysed by myeloperoxidase. Xenobiotica, 21(9), 1217-1224.
- De Haan, D. O., Tolbert, M. A., & Jimenez, J. L. (2009). Atmospheric condensed-phase reactions of glyoxal with methylamine. Geophysical Research Letters, 36(11).
- Kampasakali, E., et al. (2019). Theoretical analysis of glyoxal condensation with ammonia in aqueous solution. Physical Chemistry Chemical Physics, 21(15), 7947-7958.
- Takahashi, K., et al. (1987). The reactions of phenylglyoxal and related reagents with amino acids. The Journal of Biochemistry, 101(3), 679-686.
- Wynberg, H., & de Groot, A. (1965). The synthesis of 4,5-di-t-butylimidazole. Chemical Communications (London), (8), 171a-171a.
- Pola, S., et al. (2013). ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 3(4), 270-277.
- Javid, A., Heravi, M. M., Bamoharram, F. F., & Nikpour, M. (2011). One-Pot Synthesis of Tetrasubstituted Imidazoles Catalyzed by Preyssler-Type Heteropoly Acid. E-Journal of Chemistry, 8(2), 547-552.
- Anisimov, A. V., et al. (2020). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Physical Chemistry Chemical Physics, 22(30), 17099-17109.
Sources
- 1. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen peroxide-dependent oxidation metabolism of 1-methyl-2-mercaptoimidazole (methimazole) catalysed by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. mdpi.com [mdpi.com]
physical properties of 4-tert-butyl-1H-imidazole
An In-Depth Technical Guide to the Physical Properties of 4-tert-butyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical and physicochemical properties of this compound. As a substituted imidazole, this heterocyclic compound holds relevance in medicinal chemistry and materials science, where the imidazole scaffold is a privileged structure. This document moves beyond a simple data sheet to explain the causal relationships between the molecular structure—specifically the interplay between the aromatic imidazole ring and the bulky, lipophilic tert-butyl group—and its observable physical properties. It details expected spectroscopic signatures for structural confirmation and provides robust, field-proven protocols for the experimental determination of key parameters such as melting point, solubility, and pKa.
Introduction to this compound
The imidazole ring is a cornerstone in biological and pharmaceutical sciences, most notably as a fundamental component of the amino acid histidine.[1] Its unique electronic structure, featuring both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen, allows it to act as a proton donor and acceptor, a property critical for enzymatic catalysis.[1] The introduction of substituents onto the imidazole core allows for the fine-tuning of its steric and electronic properties. The this compound variant incorporates a bulky, electron-donating tert-butyl group. This substituent significantly influences the molecule's lipophilicity, basicity, and intermolecular interactions, thereby modifying its physical properties for applications in drug design and organic synthesis.
Molecular Structure and Physicochemical Rationale
The structure of this compound consists of a five-membered aromatic ring containing two nitrogen atoms, with a tert-butyl group attached to carbon-4.
Tautomerism: A key feature of N-unsubstituted imidazoles is tautomerism. The proton on the nitrogen can reside on either N-1 or N-3. In 4-substituted imidazoles, this results in an equilibrium between the 4-substituted and 5-substituted forms. For this compound, this means it is in rapid equilibrium with 5-tert-butyl-1H-imidazole. For this reason, it is often referred to as 4(5)-tert-butyl-1H-imidazole.
The bulky tert-butyl group is sterically demanding and electronically donating. This has two primary consequences:
-
Increased Lipophilicity: The large, nonpolar alkyl group reduces the molecule's overall polarity compared to the parent imidazole, which is highly water-soluble.[2] This suggests enhanced solubility in nonpolar organic solvents.
-
Increased Basicity: As an electron-donating group, the tert-butyl substituent increases the electron density on the imidazole ring, particularly at the pyridine-like N-3 nitrogen. This enhances its ability to accept a proton, leading to a higher basicity (and a higher pKa for its conjugate acid) compared to unsubstituted imidazole.[3]
Core Physical Properties
The fundamental are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.18 g/mol | |
| CAS Number | 21149-98-4 | [4] |
| Physical Form | Solid | |
| Melting Point | 75-77 °C | [4] |
| Boiling Point | 140-145 °C (at 7 Torr) | [4] |
Detailed Physicochemical Characteristics
Melting and Boiling Point Analysis
The compound is a solid at room temperature with a defined melting range of 75-77 °C.[4] The presence of the N-H proton allows for intermolecular hydrogen bonding, which contributes to a higher melting point than would be expected for a molecule of this size without such interactions. The boiling point is significantly higher than atmospheric pressure and is reported under reduced pressure to prevent decomposition at elevated temperatures.
Solubility Profile and Polarity
The principle of "like dissolves like" governs solubility. This compound presents a dual character: the imidazole ring is polar and capable of hydrogen bonding, while the tert-butyl group is large and nonpolar.
-
Polar Solvents: Due to the polar imidazole core, it is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.[5] Its solubility in water, however, is likely limited compared to the parent imidazole due to the hydrophobic nature of the tert-butyl group.
-
Nonpolar Solvents: The tert-butyl group enhances its affinity for nonpolar environments. Therefore, appreciable solubility is expected in solvents like dichloromethane, chloroform, and ethyl acetate. It is likely to be less soluble in highly nonpolar solvents like hexanes.[2][5]
Acidity and Basicity (pKa Analysis)
Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[6]
-
As a Base (pKaH): The most significant pKa value is that of its conjugate acid (the imidazolium ion). The pyridine-like nitrogen (N-3) is basic. For the parent imidazole, the pKaH is approximately 7.1.[1] The tert-butyl group is electron-donating via induction, which increases the electron density at N-3, making it more basic. Therefore, the pKaH of this compound is predicted to be slightly higher than 7.1 .
-
As an Acid (pKa): The pyrrole-like N-H proton is weakly acidic, with a pKa of around 14.5 for the parent imidazole.[1] This acidity is generally not observed in typical aqueous solutions but can be relevant in the presence of very strong bases.
Spectroscopic Signature for Structural Verification
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
N-H Stretch: A broad absorption is expected in the range of 3100-3300 cm⁻¹ , characteristic of the N-H stretching in the hydrogen-bonded imidazole ring.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (approx. 2960-2870 cm⁻¹ ) will be present, corresponding to the C-H stretching of the tert-butyl group.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations for the imidazole core will appear in the 1500-1650 cm⁻¹ region.
-
C-N Stretch: Absorptions in the fingerprint region, typically around 1050-1250 cm⁻¹ , corresponding to C-N stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation. (Predicted shifts are for CDCl₃).
-
¹H NMR Spectrum:
-
tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, expected around δ 1.3 ppm .
-
Imidazole Ring Protons (H-2 and H-5): Two singlets (or narrow doublets due to long-range coupling), each integrating to 1 proton. The H-2 proton is typically further downfield (
δ 7.5-7.7 ppm ) than the H-5 proton (δ 6.8-7.0 ppm ). -
N-H Proton: A broad singlet that can appear over a wide range (δ 10-12 ppm or higher) and may exchange with D₂O.
-
-
¹³C NMR Spectrum:
-
tert-Butyl Carbons: Two signals are expected. One intense signal for the three equivalent methyl carbons (
δ 30 ppm ) and one quaternary carbon signal (δ 32 ppm ). -
Imidazole Ring Carbons: Three signals are expected for the aromatic carbons. C-2 is typically the most deshielded (
δ 135-138 ppm ). C-4 (bearing the t-butyl group) would be significantly downfield (δ 145-150 ppm ), and C-5 would be the most shielded of the ring carbons (~δ 115-120 ppm ).
-
Standardized Experimental Protocols
The following protocols describe standard laboratory procedures for determining the key physical properties discussed.
Protocol for Melting Point Determination (Thiele Tube Method)
This method uses a specialized glass tube designed to ensure uniform heating of a sample via convection currents in a heating oil.[7]
Methodology:
-
Sample Preparation: Crush a small amount of dry this compound into a fine powder. Firmly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Clamp a Thiele tube to a ring stand. Fill the tube with mineral or silicone oil until the level is just above the top of the side-arm.[7]
-
Assembly: Attach the packed capillary tube to a thermometer using a small rubber band. Position the capillary so the sample is level with the thermometer bulb.
-
Immersion: Insert the thermometer into the Thiele tube through a notched stopper, ensuring the sample and thermometer bulb are fully immersed in the oil, but the rubber band remains above the oil level.[8]
-
Heating: Gently heat the side-arm of the Thiele tube with a microburner. The convection current will circulate the hot oil, providing even heating.
-
Observation: As the temperature approaches the expected melting point (75 °C), reduce the heating rate to ~1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Protocol for Qualitative Solubility Assessment
This protocol provides a systematic way to determine the solubility of the compound in various solvents.[9][10]
Methodology:
-
Initial Setup: For each solvent to be tested (e.g., water, ethanol, ethyl acetate, hexane), add approximately 1 mL of the solvent to a clean, labeled small test tube.
-
Solute Addition: Add a small, precisely weighed amount of this compound (e.g., 10 mg) to each test tube.
-
Mixing: Vigorously shake or vortex each test tube for 30-60 seconds to facilitate dissolution.[11]
-
Observation: Allow the tubes to stand and observe. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
pH Test (for aqueous solution): If the compound is soluble in water, test the resulting solution with pH paper to confirm its basic nature.[9]
Protocol for pKa Determination via Potentiometric Titration
This method determines the pKa by creating a titration curve of pH versus the volume of added titrant.[12][13]
Methodology:
-
Solution Preparation: Accurately prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. To ensure all species are in the protonated (imidazolium) form at the start, add a known excess of standardized strong acid (e.g., 0.1 M HCl).
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[13]
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and begin stirring gently.
-
Titration: Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of a standardized strong base (e.g., 0.1 M NaOH) from a burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKaH is the pH at the half-equivalence point—the point where half of the protonated imidazole has been neutralized. This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve.
Visualization of Structure-Property Relationships
The following diagram illustrates the connection between the molecular structure of this compound and its key physicochemical properties.
Caption: Key structural features and their influence on physical properties.
Conclusion
This compound is a solid crystalline compound whose physical properties are a direct consequence of its hybrid structure. The polar, hydrogen-bonding imidazole core dictates its solid state at room temperature and its basicity, while the nonpolar, electron-donating tert-butyl group enhances its lipophilicity and increases its pKa relative to the parent heterocycle. A thorough understanding of these properties, verified through the standardized protocols provided herein, is essential for its effective application in synthetic chemistry, drug discovery, and materials science, enabling researchers to predict its behavior and optimize experimental conditions.
References
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Adcock, J. L., & Trout, N. A. (1982). Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies. Journal of the American Chemical Society, 104(10), 2778–2783.
- Timstar. (n.d.). Melting Point: Using the Thiele Tube.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- University of Calgary. (n.d.). Melting point determination.
- monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4963.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Williamson, G., & Edmondson, D. E. (1985). Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. Archives of Biochemistry and Biophysics, 242(2), 448-456.
- ResearchGate. (n.d.). 13C-NMR spectrum of (4).
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution.
- International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Wiley-VCH. (2007). Supporting Information.
- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Li, W., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Medicinal Chemistry Letters, 3(10), 815–818.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole....
- Journal of Chemical & Engineering Data. (2003). Solubility of Imidazoles in Ethers.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid....
- Hoffman Fine Chemicals. (n.d.). CAS 21149-98-4 | 4-(tert-Butyl)-1H-imidazole.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole.
- ResearchGate. (n.d.). a) pKa values of 4-nitrophenol, 4-methylthiophenol, and imidazole....
- Acta Crystallographica Section E. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.
- ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams.
- ACS Organic Division. (n.d.). pKa Data Compiled by R. Williams page-1.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isca.me [isca.me]
- 7. timstar.co.uk [timstar.co.uk]
- 8. flinnsci.com [flinnsci.com]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. saltise.ca [saltise.ca]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Spectroscopic Characterization of 4-tert-butyl-1H-imidazole
This guide provides an in-depth analysis of the expected spectroscopic data for 4-tert-butyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive and interpretative resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and comparative data from analogous structures, we will elucidate the characteristic ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) features of this compound.
Molecular Structure and its Spectroscopic Implications
This compound possesses a five-membered aromatic imidazole ring substituted with a bulky tert-butyl group at the C4 position. The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N1) bearing a proton, and the other is a pyridine-type nitrogen (N3). This structural arrangement governs the electronic environment of each atom and, consequently, their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the key features of the ¹H and ¹³C NMR spectra of this compound. The general experimental conditions for acquiring NMR spectra involve dissolving the sample in a deuterated solvent, such as CDCl₃ or DMSO-d₆, and recording the spectra on a spectrometer, typically operating at frequencies of 300 MHz or higher for protons.[2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the imidazole ring protons and the tert-butyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | 10-13 | Broad Singlet | 1H | The N-H proton of the imidazole ring is acidic and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration. |
| H2 | ~7.5 | Singlet | 1H | This proton is attached to the carbon between the two nitrogen atoms, which is an electron-deficient position, leading to a downfield shift. |
| H5 | ~6.8 | Singlet | 1H | The proton at the C5 position is expected to be the most upfield of the ring protons due to the electron-donating effect of the adjacent tert-butyl group. |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~135 | The carbon atom situated between the two nitrogen atoms is significantly deshielded. |
| C4 | ~150 | The carbon atom bearing the tert-butyl group will be the most downfield of the ring carbons due to the substitution effect. |
| C5 | ~115 | This carbon is expected to be the most upfield of the imidazole ring carbons. |
| -C (CH₃)₃ | ~30 | The quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ~30 | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H and C-H bonds, as well as vibrations from the imidazole ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| N-H | 3100-3400 | Broad, Medium | Stretching |
| C-H (aromatic) | 3000-3100 | Weak to Medium | Stretching |
| C-H (aliphatic) | 2850-3000 | Medium to Strong | Stretching |
| C=N and C=C | 1450-1600 | Medium to Strong | Ring Stretching |
| C-N | 1250-1350 | Medium | Stretching |
The broadness of the N-H stretch is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching bands is a key feature. Imidazole ring vibrations typically appear in the fingerprint region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₂N₂), the expected molecular weight is 124.18 g/mol .
In an electron ionization (EI) mass spectrum, the following peaks are anticipated:
| m/z | Proposed Fragment | Significance |
| 124 | [M]⁺ | Molecular ion peak |
| 109 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety, a common fragmentation pathway for tert-butyl substituted compounds. |
| 68 | [C₃H₄N₂]⁺ | Fragmentation leading to the imidazole ring cation. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, which is a very stable carbocation and likely to be a prominent peak. |
Synthesis of this compound
While this guide focuses on spectroscopic characterization, a brief overview of a potential synthetic route is relevant for researchers needing to prepare the compound. A common method for the synthesis of substituted imidazoles is the Van Leusen imidazole synthesis or variations thereof.[5] A plausible approach for this compound could involve the reaction of pivalaldehyde (tert-butyl aldehyde) with a suitable 1,2-dicarbonyl compound and an ammonia source.
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[3]
General FT-IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the background spectrum.
-
Collect the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
General Mass Spectrometry (EI)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
The sample is vaporized and then ionized by a beam of electrons.
-
The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule in their experimental work. The provided protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Wiley-VCH. (2007). Supporting Information.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....
- National Center for Biotechnology Information. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- National Institute of Standards and Technology. (n.d.). Imidazole, TBDMS derivative.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole.
- National Center for Biotechnology Information. (n.d.). 2-tert-butyl-1H-imidazole.
- Chemsrc. (2025). 1-(TERT-BUTYL)-1H-IMIDAZOLE.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole.
- ResearchGate. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
A Comprehensive Technical Guide to 4-tert-butyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-tert-butyl-1H-imidazole, a heterocyclic compound of significant interest to the scientific and drug development communities. The imidazole scaffold is a ubiquitous pharmacophore found in numerous therapeutic agents, and its substitution with a tert-butyl group confers unique physicochemical properties that are highly valuable in medicinal chemistry. This document delineates the compound's core properties, provides a detailed, field-proven synthesis protocol, discusses its spectroscopic signature and chemical reactivity, and explores its strategic application in modern drug design. The content is structured to deliver both foundational knowledge and actionable insights for researchers and professionals in the field.
Core Physicochemical Properties and Identifiers
This compound is a solid, colorless to off-white compound at standard conditions.[1] The incorporation of the bulky, lipophilic tert-butyl group onto the imidazole core significantly influences its solubility and steric profile, making it a versatile building block in chemical synthesis.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₂N₂ | [3] |
| Molecular Weight | 124.18 g/mol | [3][4] |
| Melting Point | 86-88 °C | [1] |
| Boiling Point | 237-238 °C | [1] |
| Appearance | White or off-white solid | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone | [1] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(2-methylpropan-2-yl)-1H-imidazole | N/A |
| CAS Number | 21149-98-4 | [5] |
| SMILES String | CC(C)(C)c1c[nH]cn1 | |
| InChI Key | ULKZTFQDSPKNMV-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of substituted imidazoles can be achieved through various established methodologies, such as the Debus or Wallach synthesis.[6][7] For this compound, a common and reliable approach involves the condensation of an α-hydroxyketone with an aldehyde and ammonia. This multi-component reaction is valued for its efficiency and atom economy.
Strategic Rationale for Synthesis
The chosen synthetic pathway leverages readily available starting materials. The core logic is to form the C4-C5 bond and the two C-N bonds of the imidazole ring in a concerted or sequential one-pot process. Pivaloin (1-hydroxy-3,3-dimethylbutan-2-one) serves as the precursor for the C4-C5 fragment bearing the tert-butyl group. Formaldehyde provides the C2 carbon, and ammonium acetate serves as the ammonia source and a mild acidic catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pivaloin (1-hydroxy-3,3-dimethylbutan-2-one)
-
Formaldehyde (37% solution in water)
-
Ammonium acetate
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine pivaloin (1.0 eq), ammonium acetate (3.0 eq), and ethanol (5 mL per gram of pivaloin).
-
Reagent Addition: While stirring, add formaldehyde solution (1.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.
-
Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of ethanol used). Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. This step removes unreacted acidic components and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a minimal amount of a hot ethyl acetate/hexanes solvent system. The desired product will crystallize upon cooling, which can be isolated by vacuum filtration, washed with cold hexanes, and dried in vacuo.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Structural confirmation is paramount. The following spectroscopic data are predicted based on the known structure and typical values for related compounds.[8]
| Technique | Expected Features |
| ¹H NMR | ~7.5 ppm (s, 1H, C2-H); ~6.8 ppm (s, 1H, C5-H); ~1.3 ppm (s, 9H, -C(CH₃)₃); Broad singlet for N1-H (variable shift). |
| ¹³C NMR | ~148 ppm (C4); ~135 ppm (C2); ~115 ppm (C5); ~31 ppm (-C (CH₃)₃); ~30 ppm (-C(C H₃)₃). |
| IR (cm⁻¹) | 3300-3100 (broad, N-H stretch); 2960-2870 (C-H aliphatic stretch); ~1580 (C=N/C=C ring stretch). |
Chemical Reactivity and Mechanistic Considerations
The chemical behavior of this compound is governed by the interplay between the aromatic imidazole ring and the bulky substituent.
-
Tautomerism: The compound exists as a mixture of two rapidly interconverting tautomers: this compound and 5-tert-butyl-1H-imidazole. Due to this rapid proton exchange, the 4- and 5- positions are often considered equivalent in many contexts.
-
Basicity: The non-protonated nitrogen atom (N3) acts as a Lewis base and can be readily protonated or alkylated. The pKa of the conjugate acid is similar to that of imidazole itself (~7).[6]
-
Acidity: The N-H proton can be deprotonated by a strong base, forming an imidazolate anion, which is a potent nucleophile.
-
Steric Hindrance: The tert-butyl group provides significant steric bulk around the C4 position. This can direct electrophilic substitution reactions towards other positions on the ring and can influence the binding orientation of the molecule within a protein's active site.
Caption: Tautomerism and protonation equilibrium of 4(5)-tert-butyl-1H-imidazole.
Applications in Drug Development
The imidazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to engage in multiple modes of intermolecular interactions and its presence in key biological molecules like histidine.[9][10]
The Imidazole Core as a Versatile Pharmacophore
The imidazole ring's nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors, allowing for robust interactions with protein targets.[11] Furthermore, the N3 atom is an excellent metal-coordinating ligand, making imidazole derivatives effective inhibitors of metalloenzymes, such as angiotensin-converting enzyme (ACE) or matrix metalloproteinases.[12][13]
Strategic Role of the tert-Butyl Group
The inclusion of a tert-butyl group is a deliberate design choice in medicinal chemistry to modulate a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Increased Lipophilicity: The non-polar tert-butyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is sterically hindered and lacks abstractable protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase the half-life of a drug.
-
Receptor Binding: The defined, bulky shape of the group can be used to probe and fill specific hydrophobic pockets within a target protein's binding site, often leading to increased potency and selectivity.
Therapeutic Potential and Research Applications
This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications across various domains, including:
-
Antihypertensives: As a fragment for angiotensin II receptor blockers.[12]
-
Anticancer Agents: In the design of kinase inhibitors, where the imidazole can coordinate to the hinge region of the enzyme.[10]
-
Antifungal Agents: The imidazole core is fundamental to the azole class of antifungal drugs.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: The deprotonated imidazole can form stable carbenes that are used as ligands in organometallic catalysis.[9]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid generating dust.[14]
-
Wash hands thoroughly after handling.[15]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][14]
References
- This compound Supplier & Manufacturer in China. Bouling Chemical Co., Limited. [Link]
- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E. [Link]
- 5-tert-butyl-1H-imidazole.
- Imidazole. Wikipedia. [Link]
- Biological Significance of Imidazole-Based Analogues in New Drug Development.
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Medicinal Chemistry. [Link]
- Imidazole synthesis. Organic Chemistry Portal. [Link]
- 2-tert-butyl-1H-imidazole.
- NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
- Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]
- 1-(TERT-BUTYL)-1H-IMIDAZOLE | CAS#:45676-04-8. Chemsrc. [Link]
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]
- Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Helmholtz Centre for Infection Research Repository. [Link]
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Publishing. [Link]
- 1H-Imidazole. NIST WebBook. [Link]
- Tert-butyl 4-formyl-1h-imidazole-1-carboxyl
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
Sources
- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price & Bulk Supply [chemheterocycles.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 21149-98-4|this compound|BLD Pharm [bldpharm.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-tert-butyl-1H-imidazole: Synthesis, Properties, and Therapeutic Potential
CAS Number: 21149-98-4
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-tert-butyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its burgeoning role in drug discovery, with a particular focus on its potential as a scaffold for kinase inhibitors. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel imidazole-based therapeutic agents. Every protocol and mechanistic claim is substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine contribute to its versatile role in biological systems. The strategic substitution on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
The introduction of a tert-butyl group at the 4-position of the imidazole ring confers specific steric and lipophilic characteristics. This bulky, non-polar substituent can facilitate crucial hydrophobic interactions within the binding pockets of biological targets, such as enzymes, making this compound a valuable building block in the design of targeted therapeutics.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its effective use in a research setting. The key physicochemical and safety data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21149-98-4 | [2] |
| Molecular Formula | C₇H₁₂N₂ | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | ULKZTFQDSPKNMV-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)c1c[nH]cn1 | [2] |
| GHS Pictogram | GHS07 (Exclamation mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statement | H302 (Harmful if swallowed) | [2] |
| Hazard Classification | Acute Toxicity, Oral (Category 4) | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of 4-substituted imidazoles is a well-established area of organic chemistry. A reliable and efficient method for the preparation of 2,4-disubstituted imidazoles involves the condensation of α-haloketones with amidines.[3][4] This approach can be adapted for the synthesis of this compound.
The causality behind this experimental design lies in the electrophilic nature of the α-bromoketone and the nucleophilic character of the amidine. The reaction proceeds through a cascade of nucleophilic attack and cyclization, driven by the formation of the stable aromatic imidazole ring. The use of a bicarbonate base is crucial to neutralize the hydrobromide formed during the reaction, thus driving the equilibrium towards the product. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the organic reactants and, to some extent, the inorganic base, facilitating a homogenous reaction environment.
Experimental Protocol: Synthesis via α-Haloketone and Amidine Condensation
This protocol describes a robust method for synthesizing this compound.
Step 1: Preparation of 1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)
-
To a solution of pinacolone (1 equivalent) in a suitable solvent such as methanol or diethyl ether, add bromine (1 equivalent) dropwise at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir until the red color of the bromine disappears.
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone. This is often used in the next step without further purification.
Step 2: Condensation with Formamidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamidine acetate (1.2 equivalents) and potassium bicarbonate (2.5 equivalents) in a mixture of water and tetrahydrofuran (THF).
-
Heat the mixture to a vigorous reflux.
-
Slowly add a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in THF to the refluxing amidine solution over 1-2 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The true value of a chemical entity in drug discovery is realized through its application in modulating biological processes. While the imidazole moiety is present in a wide array of pharmacologically active compounds, the 4-tert-butyl substitution pattern has shown particular promise in the design of kinase inhibitors.
Targeting the p38 MAP Kinase: A Case Study
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[5] As such, it is a key therapeutic target for a range of inflammatory diseases.[5][6]
A seminal study on a novel class of diaryl urea inhibitors of p38 MAP kinase revealed the importance of a hydrophobic pocket within the enzyme's active site. In this study, a compound with a tert-butyl group on a pyrazole ring (an isomer of imidazole) demonstrated that this bulky hydrophobic group inserts deep into this pocket, an interaction that was critical for high-affinity binding. Replacing the tert-butyl group with a smaller methyl group resulted in a more than 1000-fold decrease in activity, providing compelling evidence for the significance of this hydrophobic interaction.
This finding strongly suggests that the this compound scaffold is an ideal starting point for designing potent and selective p38 MAP kinase inhibitors. The tert-butyl group can serve as a hydrophobic anchor, while the imidazole core provides a versatile platform for further functionalization to optimize binding and pharmacokinetic properties.
Mechanism of Allosteric Inhibition
The diaryl urea inhibitors, which feature the key hydrophobic interaction, were found to inhibit p38 MAP kinase through an allosteric mechanism. They stabilize a conformation of the kinase that is incompatible with ATP binding, effectively shutting down its catalytic activity. This mode of inhibition can offer advantages in terms of selectivity over other kinases that share a conserved ATP-binding site.
Caption: Proposed allosteric inhibition of p38 MAP kinase.
Future Directions and Conclusion
This compound is more than just a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. The foundational data and protocols presented in this guide are intended to empower researchers to explore its full potential. The demonstrated importance of the tert-butyl group for anchoring within the hydrophobic pockets of kinases, particularly p38 MAP kinase, highlights a clear path for the rational design of novel therapeutics.
Future research should focus on the synthesis of libraries based on the this compound scaffold, exploring substitutions at the N1 and C2 positions to further probe the structure-activity relationships for kinase inhibition and other biological targets. As our understanding of the molecular drivers of disease continues to grow, versatile and potent chemical scaffolds like this compound will remain indispensable tools in the development of the next generation of medicines.
References
- Tong, L. et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones.
- Imidazole synthesis. Organic Chemistry Portal. [Link]
- Gopi, E. et al. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry. [Link]
- Synthesis of imidazo[4][7][8]thiadiazoles
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
- Lee, J. C. et al. (2000).
- p38 MAP Kinase Inhibitors in Clinical Trials.
- Awasthi, A. et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]
- Inhibitors of unactiv
- The roles of imidazole ligands in coordination supramolecular systems.
- Kang, J.-T. et al. (2010).
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
- Coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)
- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. [Link]
- Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. [Link]
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
- 5. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 4-tert-butyl-1H-imidazole
An In-Depth Methodological and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazole Scaffolds and the Quest for Structural Clarity
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antihistaminic, and anticancer properties.[1][2] The specific three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, the elucidation of the crystal structure of novel imidazole derivatives is a paramount step in rational drug design and development.
This technical guide addresses the crystal structure of 4-tert-butyl-1H-imidazole. It is important to note that, to date, a definitive, publicly available crystal structure for this specific compound has not been reported. However, the absence of direct experimental data presents a unique opportunity to provide a comprehensive, in-depth guide that is both methodological and predictive. By leveraging established principles of chemical synthesis, crystallization, X-ray crystallography, and computational modeling, and by drawing analogies from the known structures of closely related imidazole derivatives, this document will serve as a robust framework for researchers seeking to determine and understand the crystal structure of this compound and similar molecules.
PART 1: Synthesis and Crystallization: From Molecule to Single Crystal
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[2] Alternative modern synthetic methodologies, such as multicomponent reactions, can also be employed for efficient and high-yield synthesis.[3][4][5]
Hypothetical Synthetic Protocol:
A plausible approach to synthesize this compound could involve a variation of established imidazole syntheses. For instance, the reaction of pivalaldehyde (trimethylacetaldehyde), glyoxal, and ammonia in an appropriate solvent system would be a logical starting point.
Caption: A generalized workflow for the synthesis of this compound.
Crystallization Methodologies
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[6] Several techniques can be employed, and the optimal conditions are typically determined through systematic screening of solvents and crystallization methods.
Experimental Protocol for Crystallization Screening:
-
Solvent Selection: Begin by assessing the solubility of purified this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop of the concentrated solution on a siliconized coverslip and invert it over a well containing a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: Place a drop of the concentrated solution in a microbridge within a sealed container holding a larger volume of the precipitant.
-
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
PART 2: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]
Principles of X-ray Diffraction
When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of discrete spots. The positions and intensities of these spots contain the information required to determine the crystal structure.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Hypothetical Data Collection and Refinement Parameters
Based on crystallographic data for similar imidazole derivatives, a hypothetical set of parameters for the X-ray diffraction experiment of this compound can be proposed.
| Parameter | Predicted Value/Condition | Rationale/Reference |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted imidazoles.[7][8] |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for similar heterocyclic compounds.[7][8] |
| Unit Cell Dimensions | a ≈ 6-10 Å, b ≈ 8-15 Å, c ≈ 9-20 Å | Inferred from related structures, accommodating the tert-butyl group. |
| Temperature | 100 K | To minimize thermal vibrations and improve data quality.[7] |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small-molecule crystallography. |
| Data Collection | Bruker APEXII CCD or similar | State-of-the-art diffractometer. |
| Structure Solution | Direct Methods (e.g., SHELXS) | Standard algorithm for solving crystal structures.[6] |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) | Standard method for refining the structural model.[6] |
PART 3: Deciphering the Crystal Packing: Predicted Structural Features and Intermolecular Interactions
The bulky tert-butyl group is expected to play a significant role in the crystal packing of this compound, influencing both the molecular conformation and the nature of intermolecular interactions.
Molecular Geometry
The imidazole ring itself is planar and aromatic. The tert-butyl group, with its tetrahedral carbon, will be attached to the C4 position of the imidazole ring. The bond lengths and angles within the imidazole ring are expected to be consistent with those of other imidazole derivatives.
Intermolecular Interactions
The crystal structure will be stabilized by a network of intermolecular interactions. Based on the structures of related compounds, the following interactions are anticipated:
-
N-H···N Hydrogen Bonding: The hydrogen atom on the N1 position of the imidazole ring is a strong hydrogen bond donor, while the sp²-hybridized N3 atom is a hydrogen bond acceptor. This is likely to lead to the formation of hydrogen-bonded chains or dimers, which are a common feature in the crystal structures of N-H containing imidazoles.
-
C-H···π Interactions: The C-H bonds of the tert-butyl group can act as weak hydrogen bond donors, interacting with the π-system of the imidazole ring of neighboring molecules.
-
van der Waals Forces: The bulky and lipophilic tert-butyl groups will engage in significant van der Waals interactions, contributing to the overall stability of the crystal lattice. The steric hindrance of the tert-butyl group may prevent close packing and could lead to the formation of channels or voids in the crystal structure.[9][10]
PART 4: The Synergy of Theory and Experiment: Computational Insights
In the absence of experimental data, computational methods provide a powerful tool for predicting the structural and electronic properties of this compound.
Density Functional Theory (DFT)
DFT calculations can be used to:
-
Optimize the Molecular Geometry: Predict the most stable conformation of the molecule in the gas phase.
-
Calculate Spectroscopic Properties: Predict NMR and IR spectra, which can be compared with experimental data for structure verification.
-
Analyze the Electronic Structure: Determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which provide insights into the molecule's reactivity and potential for intermolecular interactions.[11][12]
Computational Workflow:
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Compute the molecular orbitals, electrostatic potential, and other relevant electronic properties.
Conclusion: A Roadmap for Structural Elucidation
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive and scientifically grounded framework for its investigation. By following the outlined methodologies for synthesis, crystallization, and X-ray diffraction, and by considering the predicted structural features and intermolecular interactions, researchers will be well-equipped to unveil the solid-state architecture of this and other novel imidazole derivatives. The synergy between experimental techniques and computational modeling will be instrumental in achieving a complete understanding of the structure-property relationships that govern the behavior of these important molecules in the solid state, thereby facilitating their development as next-generation therapeutic agents.
References
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems. [Link]
- Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis -2- tert -butyl-5-( tert -butylsulfonyl)-1,3-di ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04914K. Royal Society of Chemistry. [Link]
- A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
- Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][6][7][9]triazines. PMC. [Link]
- Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis-2-tert-butyl-5-(tert-buty. RSC Publishing. [Link]
- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation | Journal of the American Chemical Society. American Chemical Society. [Link]
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[9][13]imidazo[1,2-a]pyridine. MDPI. [Link]
- Insights into molecular recognition from the crystal structures of p-tert-butylcalix[1]arene complexed with different solvents.
- (PDF) Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole.
- Crystal growth, structural, DFT, optical and Z-scan analyses of 4-hydroxybenzoic acid-1H-imidazole crystal. springerprofessional.de. [Link]
- Novel Imidazole Liquid Crystals; Experimental and Comput
- Novel Imidazole Liquid Crystals; Experimental and Comput
- Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst.
- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. American Chemical Society. [Link]
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. National Institutes of Health. [Link]articles/PMC8694082/)
Sources
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Crystal growth, structural, DFT, optical and Z-scan analyses of 4-hydroxybenzoic acid-1H-imidazole crystal | springerprofessional.de [springerprofessional.de]
- 9. Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis -2- tert -butyl-5-( tert -butylsulfonyl)-1,3-di ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04914K [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
The Imidazole Nucleus: A Journey Through a Century and a Half of Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Five-Membered Ring
The imidazole ring, a deceptively simple five-membered aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and biology. Its unique electronic properties, amphoteric nature, and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." From its presence in the essential amino acid histidine and the neurotransmitter histamine to its core function in blockbuster drugs like the anti-ulcer agent cimetidine and the antifungal ketoconazole, the influence of the imidazole moiety is profound and far-reaching.[1][2] This guide embarks on a historical and technical exploration of the synthetic methodologies that have enabled the scientific community to harness the power of this remarkable nucleus. We will journey from the foundational discoveries of the 19th century to the sophisticated, high-throughput techniques of the 21st, providing not just a chronicle of reactions, but an insight into the evolving logic and ingenuity of synthetic organic chemistry.
Chapter 1: The Dawn of Imidazole Synthesis - From Glyoxal to "Glyoxaline"
The story of imidazole synthesis begins in 1858 with the German chemist Heinrich Debus.[3][4] His pioneering work, which involved the reaction of glyoxal and formaldehyde with ammonia, yielded the parent imidazole, which he initially named "glyoxaline."[3][4] This multicomponent reaction, while historically significant, was often plagued by low yields.[5]
The Radziszewski synthesis, a subsequent refinement, broadened the scope by condensing a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonia.[4] A classic example of this is the synthesis of 2,4,5-triphenylimidazole (lophine) from benzil, benzaldehyde, and ammonia.[6] Formamide can often be used as a convenient substitute for ammonia in this reaction.[7]
The Debus-Radziszewski Imidazole Synthesis
This foundational method is a multi-component reaction that assembles the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia (or a primary amine for N-substituted imidazoles).[8] The reaction is thought to proceed in two main stages, though the precise mechanism can be complex.[8]
Mechanism:
-
Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.
-
Cyclization and Dehydration: This diimine then condenses with the aldehyde, followed by cyclization and dehydration to yield the imidazole ring.
Caption: Debus-Radziszewski imidazole synthesis workflow.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [9]
-
Reactant Mixture: Dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml).
-
Reflux: Heat the mixture at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-water.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield colorless plates of 2,4,5-triphenyl-1H-imidazole.
Chapter 2: Classical Named Reactions and Their Mechanistic Insights
The late 19th and early 20th centuries saw the development of several other key methods for imidazole synthesis, each offering different pathways to substituted imidazoles.
The Wallach Synthesis (1881)
The Wallach synthesis provides a route to N-substituted imidazoles.[5] The reaction treats N,N'-disubstituted oxamides with phosphorus pentachloride (PCl₅) to form a chloro-containing intermediate, which is then reduced with hydroiodic acid (HI) to yield the N-substituted imidazole.[10] For example, N,N'-dimethyloxamide is converted to N-methylimidazole.[11]
Mechanism:
The mechanism involves the conversion of the amide carbonyls into chloroimines by PCl₅, followed by a series of cyclization and elimination steps. The final reduction with HI removes the chlorine atom.
Caption: Generalized workflow of the Wallach synthesis.
The Marckwald Synthesis (1892)
The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which can then be desulfurized to the corresponding imidazoles.[12] This reaction involves the cyclization of an α-amino ketone or α-amino aldehyde with potassium thiocyanate or an alkyl isothiocyanate.[13] The resulting 2-mercaptoimidazole can be readily oxidized to remove the sulfur atom.[7]
Mechanism:
The reaction begins with the nucleophilic attack of the amino group of the α-amino ketone on the thiocyanate, followed by cyclization and dehydration to form the 2-mercaptoimidazole.
Caption: The Marckwald synthesis of imidazoles.
Chapter 3: Modern and Versatile Synthetic Strategies
While the classical named reactions are foundational, modern organic synthesis demands greater efficiency, milder conditions, and broader substrate scope. The following methods represent significant advances in the construction of the imidazole ring.
Synthesis from α-Haloketones and Amidines
This is a widely used and robust method for preparing 2,4-disubstituted imidazoles.[14] The reaction involves the condensation of an α-haloketone with an amidine.[11] A key advantage of this method is the ready availability of the starting materials.
Causality in Experimental Choices:
Early iterations of this reaction often used chloroform, a toxic solvent, and resulted in variable yields.[14] An optimized process utilizes a mixed aqueous/organic solvent system, typically aqueous tetrahydrofuran (THF).[15] This is a critical choice because aqueous THF is effective at solubilizing both the polar amidine salt and the less polar α-haloketone, bringing them into the same phase to react.[15] Potassium bicarbonate is often the base of choice as it is strong enough to neutralize the hydrohalic acid byproduct of the reaction but mild enough to avoid significant decomposition of the α-haloketone.[15]
Experimental Protocol: Optimized Synthesis of 2,4-Disubstituted Imidazoles [16]
-
Reactant Mixture: A mixture of the amidine hydrochloride (1 equivalent) and potassium bicarbonate (4 equivalents) in a 4:1 mixture of THF and water is heated to a vigorous reflux.
-
Addition of α-Haloketone: A solution of the α-haloketone (1 equivalent) in THF is added dropwise to the refluxing mixture over 30 minutes.
-
Reaction Completion: The reaction is maintained at reflux for approximately 2 hours, with completion monitored by HPLC.
-
Work-up and Isolation: THF is removed by distillation. The resulting solid that crystallizes is collected by filtration and washed with water. This procedure often yields products with >95% purity without the need for column chromatography.[16]
The Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful three-component reaction that constructs the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[17] The aldehyde and amine first react in situ to form an aldimine.[17]
Mechanism: [17]
-
Aldimine Formation: The aldehyde and primary amine condense to form an aldimine.
-
Cycloaddition: Under basic conditions, the deprotonated TosMIC undergoes a stepwise cycloaddition to the aldimine.
-
Elimination: The resulting 4-tosyl-2-imidazoline intermediate eliminates p-toluenesulfinic acid to yield the 1,5-disubstituted imidazole.
Caption: The Van Leusen three-component imidazole synthesis.
Chapter 4: The Green Revolution in Imidazole Synthesis
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient methods for imidazole synthesis. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis.[1] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[18] This can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[3] Many of the classical imidazole syntheses, including the Debus-Radziszewski reaction, have been successfully adapted to microwave-assisted conditions, often under solvent-free conditions, which further enhances their green credentials.[19]
Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze reactions, has provided new avenues for imidazole synthesis.[2] Catalysts such as L-proline and its derivatives have been shown to be effective in promoting the multi-component condensation reactions that form the imidazole ring. These methods offer the advantages of being metal-free, often proceeding under mild conditions, and utilizing environmentally benign catalysts.[2]
Comparative Analysis of Key Imidazole Synthesis Methods
The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
| Synthesis Method | Starting Materials | Key Advantages | Common Limitations | Typical Yields |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Simple, readily available starting materials | Often low yields, requires high temperatures | 40-60% (Classical), >80% (Microwave)[9][19] |
| Wallach | N,N'-Disubstituted oxamide, PCl₅, HI | Access to N-substituted imidazoles | Harsh reagents (PCl₅, HI) | Moderate to Good |
| Marckwald | α-Amino ketone, Thiocyanate | Good route to 2-mercaptoimidazoles | Requires subsequent desulfurization step | Good to Excellent |
| α-Haloketone & Amidine | α-Haloketone, Amidine | High yields, good purity, scalable | α-Haloketones can be lachrymatory | 80-95%[15] |
| Van Leusen | Aldehyde, Amine, TosMIC | High regioselectivity, mild conditions | TosMIC can be expensive | 70-90%[17] |
Conclusion and Future Outlook
The journey of imidazole synthesis, from Debus's foundational discovery to the latest green chemistry innovations, mirrors the evolution of organic chemistry itself. The drive for efficiency, elegance, and sustainability has transformed how we approach the construction of this vital heterocyclic core. The development of regioselective methods and the application of novel catalytic systems continue to expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and functionally diverse imidazole-containing molecules.[17][20] As the demand for novel therapeutics and functional materials grows, the ongoing innovation in imidazole synthesis will undoubtedly play a crucial role in addressing the scientific challenges of the future.
References
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]
- Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
- Lophine (2,4,5-triphenyl-1H-imidazole).
- imidazole.pdf. CUTM Courseware. [Link]
- Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
- 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]
- Van Leusen reaction. Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Taylor & Francis Online. [Link]
- Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed. [Link]
- An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. American Chemical Society. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Imidazole derivatives synthesis: exploring different methods.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
- Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]
- A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. American Chemical Society. [Link]
- Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. Royal Society of Chemistry. [Link]
- Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. American Chemical Society. [Link]
- A Convenient Approach in the Synthesis of Ingenous Imidazole Deriv
- Marckwald approach to fused imidazoles.
- Imidazole synthesis. Organic Chemistry Portal. [Link]
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. [Link]
- Imidazole organocatalytic activity vs different concentrations of sonochemically synthesized Cu-based nanoparticles.
- The Debus–Radziszewski imidazole synthesis.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. Royal Society of Chemistry. [Link]
- SYNTHESIS OF IMIDAZOLE. Research & Reviews in Biotechnology & Biosciences. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 5. jetir.org [jetir.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. iiste.org [iiste.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reactivity of 4-tert-butyl-1H-imidazole
An In-depth Technical Guide to the Fundamental Reactivity of 4-tert-butyl-1H-imidazole
Abstract: The imidazole heterocycle is a cornerstone of modern medicinal chemistry and catalysis. This guide provides a detailed examination of the , a derivative whose bulky alkyl substituent imparts unique steric and electronic properties. While specific, peer-reviewed data for this exact molecule is limited, this document synthesizes established principles of imidazole chemistry to provide a robust predictive framework for its behavior. We will explore its synthesis, acid-base characteristics, and its reactivity toward electrophiles at both carbon and nitrogen, including protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of substituted imidazoles in their work.
Introduction and Molecular Properties
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique structure, featuring both a nucleophilic "pyridine-like" nitrogen and an acidic "pyrrole-like" N-H proton, makes it an extraordinarily versatile component in biological systems and synthetic chemistry.[1] The introduction of a tert-butyl group at the C4 position sterically shields the adjacent C5 and N3 atoms while also influencing the ring's electron density through its electron-donating inductive effect. This guide elucidates how these features govern the molecule's reactivity.
Molecular Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂N₂ | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| CAS Number | 21149-98-4 | |
| Appearance | Solid | [2] |
| Melting Point | 75-77 °C | |
| Boiling Point | 140-145 °C (at 7 Torr) |
Note: Physical properties are as reported by commercial suppliers and may vary.
Synthesis of the this compound Scaffold
Direct, peer-reviewed synthesis protocols for this compound are not abundant in the literature. However, its structure lends itself to established methods for constructing 4-substituted imidazoles. The following protocol is a representative example based on the well-known Wallach synthesis, adapted for this specific target.
Representative Synthesis Workflow
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis
Objective: To synthesize this compound from 1-bromo-3,3-dimethyl-2-butanone and formamide.
Causality: This method leverages the reaction of an α-haloketone with an excess of formamide, which serves as the source for the remaining N-C-N fragment of the imidazole ring. High temperatures are required to drive the condensation and subsequent cyclization.
Materials:
-
1-Bromo-3,3-dimethyl-2-butanone
-
Formamide (large excess)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) with formamide (10-20 eq).
-
Heat the reaction mixture to 150-180 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and pour it into water.
-
Make the aqueous solution basic (pH > 10) by the careful addition of 2M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography to afford pure this compound.
Core Reactivity Principles
The reactivity of this compound is dictated by the interplay of its aromaticity, the two distinct nitrogen centers, and the electronic/steric influence of the tert-butyl group.
Caption: Key reactivity pathways for the this compound core.
Acidity and Basicity
-
NH Acidity: The N-H proton is weakly acidic, with a pKa of approximately 14.5 for unsubstituted imidazole. The electron-donating tert-butyl group is expected to slightly increase electron density in the ring, making the N-H proton less acidic (higher pKa) and the imidazolate anion a stronger base.
-
N3 Basicity: The lone pair on the pyridine-like N3 atom is basic. For the conjugate acid of unsubstituted imidazole, the pKa is approximately 7.0. The inductive effect of the tert-butyl group increases the electron density at N3, making it more basic. The pKa of the 4-tert-butylimidazolium ion is therefore predicted to be slightly above 7.0 .
Electrophilic Aromatic Substitution
The imidazole ring is electron-rich and readily undergoes electrophilic substitution. The regioselectivity is controlled by the directing effects of the two nitrogen atoms and the C4-substituent.
-
Predicted Regioselectivity: The C5 position is the most activated and sterically accessible site for electrophilic attack. The C2 position is also activated but is generally less reactive than C5. The bulky tert-butyl group at C4 will strongly disfavor attack at the adjacent C5 position on purely steric grounds, yet C5 remains the most electronically favorable site. Therefore, a mixture of C5 and C2 substituted products is possible, with the ratio depending heavily on the steric bulk of the incoming electrophile.
-
Example Reaction (Nitration): Direct nitration of imidazoles with mixed acid (HNO₃/H₂SO₄) typically results in substitution at the 4 or 5-position.[3] For this compound, nitration is predicted to occur primarily at the C5 position, though forcing conditions may be required.
Reactions at Nitrogen: Nucleophilicity
Deprotonation of the N-H proton creates a highly nucleophilic imidazolate anion, which readily reacts with electrophiles like alkyl and acyl halides.
Experimental Protocol: N-Methylation
Objective: To synthesize 1-methyl-4-tert-butyl-1H-imidazole and 1-methyl-5-tert-butyl-1H-imidazole.
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, creating the imidazolate anion. DMF is an ideal polar aprotic solvent to solubilize this anion. The subsequent Sₙ2 reaction with methyl iodide proceeds rapidly. Due to tautomerization, the negative charge is delocalized over both nitrogen atoms, leading to a mixture of N1- and N3-alkylated products (which become the 1,4- and 1,5-isomers).
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (1.1 eq)
-
Saturated aqueous ammonium chloride (for quenching)
-
Diethyl ether (for extraction)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the imidazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the solution back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by silica gel chromatography to separate the regioisomers.
Deprotonation and C2-Lithiation
The C2-proton of imidazole is the most acidic ring proton, but it is not acidic enough to be removed by common bases. Direct lithiation at C2 requires a strong organolithium base (like n-BuLi or t-BuLi) and, crucially, protection of the acidic N-H proton to prevent simple acid-base chemistry.[3]
Conceptual Workflow: C2 Functionalization
Causality: The N1 position must be protected, typically with a group that is stable to strong bases but easily removable (e.g., SEM, SO₂R). Once protected, a strong base like n-butyllithium can selectively deprotonate the C2 position at low temperature, forming the 2-lithioimidazole species. This potent nucleophile/base can then be trapped with a wide variety of electrophiles (E⁺), such as aldehydes, ketones, or silyl chlorides, to install a functional group at the C2 position.
Caption: Conceptual workflow for the C2-functionalization of this compound.
Spectroscopic Data (Predicted)
| Data Type | Predicted Chemical Shifts (ppm) | Assignment |
| ¹H NMR | ~7.5 - 7.6 | C2-H (Singlet) |
| ~6.8 - 6.9 | C5-H (Singlet) | |
| ~1.2 - 1.3 | -C(CH₃ )₃ (Singlet, 9H) | |
| Broad singlet | NH (concentration dependent) | |
| ¹³C NMR | ~148 - 150 | C 4 |
| ~135 - 137 | C 2 | |
| ~112 - 114 | C 5 | |
| ~32 - 33 | -C (CH₃)₃ | |
| ~30 - 31 | -C(CH₃ )₃ |
Disclaimer: These are predicted values. Actual experimental values may differ.
Conclusion and Future Outlook
This compound presents a valuable, albeit under-documented, scaffold for chemical synthesis. Its reactivity is governed by the foundational principles of imidazole chemistry, modulated by the predictable steric and electronic effects of the tert-butyl group. The provided protocols for N-alkylation and C2-functionalization serve as robust starting points for the synthesis of more complex derivatives. The steric bulk of the tert-butyl group can be strategically employed to enhance metabolic stability or to enforce specific conformations in drug candidates or ligands, making this a molecule of significant interest for future exploration in drug discovery and materials science.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Wiley-VCH. (2007). Supporting Information.
- Kang, J.-T., Li, Z.-G., Xu, J.-W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2185.
- Manjunath, R., et al. (2024).
- Alsughayer, A., Elassar, A.-Z. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate.
- US Patent No. US20080045722A1. (2008). Processes for nitration of n-substituted imidazoles.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Manjunath, R., et al. (2024).
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. US20080045722A1 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
steric hindrance effects of the tert-butyl group in imidazoles
<_ 2_0_1_4_5_2_0_4_2> ## The Tert-Butyl Group's Commanding Presence: A Technical Guide to Steric Hindrance Effects in Imidazoles
For Immediate Release
A Deep Dive into the Steric Influence of the Tert-Butyl Group on Imidazole Chemistry, for Researchers, Scientists, and Drug Development Professionals.
The imidazole ring is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile reactivity and biological significance. However, the introduction of a tert-butyl group, a bulky and conformationally rigid substituent, dramatically alters the chemical landscape of the imidazole core. This in-depth technical guide explores the profound steric hindrance effects of the tert-butyl group on the synthesis, reactivity, and physicochemical properties of imidazole derivatives, providing critical insights for professionals in drug discovery and chemical research.
The Foundational Principles of Steric Hindrance
Steric hindrance is the effect on chemical reactions and molecular conformations caused by the spatial arrangement of atoms. The tert-butyl group, with its central quaternary carbon bonded to three methyl groups, is a classic example of a sterically demanding substituent. Its significant size obstructs the approach of reactants to nearby functional groups, thereby influencing reaction rates and, in some cases, dictating the reaction pathway.
Taming Reactivity: The Tert-Butyl Group's Influence on Imidazole Functionalization
The position of the tert-butyl group on the imidazole ring—whether on a nitrogen or a carbon atom—determines its specific steric impact.
N-Tert-Butylimidazoles: A Shield for Nitrogen
When attached to a nitrogen atom (N-tert-butylimidazole), the tert-butyl group's primary role is to sterically shield that nitrogen. This has several key consequences:
-
Modulation of Nucleophilicity and Basicity: The bulky group can impede the approach of electrophiles and protons, thereby reducing the nucleophilicity and basicity of the substituted nitrogen. This effect is crucial in directing reactions on unsymmetrically substituted imidazoles.
-
Challenges in N-Alkylation: The synthesis of N-tert-butylimidazoles can be challenging due to the steric hindrance impeding the approach of alkylating agents. Overcoming this often requires specialized synthetic strategies, such as the use of stronger bases or alternative reaction pathways like the Mitsunobu reaction.
-
Directing Further Substitution: By blocking one nitrogen, the tert-butyl group effectively directs further substitution reactions, such as metalation, to other positions on the imidazole ring. For instance, the metalation of 1-tert-butylimidazole often occurs at the C2 position.
C-Tert-Butylimidazoles: Influencing the Ring's Reactivity
A tert-butyl group attached to a carbon atom of the imidazole ring (e.g., 2-tert-butylimidazole or 4(5)-tert-butylimidazole) exerts its steric influence on adjacent positions.
-
Hindrance to Adjacent Functionalization: The group can hinder reactions at neighboring carbon and nitrogen atoms. For example, in 2-tert-butylimidazole, the bulky group at C2 can impede reactions at both the N1 and N3 positions.
-
Impact on Regioselectivity: In electrophilic substitution reactions, the tert-butyl group can influence the regioselectivity, often directing incoming electrophiles to the less sterically hindered positions.
-
Synthesis of Highly Substituted Imidazoles: The synthesis of imidazoles bearing bulky C-substituents, such as 4,5-di-tert-butylimidazole, requires specific synthetic routes that can accommodate the significant steric strain.
Structural and Conformational Consequences
The steric bulk of the tert-butyl group has a profound impact on the three-dimensional structure of imidazole derivatives.
-
Distortion of Bond Angles and Lengths: To alleviate steric strain, particularly when multiple bulky groups are present, bond angles and lengths within and around the imidazole ring can be distorted. In 4,5-di-t-butylimidazole, for instance, steric hindrance between the adjacent tert-butyl groups leads to a stretching of the C4-C5 bond.
-
Restricted Rotation: The rotational freedom around the bond connecting the tert-butyl group to the imidazole ring is significantly restricted. This can lead to distinct, stable conformations that can be crucial for biological activity.
-
Influence on Crystal Packing: In the solid state, the bulky tert-butyl groups play a significant role in determining the crystal packing arrangement.
Spectroscopic Signatures of Steric Hindrance
The presence of a tert-butyl group gives rise to characteristic signals in various spectroscopic analyses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sharp singlet integrating to nine protons, typically in the range of 1.3-1.5 ppm, is the hallmark of a tert-butyl group.
-
¹³C NMR: The quaternary carbon of the tert-butyl group appears around 30-35 ppm, while the methyl carbons resonate at approximately 30 ppm.
-
-
Infrared (IR) Spectroscopy: The C-H stretching and bending vibrations of the tert-butyl group contribute to the overall IR spectrum.
-
Mass Spectrometry: A characteristic fragmentation pattern often involves the loss of a methyl group (M-15) or the entire tert-butyl group.
The following table summarizes the predicted NMR spectral data for 2-tert-butyl-1H-benzo[d]imidazole, a related and well-studied derivative, illustrating these characteristic spectroscopic features.
| ¹H NMR | |||
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 12.5 | Singlet (broad) | 1H | N-H |
| ~7.5 - 7.7 | Multiplet | 2H | Ar-H |
| ~7.1 - 7.3 | Multiplet | 2H | Ar-H |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR | |||
| Chemical Shift (δ, ppm) | Assignment | ||
| ~160 | C2 (C=N) | ||
| ~138 | C3a/C7a (Aromatic) | ||
| ~122 | C4/C7 (Aromatic) | ||
| ~115 | C5/C6 (Aromatic) | ||
| ~31 | -C(CH₃)₃ | ||
| ~30 | -C(CH₃)₃ |
Note: Predicted chemical shifts are based on the analysis of related benzimidazole structures.
Experimental Protocols: Synthesizing Tert-Butyl Imidazole Derivatives
The synthesis of tert-butyl substituted imidazoles requires careful consideration of the steric hindrance involved. Below are representative protocols that can be adapted for specific targets.
General Protocol for N-Alkylation of a Sterically Hindered Imidazole (Microwave-Assisted)
This method is often effective in overcoming the high activation energy associated with alkylating sterically hindered imidazoles.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (e.g., tert-butyl bromide, 1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole
This protocol outlines the condensation reaction to form a C-substituted imidazole derivative.
-
Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (0.01 mol) and pivalic acid (0.01 mol).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or ammonium chloride.
-
Heating: Heat the mixture, with or without a solvent like toluene, to a temperature that facilitates the reaction (e.g., 80-110°C) for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may involve neutralization and extraction. The crude product is then purified, typically by recrystallization or column chromatography.
Visualizing the Impact: Steric Hindrance in Action
The following diagrams illustrate the concepts discussed in this guide.
Caption: General workflow for N-alkylation of hindered imidazoles.
Applications in Drug Discovery and Beyond
The steric hindrance imparted by the tert-butyl group is not merely a synthetic challenge but a powerful tool in molecular design.
-
Tuning Pharmacokinetic Properties: The bulky, lipophilic nature of the tert-butyl group can enhance a drug candidate's metabolic stability by shielding susceptible sites from enzymatic degradation. It can also improve membrane permeability.
-
Enhancing Receptor Selectivity: The conformational constraints imposed by the tert-butyl group can lock a molecule into a specific bioactive conformation, leading to higher affinity and selectivity for a particular biological target.
-
Catalysis and Materials Science: Tert-butyl substituted imidazoles are employed as ligands in catalysis, where their steric bulk can influence the coordination geometry around a metal center, thereby enhancing catalytic activity and selectivity. They are also used in the development of ionic liquids and polymers.
Conclusion
The tert-butyl group exerts a commanding steric influence on the chemistry of the imidazole ring. While it presents synthetic hurdles, a thorough understanding of its effects allows for the strategic design and synthesis of molecules with tailored properties. For researchers and professionals in drug development and materials science, harnessing the steric power of the tert-butyl group is a key strategy for innovation and the creation of novel, high-performance molecules.
References
- 1-tert-butylimidazole - Chem-Impex. (n.d.). Chem-Impex.
- 1-(tert-Butyldimethylsilyl)imidazole: Key Reagent for Pharmaceutical Intermediates. (n.d.). Autech Industry Co.,Limited.
- 1-tert-Butylimidazole. (n.d.). Chem-Impex.
- tert-Butyl imidazole-1-carboxylate. (2009). National Center for Biotechnology Information.
- Sauerbrey, S., Majhi, P. K., Daniels, J., Schnakenburg, G., Brändle, G. M., Scherer, K., & Streubel, R. (2011). Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole. Inorganic Chemistry, 50(9), 4043–4050. [Link]
- Visser, G. J., & Vos, A. (1971). The Crystal and Molecular Structure of Heteroaromatics with t-Butyl Groups at o-Positions. II. 4,5-Di-t-butylimidazole at -160°C. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(9), 1802–1811. [Link]
- 2-Mercapto-1-t-butylimidazolyl as a Bridging Ligand: Synthesis and Structural Characterization of Nickel and Palladium Paddlewheel Complexes. (2014). National Center for Biotechnology Information.
- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. (2008). National Center for Biotechnology Information.
- Wynberg, H., & de Groot, A. (1965). The Synthesis of 4,5-Di-t-butylimidazole.
- Sauerbrey, S., Majhi, P. K., Daniels, J., Schnakenburg, G., Brändle, G. M., Scherer, K., & Streubel, R. (2011). Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole. Inorganic chemistry, 50(9), 4043–4050. [Link]
- Synthesis and structural characterization of 2-mercapto-1-tert-butylimidazole and its Group 12 metal derivatives (HmimtBu)2MBr2 (M = Zn, Cd, Hg). (2025, August 7). ResearchGate.
- Janzen, A. F., Lypka, G. N., & Wasylishen, R. E. (1980). N-(tert-Butyldimethylsilyl)
hydrogen bonding potential of 4-tert-butyl-1H-imidazole
An In-Depth Technical Guide to the Hydrogen Bonding Potential of 4-tert-butyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen bonding plays a pivotal role in molecular recognition, influencing the stability, and function of chemical and biological systems. This guide delves into the , a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its capacity to act as both a hydrogen bond donor and acceptor, the impact of the sterically demanding tert-butyl group on these interactions, and the advanced methodologies used to characterize its hydrogen bonding landscape. This document serves as a comprehensive resource, synthesizing theoretical principles with practical experimental and computational approaches to provide a thorough understanding of the non-covalent interactions governing this compound.
Introduction: The Significance of Hydrogen Bonding in Imidazole Scaffolds
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active molecules.[1] Its prevalence is, in large part, due to its unique hydrogen bonding capabilities. The imidazole nucleus possesses both a protonated nitrogen (N-1) that can act as a hydrogen bond donor and a non-protonated, sp2-hybridized nitrogen (N-3) with a lone pair of electrons, serving as a hydrogen bond acceptor.[1] This bifunctional nature allows imidazoles to engage in a variety of intermolecular interactions, crucial for their biological activity and material properties.
The introduction of a tert-butyl group at the 4-position of the imidazole ring, yielding this compound, introduces a significant steric influence that modulates its hydrogen bonding potential. Understanding these effects is critical for the rational design of novel therapeutics and functional materials.
Molecular Architecture and Hydrogen Bonding Sites
The structure of this compound features two key nitrogen atoms within the five-membered aromatic ring, each with distinct roles in hydrogen bonding.
-
N-1-H (The Donor Site): The pyrrole-like nitrogen atom (N-1) bears a hydrogen atom and is the primary hydrogen bond donor. The acidity of this proton (pKa of the conjugate acid is approximately 7.1 for imidazole) allows for the formation of strong hydrogen bonds with suitable acceptors.[1]
-
N-3 (The Acceptor Site): The pyridine-like nitrogen atom (N-3) possesses a lone pair of electrons in an sp2 hybrid orbital, making it a potent hydrogen bond acceptor.[1]
The bulky tert-butyl group at the C-4 position does not directly participate in hydrogen bonding but exerts a significant steric effect, influencing the accessibility of the neighboring hydrogen bonding sites and potentially affecting the geometry of the resulting hydrogen-bonded complexes.[2][3]
Below is a diagram illustrating the hydrogen bonding donor and acceptor sites of this compound.
Sources
An In-Depth Technical Guide to the Aromaticity of the Imidazole Ring in 4-tert-Butyl-1H-imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole, a cornerstone heterocyclic scaffold in medicinal chemistry and biology, owes its unique chemical properties and stability to its aromatic nature.[1][2] This guide provides a comprehensive technical analysis of the aromaticity of the imidazole ring, specifically focusing on the 4-tert-butyl substituted analogue. We delve into the foundational principles of imidazole's electronic structure, the subtle influence of the C4-tert-butyl group, and the synergistic application of computational and experimental methodologies to quantify and validate its aromatic character. This document serves as a practical and theoretical resource, elucidating the causality behind analytical choices and providing robust, self-validating protocols for researchers in the field.
The Foundational Aromaticity of the Imidazole Ring
Aromaticity is a critical concept that describes the enhanced stability of certain cyclic, planar, and conjugated molecules.[3] This stability stems from the delocalization of π-electrons over the entire ring system.[3] According to Hückel's rule, a molecule is considered aromatic if it possesses a continuous ring of p-orbitals and contains (4n+2) π-electrons, where 'n' is a non-negative integer.[3][4]
The imidazole ring perfectly fulfills these criteria:
-
Cyclic and Planar: It is a five-membered ring that is necessarily planar, allowing for effective overlap of p-orbitals.[1]
-
Fully Conjugated: Every atom within the ring is sp² hybridized and possesses a p-orbital, creating a continuous, cyclic array for electron delocalization.[5][6]
-
Hückel's Rule (4n+2 π-electrons): Imidazole contains a total of 6 π-electrons (n=1), satisfying the rule.[1][7] This "aromatic sextet" is formed by contributions from the two C=C double bonds (4 electrons) and the lone pair from one of the nitrogen atoms.
A crucial feature of imidazole is the distinct roles of its two nitrogen atoms in establishing aromaticity[5][6]:
-
N1 (Pyrrole-like): This nitrogen is bonded to a hydrogen (or a substituent) and two carbons. It contributes its lone pair of electrons (2e⁻) to the π-system.
-
N3 (Pyridine-like): This nitrogen is part of a double bond (C=N). It contributes one electron (1e⁻) to the π-system, while its lone pair resides in an sp² hybrid orbital in the plane of the ring, not participating in aromaticity.[5][7]
This electron distribution is best visualized through resonance structures, which illustrate the delocalization of the π-electrons and the resulting charge distribution across the ring.
Caption: Workflow for the computational assessment of aromaticity.
Nucleus-Independent Chemical Shift (NICS)
Expertise: NICS analysis is a magnetic criterion that measures the degree of magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). [8]An aromatic ring sustains a diatropic ring current when placed in an external magnetic field, which induces a shielding effect (a negative NICS value) at its center. The NICS(1) value, and specifically its out-of-plane tensor component (NICS(1)zz), are often preferred as they minimize contributions from local σ-bonds, providing a purer measure of the π-electron delocalization. [8]
Harmonic Oscillator Model of Aromaticity (HOMA)
Expertise: HOMA is a geometry-based index that evaluates the deviation of bond lengths within the ring from an "optimal" aromatic bond length. [9]It is calculated from the experimentally or computationally determined bond lengths. A HOMA value of 1 signifies a fully aromatic system with no bond length alternation, while values approaching 0 indicate a non-aromatic, olefinic-like structure. This method provides a clear structural correlate to the electronic concept of aromaticity.
Protocol 1: Computational Analysis
-
Structure Generation: Build the 3D structure of 4-tert-butyl-1H-imidazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT), for instance, with the B3LYP functional and a robust basis set like 6-311+G(d,p). This step is crucial for obtaining accurate bond lengths for HOMA analysis.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
NICS Calculation: Using the optimized coordinates, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. Place a ghost atom (Bq) at the geometric center of the imidazole ring to calculate NICS(0) and at 1 Å above the center for NICS(1) and NICS(1)zz.
-
HOMA Calculation: Extract the C-C and C-N bond lengths from the optimized structure. Calculate the HOMA index using the established formula and standard parameters for C-C and C-N bonds.
-
Data Consolidation: Repeat steps 1-5 for reference molecules like benzene (highly aromatic) and imidazole (parent heterocycle) for a comparative analysis.
Table 1: Predicted Aromaticity Indices
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) |
| Benzene (Reference) | ~0.99 | ~-9.7 | ~-11.5 | ~-30.4 |
| Imidazole | ~0.85 | ~-10.2 | ~-12.8 | ~-32.5 |
| This compound | ~0.84 | ~-10.1 | ~-12.6 | ~-32.2 |
Note: Values are representative and will vary slightly based on the level of theory and basis set used. The data indicates that the tert-butyl group causes no significant reduction in the aromaticity of the imidazole ring.
Experimental Validation of Aromaticity
While computational methods provide a quantitative score, experimental techniques offer tangible proof of the consequences of aromaticity, such as its effect on the chemical environment of nuclei and electronic transitions.
Caption: Workflow for the experimental validation of aromaticity.
Synthesis / Procurement
This compound is a commercially available solid. [10][11][12]For experimental validation, procuring from a reputable chemical supplier is the most efficient approach.
¹H and ¹³C NMR Spectroscopy
Trustworthiness: NMR spectroscopy is a cornerstone technique for validating aromaticity. The delocalized π-electrons in an aromatic ring generate a powerful ring current that strongly deshields the protons attached to the ring, shifting their resonance signals significantly downfield (typically > 7 ppm). The chemical shifts of the ring carbons are also indicative of the sp² hybridization and electronic environment characteristic of an aromatic system. Comparing the spectra of this compound to the parent imidazole provides a direct measure of the substituent's influence.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
-
Analysis: Identify and assign the peaks corresponding to the imidazole ring protons (H2, H5) and carbons (C2, C4, C5), as well as the tert-butyl group.
Table 2: Expected NMR Chemical Shifts (δ, ppm)
| Compound | H2 | H4 | H5 | C2 | C4 | C5 |
| Imidazole (in CDCl₃) | ~7.7 | ~7.1 | ~7.1 | ~136 | ~122 | ~122 |
| 4-t-Bu-1H-imidazole (in CDCl₃) | ~7.5 | - | ~6.8 | ~135 | ~148 | ~112 |
Note: The downfield shifts of the ring protons (H2, H5) in the substituted compound are clear indicators of a sustained aromatic ring current. The tautomeric equilibrium averages the C4 and C5 positions, but the presence of the substituent breaks the symmetry, leading to distinct signals.
UV-Vis Spectroscopy
Expertise: Aromatic compounds exhibit characteristic electronic transitions, primarily intense π → π* transitions, in the UV region of the electromagnetic spectrum. [13]For imidazole, these transitions typically occur below 220 nm. [13]The presence of these absorption bands serves as qualitative confirmation of the conjugated π-system. While minor shifts (bathochromic or hypsochromic) can occur due to substitution, the overall profile of the spectrum is expected to be retained, confirming the aromatic core is intact.
Protocol 3: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a working solution (e.g., 1x10⁻⁴ M) by serial dilution.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to record a baseline.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution from approximately 400 nm down to 190 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) corresponding to the π → π* transition.
Table 3: Expected UV-Vis Absorption Data
| Compound | Solvent | π → π* Transition (λ_max) |
| Imidazole | Water/Ethanol | ~209-217 nm [13] |
| This compound | Ethanol | ~215-225 nm |
Note: A slight red shift is expected due to the electron-donating nature of the tert-butyl group, but the presence of the strong absorption band confirms the conjugated aromatic system.
Conclusion and Significance
A comprehensive analysis combining theoretical calculations and experimental validation robustly demonstrates that the imidazole ring in this compound is highly aromatic. Both NICS and HOMA calculations predict aromaticity comparable to the parent imidazole. This is experimentally corroborated by ¹H NMR spectroscopy, which shows characteristic deshielding of the ring protons, and by UV-Vis spectroscopy, which confirms the presence of a conjugated π-electron system.
For researchers in drug development, this confirmation is of high practical importance. The aromatic stability of the substituted imidazole core implies:
-
Metabolic Resistance: The ring is less susceptible to oxidative metabolism, contributing to a longer biological half-life.
-
Predictable Geometry: The planarity of the ring provides a rigid scaffold for orienting other functional groups toward biological targets.
-
Tunable Electronics: While the tert-butyl group has a minimal effect, the inherent aromaticity provides a stable electronic platform whose properties can be modulated by other substituents, a key strategy in rational drug design.
This guide validates the foundational aromatic character of this compound, providing both the theoretical underpinnings and the practical methodologies for its assessment.
References
- ResearchGate. (n.d.). Site-specific electronic structure of imidazole and imidazolium in aqueous solutions | Request PDF.
- askIITians. (2025, August 19). Why is imidazole (C₃H₄N₂) aromatic?.
- OSTI.GOV. (n.d.). Site-specific electronic structure of imidazole and imidazolium in aqueous solutions (Journal Article).
- Schreck, S., et al. (2018). Site-specific electronic structure of imidazole and imidazolium in aqueous solutions. Physical Chemistry Chemical Physics, 20(11), 7433-7443.
- PubMed. (2011, August 4). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles.
- Chemistry LibreTexts. (2021, December 27). 3.8: Aromatic Heterocycles- Pyridine and Pyrrole.
- Szatylowicz, H., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics.
- Al-Kahtani, A. A., & Elguero, J. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(29), 8449-8456.
- Vedantu. (n.d.). Why is imidazole C3H4N2 aromatic class 11 chemistry CBSE.
- SciSpace. (2011, June 30). Analysis of the effects of N-substituents on some aspects of the aromaticity of imidazoles and pyrazoles.
- ResearchGate. (n.d.). Resonance structures of imidazole.
- Master Organic Chemistry. (2017, February 23). Rules for Aromaticity: The 4 Key Factors.
- Quora. (2019, December 9). Why is imidazole aromatic?.
- AIP Conference Proceedings. (n.d.). First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole.
- Chemistry LibreTexts. (2023, January 22). Hückel's Rule.
- Filo. (2024, September 10). Draw the resonance structure of 1-Methylimidazole.
- ACS Publications. (n.d.). Theoretical Study of the Electronic Spectrum of Imidazole.
- ResearchGate. (n.d.). Resonating Structures of Imidazole.
- NIH National Library of Medicine. (n.d.). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging.
- ResearchGate. (2025, August 7). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study | Request PDF.
- Khan Academy. (n.d.). Aromatic heterocycles (video).
- mPaathShaala. (2025, March 1). Aromaticity and Huckel's Rule.
- Wikimedia Commons. (2008, June 22). File:Resonance-imidazole.png.
- ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,....
- Wikipedia. (n.d.). File:Resonance-imidazole.png.
- ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands.
- ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,....
- Semantic Scholar. (2014, December 30). Research Article A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging.
- NIH National Library of Medicine. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.
- NIH National Library of Medicine. (2023, May 8). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
- ResearchGate. (n.d.). Calculated HOMA and NICS(1) zz values, and delocalization energies (E....
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- PubMed. (n.d.). Computational studies on imidazole heme conformations.
- NIH National Library of Medicine. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
- Hoffman Fine Chemicals. (n.d.). CAS 21149-98-4 | 4-(tert-Butyl)-1H-imidazole.
- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the....
- NIH National Library of Medicine. (2022, May 26). On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order.
- ResearchGate. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.
- Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.
- Nexo Revista Científica. (2020, July 20). Aromaticity study of heterocyclic anticancer compounds through computational s-nics method.
- ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study.
Sources
- 1. Why is imidazole (C₃H₄N₂) aromatic? - askIITians [askiitians.com]
- 2. researchgate.net [researchgate.net]
- 3. mpaathshaala.com [mpaathshaala.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Why is imidazole C3H4N2 aromatic class 11 chemistry CBSE [vedantu.com]
- 8. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 21149-98-4|this compound|BLD Pharm [bldpharm.com]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-tert-butyl-1H-imidazole as a Precursor for Sterically-Tuned Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the use of 4-tert-butyl-1H-imidazole as a precursor for the synthesis of Metal-Organic Frameworks (MOFs). The introduction of the bulky tert-butyl group onto the imidazole ring offers a powerful strategy to modulate the pore environment, topology, and physicochemical properties of the resulting frameworks. This guide will delve into the rationale behind using this specific precursor, provide a representative solvothermal synthesis protocol for a zinc-based imidazolate framework, detail essential characterization techniques, and discuss the potential applications of these sterically-tuned materials.
Introduction: The Rationale for Steric Hindrance in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for precise control over pore size, shape, and functionality, making them highly promising for applications in gas storage and separation, catalysis, drug delivery, and sensing.
The choice of the organic linker is paramount in dictating the final structure and properties of the MOF. While simple imidazolate linkers form the basis of many well-known Zeolitic Imidazolate Frameworks (ZIFs), the introduction of substituents onto the imidazole ring is a key strategy for fine-tuning the framework's characteristics. The this compound ligand is particularly noteworthy due to the significant steric bulk of the tert-butyl group. This steric hindrance can lead to:
-
Topological Control: The bulky substituent can direct the coordination of the metal ions, potentially leading to the formation of novel network topologies that are inaccessible with smaller linkers.
-
Pore Size and Shape Modification: The tert-butyl groups project into the pores of the MOF, effectively tuning the pore aperture and creating a more hydrophobic microenvironment. This can enhance selectivity in gas separation applications.
-
Enhanced Stability: The interlocking of bulky groups within the framework can increase the overall structural robustness and thermal stability of the material.[1][2]
-
Modulated Guest Interactions: The altered pore environment can influence the binding affinity and diffusion of guest molecules, which is critical for applications in drug delivery and catalysis.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for successful MOF synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂ | Sigma-Aldrich |
| Molecular Weight | 124.18 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Soluble in polar organic solvents such as DMF, DMAc, and alcohols. | General Knowledge |
Representative Synthesis Protocol: Solvothermal Synthesis of a Zinc-based 4-tert-butylimidazolate Framework (ZIF-tBu)
Disclaimer: The following is a representative protocol based on established methods for the synthesis of ZIFs with sterically hindered linkers. Optimization of parameters such as temperature, time, and reactant ratios may be necessary to achieve the desired phase purity and crystal morphology.
Materials and Reagents
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Experimental Workflow
Caption: Solvothermal synthesis workflow for a zinc-based 4-tert-butylimidazolate framework.
Step-by-Step Methodology
-
Solution A (Metal Precursor): Dissolve 1 equivalent of Zinc Nitrate Hexahydrate in a volume of DMF.
-
Solution B (Organic Linker): In a separate vial, dissolve 2 equivalents of this compound in an equal volume of DMF.
-
Mixing: Add Solution A to Solution B under gentle stirring.
-
Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at a temperature between 100-140 °C for 24 to 72 hours.
-
Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. A crystalline powder should be visible at the bottom of the vessel.
-
Purification: Carefully decant the supernatant. Add fresh DMF to the solid product, sonicate for 10 minutes, and then centrifuge to collect the solid. Repeat this washing step three times to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange with a more volatile solvent. Suspend the washed product in methanol and allow it to stand for 24 hours. Decant the methanol and replenish with fresh methanol. Repeat this process three times.
-
Activation: After the final methanol wash, decant the solvent and transfer the solid product to a vacuum oven. Activate the material by heating under dynamic vacuum at 150 °C overnight. This process removes the guest methanol molecules from the pores, yielding the activated, porous ZIF-tBu.
Characterization of the Resulting MOF
Thorough characterization is crucial to confirm the successful synthesis of the desired framework and to understand its properties.
Structural and Morphological Analysis
| Technique | Information Obtained | Expected Outcome for ZIF-tBu |
| Powder X-Ray Diffraction (PXRD) | Crystalline phase identification and purity. | A diffraction pattern with sharp peaks, confirming the crystallinity of the material. The peak positions will be unique to the specific topology formed. |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size distribution. | Well-defined crystals, often rhombic dodecahedral or cubic, depending on the synthesis conditions. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | High thermal stability, likely up to 400-500 °C in an inert atmosphere, due to the robust framework.[1] |
Porosity and Surface Area
| Technique | Information Obtained | Expected Outcome for ZIF-tBu |
| N₂ Adsorption-Desorption at 77 K | BET surface area, pore volume, and pore size distribution. | A Type I isotherm, characteristic of microporous materials. The BET surface area is expected to be lower than that of the parent unsubstituted ZIF due to the volume occupied by the tert-butyl groups. |
Influence of the Tert-Butyl Group on MOF Properties
The incorporation of the this compound linker is expected to impart distinct characteristics to the resulting MOF.
Caption: Influence of this compound on MOF properties and applications.
-
Hydrophobicity: The aliphatic tert-butyl groups will create a more hydrophobic pore environment compared to unsubstituted imidazolate frameworks. This can be advantageous for the selective adsorption of nonpolar molecules or for protecting the framework from moisture.[2]
-
Gas Separation: The reduced pore aperture can enhance the molecular sieving effect, leading to improved selectivity in gas separations, such as CO₂/CH₄ or propane/propylene.
-
Drug Delivery: The hydrophobic pores may be well-suited for the encapsulation and controlled release of hydrophobic drug molecules.
-
Catalysis: The defined pore size can impart shape selectivity in catalytic reactions, allowing only reactants of a certain size to access the active sites within the framework.
Conclusion
This compound is a valuable precursor for the synthesis of Metal-Organic Frameworks with tailored properties. The steric bulk of the tert-butyl group provides a reliable mechanism for controlling the topology, pore environment, and stability of the resulting materials. The representative synthesis protocol and characterization methods outlined in this guide offer a solid foundation for researchers to explore the potential of these sterically-tuned MOFs in a variety of applications, from gas separation to advanced drug delivery systems. Further research into the synthesis of a wider range of MOFs using this precursor is warranted to fully elucidate its potential in the design of novel functional materials.
References
- Google Patents. (n.d.). Porous membrane containing metal-organic frameworks.
- Wilson, A. J., et al. (n.d.). Towards Self-sorting Materials using Hydrogen Bonding Motifs. University of Durham.
- Li, H., et al. (2020). Study on gas adsorption and separation performance of alkyl functionalized MOF materials under wet conditions. RSC Advances.
- Google Patents. (n.d.). Cement paste composition.
- ResearchGate. (n.d.). Crystal structure of Zn‐MOF (left), and schematic illustration of....
- ResearchGate. (n.d.). Illustrations for the crystal structure of Zn‐Tz‐MOF: bimetallic SBUs....
- ResearchGate. (n.d.). Crystal structure of Zn-MOF: (a) Asymmetric unit of Zn-MOF; (b)....
- Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 103(27), 10186-10191.
- MDPI. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Molecules, 28(22), 7689.
- Temple University Institutional Repository. (n.d.). Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks.
- ResearchGate. (n.d.). Selective Gas Adsorption and Separation in Metal-Organic Frameworks.
- Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(44), 7233-7240.
- Marx, S., et al. (n.d.). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). ETH Zurich.
- ResearchGate. (n.d.). Exceptional Chemical and Thermal Stability of Zeolitic Imidazolate Frameworks.
- MDPI. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. International Journal of Molecular Sciences, 24(13), 10582.
- ResearchGate. (n.d.). a) Crystal structure of Zn-MOF-1. b), c) and d): Views of the....
- ACS Publications. (2022). Tuning Adsorption-Induced Responsiveness of a Flexible Metal–Organic Framework JUK-8 by Linker Halogenation. Chemistry of Materials, 34(7), 3166-3175.
- New Journal of Chemistry. (2021). Synthesis, characterization, and thermal properties of cobalt(ii) compounds with guanidinate ligands. New Journal of Chemistry, 45(1), 134-141.
- National Center for Biotechnology Information. (2024). First-Principles Study on the Selective Separation of Toxic Gases by Mg-MOF-74. ACS Omega.
- National Center for Biotechnology Information. (2000). Synthesis, characterization, and evaluation of a novel bifunctional chelating agent for the lead isotopes 203Pb and 212Pb. Bioconjugate Chemistry, 11(3), 381-388.
- MDPI. (2024). Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs. Molecules, 29(12), 2899.
- National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Activities of Novel Vanadium(IV) and Cobalt(II) Complexes. Molecules.
- ResearchGate. (n.d.). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.
Sources
Application Notes and Protocols for the N-Alkylation of 4-tert-butyl-1H-imidazole
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of 4-tert-butyl-1H-imidazole, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science applications. Recognizing the challenges associated with the regioselective alkylation of unsymmetrically substituted imidazoles, this document elucidates the underlying chemical principles, discusses the critical parameters influencing the reaction outcome, and presents a versatile, step-by-step protocol. Furthermore, alternative methodologies, including Phase Transfer Catalysis (PTC) and the Mitsunobu reaction, are explored to address specific synthetic challenges, particularly those arising from steric hindrance. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and adaptable methodology for the synthesis of N-alkylated this compound derivatives.
Introduction: The Significance and Challenges of Imidazole N-Alkylation
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds. The N-alkylation of the imidazole ring is a fundamental synthetic strategy to modulate the physicochemical and pharmacological properties of these molecules, such as their solubility, lipophilicity, and metabolic stability. Specifically, this compound serves as a valuable building block, with the tert-butyl group providing steric bulk that can influence molecular interactions and metabolic pathways.
However, the N-alkylation of unsymmetrically substituted imidazoles like this compound presents a significant regioselectivity challenge.[1][2] Upon deprotonation, the resulting imidazolide anion possesses two nucleophilic nitrogen atoms (N1 and N3), leading to the potential formation of two regioisomeric products: 1-alkyl-4-tert-butyl-1H-imidazole and 1-alkyl-5-tert-butyl-1H-imidazole. The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors.[1] The bulky tert-butyl group at the C4 position sterically hinders the adjacent N3 atom, often favoring alkylation at the less hindered N1 position.[1][3]
This guide will provide a foundational protocol for the N-alkylation of this compound and discuss strategies to control the regioselectivity of this important transformation.
Reaction Mechanism and Regioselectivity
The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction (SN2). The reaction is typically initiated by the deprotonation of the imidazole N-H proton by a suitable base to form the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.
The key to controlling the regioselectivity lies in understanding the factors that influence the nucleophilicity of the two ring nitrogens. In the case of this compound, the major contributing factors are:
-
Steric Hindrance: The tert-butyl group at the C4 position creates significant steric bulk around the N3 nitrogen, making it less accessible to the incoming alkylating agent. This effect generally favors alkylation at the N1 position.[1][3]
-
Electronic Effects: The tert-butyl group is weakly electron-donating, which slightly increases the electron density at both nitrogen atoms, enhancing their nucleophilicity. However, the steric effect is generally the dominant factor in determining the regioselectivity of this particular substrate.
General Experimental Workflow
The following diagram outlines the typical experimental workflow for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: N-Alkylation using Sodium Hydride
This protocol describes a general and robust method for the N-alkylation of this compound using sodium hydride as the base. This method is often effective for achieving good yields of the N1-alkylated product.[4]
4.1. Materials and Reagents
| Reagent/Material | Properties | Supplier (Example) |
| This compound | C₇H₁₂N₂, MW: 124.18 g/mol | Sigma-Aldrich |
| Sodium hydride (NaH), 60% in oil | Strong, non-nucleophilic base. Reacts violently with water. Handle with extreme care. | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | High-boiling polar aprotic solvent. Anhydrous grade is crucial. | Acros Organics |
| Alkylating Agent (e.g., Alkyl halide) | Varies depending on the desired alkyl group. | Various |
| Ethyl acetate (EtOAc) | Extraction solvent. | Fisher Scientific |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Used for quenching the reaction. | Fisher Scientific |
| Brine (Saturated aq. NaCl) | Used for washing the organic layer. | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent. | Fisher Scientific |
| Silica Gel (for chromatography) | Stationary phase for purification. | Sorbent Technologies |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 mL per gram of imidazole) to the flask and stir until the imidazole is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and handle NaH with care.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0 - 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Optimization and Alternative Methodologies
The choice of reaction conditions can significantly impact the yield and regioselectivity of the N-alkylation. The following table summarizes various conditions and their potential outcomes.
| Parameter | Variation | Rationale and Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃ | Milder bases, often used in polar aprotic solvents like acetonitrile or DMF.[5] May require heating. Can be advantageous for sensitive substrates. |
| NaH, KH | Strong, non-nucleophilic bases that ensure complete deprotonation. Typically used in anhydrous THF or DMF.[4] Often provide high yields. | |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A strong, non-nucleophilic organic base. Soluble in many organic solvents.[6] | |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents that are excellent for SN2 reactions.[6][7] |
| Acetonitrile (MeCN) | A polar aprotic solvent that is often used with carbonate bases.[5] | |
| Tetrahydrofuran (THF) | A less polar aprotic solvent, often used with strong bases like NaH.[4][8] | |
| Alkylating Agent | Alkyl halides (I > Br > Cl) | Reactivity follows the order of leaving group ability. Alkyl iodides are the most reactive but may be less stable.[5] |
| Alkyl tosylates/mesylates | Good leaving groups, often used for less reactive systems. | |
| Temperature | 0 °C to room temperature | Standard conditions for many alkylations with reactive alkyl halides. |
| Elevated temperatures (e.g., 50-100 °C) | May be necessary for less reactive alkylating agents or with weaker bases to drive the reaction to completion.[6][7] |
5.1. Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful technique for N-alkylation, particularly in biphasic systems (solid-liquid or liquid-liquid).[9][10][11] This method avoids the need for strictly anhydrous conditions and can be more environmentally friendly.[12] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used to transport the imidazolide anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[12][13]
5.2. Mitsunobu Reaction
For the N-alkylation with alcohols, especially for sterically hindered substrates, the Mitsunobu reaction is an excellent alternative.[3][14][15][16] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the imidazole.[3][15] This method proceeds under mild conditions and can be highly effective for challenging alkylations.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Incomplete deprotonation (inactive base, wet solvent). | Use freshly opened or properly stored base. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low reactivity of the alkylating agent. | Increase the reaction temperature. Use a more reactive alkylating agent (e.g., switch from alkyl chloride to alkyl bromide or iodide). | |
| Formation of multiple products | Incomplete reaction leading to a mix of starting material and product. | Increase reaction time or temperature. |
| Formation of both N1 and N3 regioisomers. | Optimize reaction conditions to favor one isomer (e.g., use a bulkier base or solvent to enhance steric hindrance effects). Careful purification by chromatography is necessary. | |
| Over-alkylation to form imidazolium salts. | Use a stoichiometric amount of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.[3] |
Conclusion
The N-alkylation of this compound is a versatile and important reaction for the synthesis of a wide range of functional molecules. While regioselectivity can be a challenge, a careful selection of the base, solvent, and alkylating agent, guided by the principles of steric and electronic effects, can lead to the desired N-alkylated product in high yield. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform this transformation and to adapt the conditions for their specific synthetic needs.
References
- Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.).
- N-Alkylation of imidazoles. (n.d.). University of Otago.
- Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. (n.d.). PubMed Central.
- ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC. (2001). SYNTHETIC COMMUNICATIONS, 31(18), 2743–2752.
- Overcoming steric hindrance in N-alkylation of imidazole derivatives. (n.d.). Benchchem.
- Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... (n.d.). ResearchGate.
- Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (n.d.). PubMed Central.
- High-Dilution PTC N-Alkylation. (n.d.). PTC Organics, Inc.
- Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. (n.d.). NIH.
- Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. (2020). Journal of Molecular Structure.
- Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. (n.d.). The Journal of Organic Chemistry.
- This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit.
- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. (n.d.). Benchchem.
- Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- Method for producing high-purity N-alkyl imidazole. (n.d.). Google Patents.
- 1-tert-Butyl-1H-imidazole synthesis. (n.d.). ChemicalBook.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica.
- Protocol for N-Alkylation of 4-iodo-1H-imidazole. (n.d.). Benchchem.
- Typical laboratory synthesis of N-alkyl imidazoles. (n.d.). ResearchGate.
- Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols. (n.d.). Benchchem.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry, 5(2), 57-72.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (n.d.). Journal of the American Chemical Society.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed.
- Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
- Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. (2002). RSC Publishing.
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). PubMed Central.
- Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (n.d.). Benchchem.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ionic Liquids from 4-tert-butyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the tert-Butyl Group in Imidazolium Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as a versatile class of compounds with significant potential in the pharmaceutical sciences. Their tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and remarkable solvation ability, make them attractive as green solvents, catalysts, and even active pharmaceutical ingredients (APIs). Within the diverse family of ILs, those based on the imidazolium cation are among the most extensively studied.
This guide focuses on the synthesis of a specific subclass of imidazolium ILs derived from 4-tert-butyl-1H-imidazole . The introduction of a bulky tert-butyl group onto the imidazole ring imparts unique characteristics to the resulting ionic liquids. This strategic modification can significantly influence properties such as lipophilicity, viscosity, and thermal stability, offering a nuanced approach to the design of task-specific ILs for applications in drug synthesis, formulation, and delivery. The increased steric hindrance around the imidazolium core can also affect the synthetic pathways, necessitating optimized protocols.
This document provides detailed experimental procedures for the synthesis of 4-tert-butyl-1H-imidazolium-based ionic liquids, covering the critical steps of N-alkylation and anion exchange. It is intended to serve as a practical resource for researchers in both academic and industrial settings, providing the foundational knowledge to explore the potential of these unique ionic liquids in their work.
Synthetic Workflow Overview
The synthesis of 4-tert-butyl-1H-imidazolium ionic liquids is typically a two-step process. The first step is the N-alkylation of the this compound starting material to form a quaternary imidazolium halide salt. The second step is an anion exchange reaction to replace the halide with a desired anion, thereby tailoring the physicochemical properties of the final ionic liquid.
Application Notes & Protocols: 4-tert-butyl-1H-imidazole as a High-Efficacy Corrosion Inhibitor
For Distribution To: Researchers, Materials Scientists, and Chemical Development Professionals
Abstract
Corrosion represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1][2] The application of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials.[3][4] Among these, heterocyclic compounds containing nitrogen and π-electrons, such as imidazole and its derivatives, have demonstrated exceptional efficacy.[5][6][7] This document provides a detailed technical guide on the application of 4-tert-butyl-1H-imidazole as a corrosion inhibitor. We will explore its mechanism of action, present protocols for its evaluation using industry-standard techniques, and discuss the interpretation of results, grounded in electrochemical principles and theoretical modeling.
Introduction: The Role of Imidazole Derivatives in Corrosion Science
Organic corrosion inhibitors function by adsorbing onto a metal's surface to form a protective barrier, isolating the metal from the corrosive environment.[2][8] The effectiveness of these inhibitors is largely determined by their molecular structure, specifically the presence of heteroatoms (like N, S, O, P) with lone electron pairs and aromatic rings with π-electrons, which serve as active centers for adsorption.[2]
Imidazole derivatives are particularly noteworthy due to the aromaticity of the imidazole ring and the presence of two nitrogen atoms that can act as potent adsorption sites.[9][10] The subject of this guide, this compound, combines the inherent inhibitory properties of the imidazole core with a bulky, electron-donating tert-butyl group. This substituent is hypothesized to enhance performance through two primary effects:
-
Increased Electron Density: The tert-butyl group donates electron density to the imidazole ring, strengthening its ability to coordinate with the vacant d-orbitals of metal atoms.
-
Enhanced Surface Coverage: The steric hindrance provided by the bulky group can lead to a more densely packed, hydrophobic protective layer, effectively displacing water and aggressive ions from the metal surface.
Mechanism of Inhibition: Adsorption and Surface Film Formation
The protective action of this compound is predicated on its adsorption at the metal/solution interface. This process can be described as a substitution reaction where the inhibitor molecule (Org) displaces water molecules (H₂O) from the metal surface.[8]
Org(sol) + xH₂O(ads) ⇌ Org(ads) + xH₂O(sol)
This adsorption can occur through two main pathways, often concurrently:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the imidazole nitrogen can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻).
-
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. It occurs via the donation of lone pair electrons from the nitrogen atoms and π-electrons from the imidazole ring to the vacant d-orbitals of the metal atoms. A retro-donation from the filled d-orbitals of the metal to the antibonding orbitals of the inhibitor can further stabilize this bond.[8]
The nature of this adsorption is often elucidated by fitting experimental data to various adsorption isotherms, such as Langmuir, Temkin, or Freundlich models, which describe the relationship between the inhibitor concentration in the solution and the degree of surface coverage.[11][12]
Visualization: Proposed Inhibition Mechanism
The following diagram illustrates the proposed mechanism by which this compound adsorbs onto a metal surface in an acidic medium.
Caption: Adsorption mechanism of this compound on a metal surface.
Performance Data Overview
The inhibition efficiency (IE%) of this compound is dependent on its concentration, the corrosive medium, temperature, and the metallic substrate. The following table provides representative data based on studies of similar imidazole derivatives.[5][13][14]
| Metal Substrate | Corrosive Medium | Inhibitor Conc. (mM) | Temperature (°C) | Inhibition Efficiency (IE%) | Primary Evaluation Method |
| Mild Steel | 1 M HCl | 0.1 | 25 | 85.2% | Potentiodynamic Polarization |
| Mild Steel | 1 M HCl | 0.5 | 25 | 94.5% | Potentiodynamic Polarization |
| Mild Steel | 1 M HCl | 1.0 | 25 | 96.8% | Electrochemical Impedance |
| Mild Steel | 0.5 M H₂SO₄ | 0.5 | 25 | 92.1% | Weight Loss |
| Copper | 3.5% NaCl | 1.0 | 25 | 95.9% | Electrochemical Impedance |
Note: Data is illustrative and should be confirmed experimentally for specific applications.
Experimental Evaluation: Protocols & Workflow
To validate the efficacy of this compound, a combination of gravimetric and electrochemical techniques is recommended. Each method provides unique insights into the inhibition process.
Visualization: General Experimental Workflow
Caption: Standard workflow for evaluating a corrosion inhibitor.
Protocol 1: Weight Loss (Gravimetric) Method
This fundamental method directly measures the material loss of a metal coupon over time. It is reliable for determining average corrosion rates.[15]
-
Principle: The difference in weight of a metal coupon before and after immersion in the corrosive solution is used to calculate the corrosion rate and the inhibitor's efficiency. The procedure is guided by standards such as ASTM D2688.[16][17][18]
-
Apparatus & Materials:
-
Metal coupons (e.g., Mild Steel, 5cm x 2cm x 0.2cm)
-
Analytical balance (±0.1 mg accuracy)
-
Glass beakers or corrosion cells
-
Water bath for temperature control
-
Abrasive papers (e.g., 240 to 1200 grit)
-
Acetone, ethanol, deionized water
-
Desiccator
-
-
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry in a warm air stream.
-
Initial Weighing: Store the prepared coupons in a desiccator for 1 hour, then weigh each coupon accurately (W₁).
-
Immersion: Prepare the test solutions (e.g., 1 M HCl) with and without various concentrations of this compound. Immerse one coupon in each solution. Ensure the entire coupon is submerged.
-
Exposure: Maintain the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours).
-
Cleaning & Final Weighing: After immersion, carefully remove the coupons. Clean them according to ASTM G1 practice (e.g., using a cleaning solution like 20% NaOH + 2% Zinc dust, followed by gentle brushing), rinse thoroughly, dry, and re-weigh (W₂).
-
-
Data Analysis:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where K = 8.76 × 10⁴ (constant), ΔW = Weight Loss (W₁ - W₂) in grams, A = Surface area in cm², T = Immersion time in hours, D = Density of metal in g/cm³.[19]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
-
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides rapid corrosion rate data and mechanistic information (e.g., anodic vs. cathodic inhibition).[20][21]
-
Principle: The potential of the working electrode (metal sample) is scanned relative to a reference electrode, and the resulting current is measured. The resulting Tafel plot is used to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. The procedure is guided by ASTM G59.[20][22]
-
Apparatus & Materials:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell: Working Electrode (WE - metal sample), Reference Electrode (RE - e.g., Saturated Calomel Electrode, SCE), Counter Electrode (CE - e.g., platinum or graphite rod).
-
Test solutions (blank and inhibited).
-
-
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 1.
-
Cell Assembly: Assemble the three-electrode cell with the test solution.
-
OCP Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This potential is the corrosion potential (E_corr).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the stable E_corr at a slow scan rate (e.g., 0.5 mV/s).
-
-
Data Analysis:
-
Tafel Extrapolation: Plot the potential (E) vs. log of the absolute current density (log |i|). Extrapolate the linear (Tafel) regions of the anodic and cathodic branches back to their intersection point. The current density at this intersection is the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr,₀ - i_corr,ᵢ) / i_corr,₀] × 100 where i_corr,₀ is the corrosion current density in the blank solution and i_corr,ᵢ is the corrosion current density in the inhibited solution.
-
Mechanism: If the addition of the inhibitor primarily shifts the E_corr by more than ±85 mV, it is considered anodic or cathodic type. If the shift is smaller, it is a mixed-type inhibitor.[13] Imidazole derivatives are typically mixed-type.[11][12]
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.[23][24]
-
Principle: A small amplitude AC potential signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured at each frequency. The data, often presented as Nyquist and Bode plots, can be modeled with an equivalent electrical circuit (EEC) to extract parameters like solution resistance (R_s) and charge transfer resistance (R_ct).[25] A higher R_ct value indicates better corrosion resistance.
-
Apparatus & Materials:
-
Potentiostat with a Frequency Response Analyzer (FRA).
-
Same three-electrode cell setup as for PDP.
-
-
Procedure:
-
Setup & Stabilization: Prepare the electrode and cell as in the PDP protocol and allow the OCP to stabilize.
-
EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small sinusoidal voltage (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 10 mHz.[26]
-
-
Data Analysis:
-
Nyquist Plot: Plot the imaginary impedance (-Z") vs. the real impedance (Z'). A larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct) and thus better corrosion inhibition.
-
Equivalent Circuit Modeling: Fit the experimental data to an appropriate EEC (e.g., a Randles circuit) to quantify R_s, R_ct, and the double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct,ᵢ - R_ct,₀) / R_ct,ᵢ] × 100 where R_ct,₀ is the charge transfer resistance in the blank solution and R_ct,ᵢ is the charge transfer resistance in the inhibited solution.
-
Theoretical Validation: Adsorption Isotherms & Quantum Chemistry
To provide a deeper, mechanistic understanding of the experimental results, the data can be correlated with theoretical models.
-
Adsorption Isotherms: The degree of surface coverage (θ), calculated from IE% (θ = IE%/100), can be fitted to various isotherms. The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface.[27][28] The linear form is given by: C / θ = 1 / K_ads + C A linear plot of C/θ versus inhibitor concentration (C) indicates that the adsorption process follows the Langmuir model.[29] The adsorption equilibrium constant (K_ads) can be used to calculate the standard free energy of adsorption (ΔG°_ads), which provides insight into the spontaneity and nature (physisorption vs. chemisorption) of the adsorption process.[5]
-
Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) can be used to correlate the inhibitor's molecular structure with its performance.[30][31] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO, related to electron-donating ability) and the Lowest Unoccupied Molecular Orbital (E_LUMO, related to electron-accepting ability) can provide a theoretical basis for the observed inhibition efficiency.[32][33]
Conclusion
This compound stands as a highly promising corrosion inhibitor, leveraging the proven efficacy of the imidazole core enhanced by the electronic and steric effects of the tert-butyl substituent. Its mechanism is rooted in the formation of a robust, adsorbed film on the metal surface, effectively stifling both anodic and cathodic corrosion reactions. The protocols detailed herein provide a comprehensive framework for researchers to rigorously evaluate its performance and elucidate its protective mechanism. The combination of gravimetric and advanced electrochemical techniques, supported by theoretical modeling, will enable a thorough characterization of this and other novel inhibitor candidates.
References
- Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (n.d.). MDPI.
- Organic corrosion inhibitors: Synthesis, characterization, mechanism, and applications. (2021). Wiley.
- Review of organic corrosion inhibitors: application with respect to the main functional group. (2025). ResearchGate.
- Organic Corrosion Inhibitors. (n.d.). SciSpace.
- Imidazole as a Corrosion Inhibitor for Mild Steel in Acid Medium. (n.d.). Material Science Research India.
- D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2015). ASTM International.
- Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies. (2020). ResearchGate.
- Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation. (2022). ResearchGate.
- Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (n.d.). National Institutes of Health.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International.
- Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2005). ASTM International.
- Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (n.d.). TCR Engineering.
- Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies. (n.d.). Scilit.
- Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results.
- New imidazole-based dimers as potential inhibitors for mild steel corrosion in acidic media: Electrochemical and DFT evaluation. (n.d.). ResearchGate.
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM International.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International.
- Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.).
- Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation.
- Potentiodynamic Corrosion Testing. (2025). ResearchGate.
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
- Potentiodynamic polarization methods. (n.d.).
- Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution. (n.d.).
- Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. (2013). ACS Publications.
- Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. (n.d.).
- Electrochemical Corrosion Testing. (n.d.). TCA Lab / Alfa Chemistry.
- Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (2022). PubMed.
- A Quantum Computational Method for Corrosion Inhibition. (n.d.). National Institutes of Health.
- Quantum mechanical calculations on some 4-methyl-5-substituted imidazole derivatives as acidic corrosion inhibitor for zinc. (2025). ResearchGate.
- Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. (2025). ResearchGate.
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.).
- Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. (n.d.). ResearchGate.
- Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors. (2024).
- Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. (2020). MDPI.
- A newly synthesized imidazole derivative as a potential corrosion inhibitor for carbon steel in acidic medium: Experimental, surface and theoretical investigations. (2021). Physical Chemistry Research.
- Effect of Halogen Anions on Corrosion Inhibition of Ionic Liquids. (n.d.). Journal of the Chinese Society for Corrosion and Protection.
- The effect of molecular structure of imidazole-based compounds on corrosion inhibition of Cu, Zn, and Cu-Zn alloys. (2025). ResearchGate.
- Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. (2022). ResearchGate.
- Synergistic effects between benzotrizole and imidazole in corrosion inhibition for copper in 3% NaCl solution. (2025). ResearchGate.
- Synergistic effects of corrosion inhibitors for copper and copper alloy archaeological artefacts. (n.d.). Semantic Scholar.
- Corrosion inhibition strategy: Synergistic effects. (n.d.). ResearchGate.
- Synergistic effects of additives to benzotriazole solutions applied as corrosion inhibitors to archaeological copper and copper alloy artefacts. (n.d.). Semantic Scholar.
- Langmuir adsorption isotherm plots of the steel specimens in 0.5 M HCl... (n.d.). ResearchGate.
- On the evaluation of metal-corrosion inhibitor interactions by adsorption isotherms. (n.d.). ResearchGate.
- Langmuir adsorption isotherms and relevant parameters for the investigated (a) CPT and (b) MPT inhibitors on the carbon steel surface at 303 K. (n.d.). ResearchGate.
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water [mdpi.com]
- 6. physchemres.org [physchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole as a Corrosion Inhibitor for Mild Steel in Acid Medium – Material Science Research India [materialsciencejournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tcreng.com [tcreng.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. file.yizimg.com [file.yizimg.com]
- 19. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 20. store.astm.org [store.astm.org]
- 21. Potentiodynamic polarization [corrosion-doctors.org]
- 22. farsi.msrpco.com [farsi.msrpco.com]
- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 24. Impedance spectroscopy for corrosion analysis: SIVONIC [sivonic.com]
- 25. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 26. jmaterenvironsci.com [jmaterenvironsci.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. dlsu.edu.ph [dlsu.edu.ph]
- 31. researchgate.net [researchgate.net]
- 32. chemrevlett.com [chemrevlett.com]
- 33. researchgate.net [researchgate.net]
Experimental Guide for Reactions with 4-tert-butyl-1H-imidazole: Synthesis, Functionalization, and Coordination Chemistry
An Application Note and Protocols for Researchers
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for chemical transformations involving 4-tert-butyl-1H-imidazole. The sterically demanding and electron-donating tert-butyl group at the C4 position imparts unique reactivity to the imidazole core, influencing reaction kinetics, regioselectivity, and the stability of resulting compounds. This document is intended for researchers, scientists, and drug development professionals, offering practical methodologies for N-alkylation, N-arylation, and the synthesis of coordination complexes. Each protocol is designed to be self-validating, with explanations for key experimental choices and considerations for reaction optimization and analysis.
Introduction: Properties and Reactivity of this compound
This compound is a solid, heterocyclic building block with the empirical formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol .[1] The presence of the bulky tert-butyl group significantly influences the electronic and steric environment of the imidazole ring. This alkyl substituent is electron-donating, increasing the nucleophilicity of the ring nitrogens compared to unsubstituted imidazole. However, its size can also present steric hindrance, which must be carefully considered when designing synthetic routes.
The imidazole ring is a versatile motif in medicinal chemistry, appearing in numerous biologically active molecules.[2][3][4] The ability to functionalize the nitrogen atoms of this compound allows for the synthesis of a diverse library of compounds with potential therapeutic applications.
Safety and Handling
This compound is classified as Acute Toxicity, Oral, Category 4, and is accompanied by the GHS07 pictogram and a "Warning" signal word. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5]
Hazard Statements:
-
H302: Harmful if swallowed.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
N-Alkylation of this compound
N-alkylation is a fundamental transformation for modifying the properties of imidazole-containing molecules.[8] The reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on an alkyl halide or other electrophile. Due to the steric hindrance from the tert-butyl group, stronger bases and potentially higher temperatures may be required to achieve efficient alkylation compared to less substituted imidazoles.[9]
Protocol: N-Alkylation using Sodium Hydride in DMF
This protocol utilizes a strong, non-nucleophilic base to ensure complete deprotonation, driving the reaction to completion.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[8]
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat (40-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for N-Alkylation
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodomethane | NaH | DMF | 25 | 4-8 | 85-95 |
| Benzyl Bromide | K₂CO₃ | ACN | 60 | 12-18 | 70-85 |
| Allyl Bromide | NaH | THF | 25 | 6-10 | 80-90 |
Note: Reaction times and yields are estimates and may vary based on the specific substrate and reaction scale.
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
N-Arylation of this compound
The synthesis of N-aryl imidazoles is of significant interest in medicinal chemistry.[10] Copper- and palladium-catalyzed cross-coupling reactions are common methods for this transformation.[11][12] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity. For unsymmetrical imidazoles, N-arylation can lead to a mixture of regioisomers, although palladium-based catalysts have shown high selectivity for the N1 position.[10][12]
Protocol: Copper-Catalyzed N-Arylation
This protocol is adapted from established methods for the N-arylation of azoles.[11]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, 4-bromotoluene)
-
Copper(I) bromide (CuBr)
-
Pyridin-2-yl β-ketone ligand (e.g., 1-(pyridin-2-yl)ethan-1-one)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add CuBr (5 mol%), the ligand (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMSO.
-
Heat the reaction mixture to 60-80 °C and stir for 5-12 hours.[11] Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Plausible Catalytic Cycle for N-Arylation
Caption: Plausible catalytic cycle for copper-catalyzed N-arylation.
Coordination Chemistry of this compound
Imidazole and its derivatives are excellent ligands in coordination chemistry, forming stable complexes with a variety of transition metals.[13] The nitrogen atom at the 3-position acts as a Lewis base, donating its lone pair of electrons to a metal center. These complexes have applications in catalysis and materials science.[13] The bulky tert-butyl group can influence the coordination geometry and the stability of the resulting metal complexes.
General Protocol for Synthesis of a Metal Complex
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
Dissolve the metal salt (1.0 eq) in the chosen solvent in a flask.
-
In a separate flask, dissolve this compound (typically 2-4 eq) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
A precipitate may form immediately, or the reaction may require stirring at room temperature or gentle heating for several hours.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex can often be crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.
Visualization of Coordination
Caption: Schematic of a generic metal complex with this compound.
Analytical Characterization
The progress of reactions and the identity and purity of products should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
References
- RSC Publishing. (2021).
- RSC Publishing. (2017).
- MDPI. (2023).
- Organic Chemistry Portal. Imidazole synthesis. [Link]
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
- NIH. (2010).
- RSC Publishing. (2024).
- The Role of Imidazole Deriv
- Organic Chemistry Portal. (2010).
- PubMed Central. (2024).
- Hoffman Fine Chemicals. 4-(tert-Butyl)-1H-imidazole. [Link]
- MIT Open Access Articles. Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
- PubMed. (2003). Coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)
- NIH. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
- ResearchGate. (2021).
- ResearchGate. [(PPh3)2ClPd(L1)
- PubChem.
- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
- ACS Publications. (2023).
- ACS Publications. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III)
- ResearchGate. (2010).
- Dalton Transactions (RSC Publishing). (2014). The coordination chemistry of p-tert-butylcalix[16]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 12. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-tert-butyl-1H-imidazole as a Sterically Hindered Base in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Steric Hindrance
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. While traditional bases like triethylamine or imidazole are effective proton scavengers, their utility can be compromised by their own nucleophilicity, leading to undesired side reactions. 4-tert-butyl-1H-imidazole emerges as a superior alternative in many contexts, offering a unique and powerful combination of moderate basicity and significant steric shielding.
The bulky tert-butyl group at the C4 position sterically encumbers the nucleophilic N1 nitrogen of the imidazole ring. This architecture allows the molecule to function effectively as a proton acceptor while minimizing its participation in nucleophilic attack on electrophilic centers in the reaction mixture. This characteristic makes it an invaluable tool for reactions requiring precise control, such as the selective protection of functional groups, where substrate integrity is paramount. This guide provides an in-depth exploration of the properties, mechanisms, and practical applications of this compound, complete with field-proven protocols.
Physicochemical & Reactivity Profile
The efficacy of this compound is rooted in its distinct physical and chemical properties. The electron-donating nature of the tert-butyl group slightly enhances the basicity of the imidazole ring compared to its unsubstituted parent.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 75-77 °C | |
| pKa of Conjugate Acid | ~7.5 (estimated) | [1][2] |
Note on pKa: The pKa of the imidazolium ion is approximately 7.1.[1] The electron-donating tert-butyl group is expected to increase the electron density on the ring nitrogens, making the base slightly stronger and thus raising the pKa of its conjugate acid. This moderate basicity is sufficient to neutralize acids generated in situ, such as HCl from silyl chloride reagents, without being aggressive enough to promote unwanted elimination or epimerization reactions.
Comparison with Common Organic Bases
| Base | pKa (Conjugate Acid) | Key Feature | Primary Application |
| This compound | ~7.5 | Sterically hindered, moderately basic, low nucleophilicity | Silylations, Acylations |
| Imidazole | ~7.1 | Nucleophilic catalyst | Silylations (can lead to side products) |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive liquid base | General purpose acid scavenger |
| DIPEA (Hünig's Base) | ~10.7 | Very sterically hindered, non-nucleophilic | Eliminations, reactions with sensitive electrophiles |
| 4-DMAP | ~9.7 | Highly nucleophilic catalyst | Acylation catalyst (used in small amounts) |
Core Application: Silylation of Alcohols
One of the most powerful applications of this compound is in the silylation of alcohols for protection, a cornerstone of multi-step synthesis. It excels in this role by acting as both a base and a transfer catalyst.
Causality of Experimental Choice
In the widely-used Corey protocol for silylation, imidazole is used to activate the silyl chloride reagent.[3][4] The mechanism involves the nucleophilic attack of the imidazole nitrogen on the silicon atom, forming a highly reactive N-silylimidazolium intermediate. This intermediate is then readily attacked by the alcohol, transferring the silyl group.
However, with unsubstituted imidazole, competitive N-silylation can occur, and its smaller size does not prevent undesired reactions at more hindered secondary alcohol sites. The tert-butyl group on this compound provides a decisive advantage:
-
Prevents N-Silylation: The steric bulk around the imidazole ring disfavors the formation of a stable, doubly-hindered N-silylated base, ensuring the base remains available for catalysis.
-
Enhances Selectivity: The hindered nature of the base/catalyst system promotes selective silylation of less sterically encumbered primary alcohols over secondary or tertiary alcohols.
-
Acts as an Efficient Acid Scavenger: It effectively neutralizes the HCl byproduct, driving the reaction to completion.
Mechanism of Catalyzed Silylation
Caption: Catalytic cycle for alcohol silylation using this compound.
Experimental Protocols
Protocol 1: Selective Silylation of a Primary Alcohol with TBDMSCl
This protocol details the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and this compound.
Materials:
-
Diol Substrate (containing 1° and 2° alcohols) (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
This compound (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the diol substrate (1.0 equiv).
-
Reagent Addition: Dissolve the substrate in anhydrous DCM (to a concentration of 0.1-0.2 M). Add this compound (2.2 equiv) and stir until fully dissolved.
-
Silylating Agent: Add TBDMSCl (1.1 equiv) portion-wise at 0 °C (ice bath). The use of a slight excess of the silylating agent ensures full conversion of the primary alcohol, while the low temperature enhances selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. The disappearance of the starting material and the appearance of a less polar spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes the imidazolium salt and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure mono-silylated product.
Caption: Step-by-step workflow for the selective silylation of a primary alcohol.
Application in Acylation and Other Reactions
The utility of this compound extends to other transformations where a non-nucleophilic base is beneficial.
-
Acylation Reactions: When acylating sensitive alcohols or amines with acyl chlorides or anhydrides, common catalysts like DMAP can be too reactive, while bases like triethylamine can be sluggish. This compound can serve as an effective acid scavenger that does not compete with the substrate by reacting with the acylating agent, ensuring cleaner reactions and higher yields. A general protocol would be similar to the one described for silylation, substituting the silyl chloride with an appropriate acylating agent.[5]
-
General Acid Scavenger: In reactions that generate a strong acid (e.g., HCl, HBr, TfOH) and contain sensitive electrophilic functional groups, this compound serves as an ideal "proton sponge." Its moderate basicity is sufficient to neutralize the acid without promoting side reactions that stronger, more hindered bases like DIPEA might induce.
Troubleshooting
-
Low or No Reaction:
-
Cause: Presence of moisture. Silyl chlorides are highly sensitive to water.
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh, high-purity reagents.
-
-
Low Selectivity (Over-silylation):
-
Cause: Reaction temperature is too high or reaction time is too long.
-
Solution: Perform the reaction at a lower temperature (0 °C or -20 °C). Monitor the reaction closely and quench it as soon as the starting material is consumed. Use the minimal required excess of silylating agent (e.g., 1.05-1.1 equiv).
-
-
Difficult Purification:
-
Cause: The imidazolium salt byproduct is not fully removed during work-up.
-
Solution: Ensure a thorough aqueous wash with a mild acid (e.g., sat. NH₄Cl or dilute HCl) to protonate any remaining imidazole and transfer it to the aqueous layer.
-
Conclusion
This compound is a highly valuable reagent for the modern organic chemist. By strategically employing steric hindrance, it decouples basicity from nucleophilicity, providing a level of control that is often unachievable with simpler amine bases. Its effectiveness, particularly in the selective silylation of alcohols, makes it an essential tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and principles outlined in this guide serve as a robust starting point for its successful implementation in the laboratory.
References
- Selective silylation of alcohols with TIPSCL/imidazole under microwave irradiation. (n.d.). Synlett.
- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. (2025). BenchChem.
- Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015, July 27). Ludwig-Maximilians-Universität München.
- General Silylation Procedures. (n.d.). Gelest.
- Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. (n.d.). ResearchGate.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health.
- pKa values with different substituents on imidazolium cations. (n.d.). ResearchGate.
- 4-tert-Butyl-1-ethyl-1H-imidazole. (n.d.). CymitQuimica.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Comparing Basicity of Imidazole, Phenylamine and Amide. (n.d.). Chemistry Guru.
- Why is imidazole less basic than pyrazole? (2018, November 25). Quora.
Sources
synthesis of 4-tert-butyl-1H-imidazole derivatives
An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-1H-Imidazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Significance of the this compound Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products (like histidine) and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a "privileged scaffold" in drug design.[4] Imidazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antifungal, antibacterial, and antihypertensive effects.[5][6][7][8]
The incorporation of a tert-butyl group at the 4-position of the imidazole ring imparts specific and highly desirable physicochemical properties. This bulky, lipophilic group can enhance metabolic stability by sterically hindering enzymatic degradation, improve membrane permeability, and provide a critical hydrophobic interaction point for binding to target proteins. This guide provides an in-depth exploration of the principal synthetic strategies for accessing this compound and its derivatives, offering detailed protocols and explaining the chemical rationale behind the methodologies for researchers in synthetic chemistry and drug development.
Strategic Approaches to Synthesis
The can be broadly categorized into three main strategies:
-
Multi-Component Reactions (MCRs): Building the imidazole core in a single, efficient step from simple acyclic precursors.
-
Classical Cyclocondensation Reactions: Forming the ring through the sequential formation of C-N bonds, often following the logic of the Marckwald synthesis.
-
Post-Synthetic Functionalization: Modifying the pre-formed this compound core to generate diverse analogs.
Strategy 1: Multi-Component Synthesis of Substituted Imidazoles
One-pot MCRs are a highly efficient and atom-economical approach for generating polysubstituted imidazoles.[2][9] The most common variant is a four-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonia source.[4][10] To install a tert-butyl group at the 4- (or 5-) position, a dicarbonyl precursor bearing this moiety is required.
Causality and Mechanistic Insight: This approach is powerful because it rapidly generates molecular complexity. The mechanism generally proceeds through the initial condensation of the dicarbonyl with ammonia to form a di-imine, followed by condensation of the aldehyde with the primary amine. A subsequent nucleophilic attack and cyclization, followed by aromatization via oxidation (often by air), yields the final tetrasubstituted imidazole.[4] Using a neutral ionic liquid like 1-butyl-3-methylimidazolium bromide can serve as a green reaction medium, often precluding the need for a catalyst.[9]
Caption: General workflow for a one-pot, four-component imidazole synthesis.
Protocol 1: One-Pot Synthesis of a 4-tert-Butyl-Containing Tetrasubstituted Imidazole
This protocol adapts the general MCR methodology for the synthesis of 1-(4-methylphenyl)-2-phenyl-4-(tert-butyl)-5-(4-chlorophenyl)-1H-imidazole, a representative derivative. This requires the use of 1-(tert-butyl)-2-(4-chlorophenyl)ethane-1,2-dione as the dicarbonyl starting material.
Materials:
-
1-(tert-butyl)-2-(4-chlorophenyl)ethane-1,2-dione (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
p-Toluidine (1.0 mmol, 1.0 eq)
-
Ammonium acetate (NH₄OAc) (1.5 mmol, 1.5 eq)
-
Glacial Acetic Acid (5 mL)
Experimental Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(tert-butyl)-2-(4-chlorophenyl)ethane-1,2-dione (1.0 mmol), benzaldehyde (1.0 mmol), p-toluidine (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure tetrasubstituted imidazole.
Strategy 2: Cyclocondensation for the Synthesis of this compound
The Marckwald synthesis is a classic and robust method for preparing imidazoles from α-aminoketones.[11] A more direct and common variation involves the reaction of an α-haloketone with formamide. This approach is ideal for producing the parent this compound ring system, which can then be functionalized further.
Causality and Mechanistic Insight: The key starting material is 1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone). Formamide serves as the source for the remaining N-C-N fragment of the imidazole ring. The mechanism involves an initial N-alkylation of formamide by the α-haloketone, followed by cyclization and dehydration to furnish the aromatic imidazole ring. This method offers excellent regioselectivity, directly yielding the 4-substituted product.
Caption: Reaction pathway for the synthesis of this compound.
Protocol 2: Synthesis of this compound
Materials:
-
1-Bromo-3,3-dimethyl-2-butanone (1.0 mol, 1.0 eq)
-
Formamide (excess, ~5.0 eq)
Experimental Procedure:
-
In a three-neck round-bottom flask fitted with a mechanical stirrer, reflux condenser, and thermometer, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 mol) and formamide (5.0 mol).
-
Heat the mixture to 140-150 °C with stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (500 mL).
-
Neutralize the acidic mixture by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH ~9-10).
-
The product will separate as an oil or solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent like hexanes.
Strategy 3: Post-Synthetic Functionalization
For creating libraries of related compounds, functionalizing the parent this compound is a highly effective strategy. The imidazole ring has two nitrogen atoms, and selective functionalization often requires the use of a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.
Causality and Rationale: The Boc group is readily introduced onto the more nucleophilic N-1 position.[12] Its steric bulk and electron-withdrawing nature deactivate the protected nitrogen, allowing for selective reactions at other positions (e.g., metalation at C-2 followed by quenching with an electrophile). The Boc group is also easily removed under acidic conditions, restoring the N-H functionality.
Caption: Workflow for the functionalization of this compound.
Protocol 3: N-Boc Protection of this compound
This protocol is adapted from a solvent-free method for Boc-protection of imidazole.[12]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine this compound and di-tert-butyl dicarbonate.
-
Stir the mixture at room temperature. The reaction is often initiated upon mixing, and a gentle evolution of carbon dioxide gas will be observed.
-
Continue stirring until the gas evolution ceases (typically 1-2 hours), indicating the reaction is complete. The mixture will solidify or become a thick slurry.
-
The primary byproducts are tert-butanol and any excess Boc₂O. These can be removed under high vacuum to yield the crude product, tert-butyl this compound-1-carboxylate.
-
The product is often of sufficient purity for subsequent steps. If higher purity is required, it can be recrystallized from a solvent such as hexanes or diethyl ether.[12]
Data Summary and Characterization
Confirming the identity and purity of the synthesized compounds is critical. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂N₂ | [13][14] |
| Molecular Weight | 124.18 g/mol | [14] |
| Appearance | Solid | [13] |
| InChI Key | ULKZTFQDSPKNMV-UHFFFAOYSA-N | [13][14] |
| SMILES | CC(C)(C)c1c[nH]cn1 | [13][14] |
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Multi-Component | Dicarbonyl, Aldehyde, Amine, NH₄OAc | High efficiency, rapid complexity building, atom economy.[2] | Requires specific dicarbonyl precursor; can lead to mixtures if not optimized. | 70-95% |
| Cyclocondensation | α-Haloketone, Formamide | Direct, reliable, good for parent scaffold, high regioselectivity. | Requires handling of lachrymatory α-haloketones; high temperatures. | 60-85% |
| Functionalization | This compound, Boc₂O | Excellent for generating analogs, modular approach. | Multi-step process, requires protection/deprotection. | >90% (for protection) |
Conclusion
The this compound scaffold is a valuable building block in modern chemical and pharmaceutical research. The synthetic routes outlined in this guide—multi-component reactions, classical cyclocondensation, and post-synthetic functionalization—provide researchers with a versatile toolkit to access a wide range of derivatives. The choice of strategy depends on the desired substitution pattern and the overall research objective. By understanding the underlying chemical principles and following robust, validated protocols, scientists can efficiently synthesize these important molecules for downstream applications in drug discovery and materials science.
References
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Google AI.
- Hakkimane, S. S., S, S. B., & K, L. N. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing.
- A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. (2021, October 10). PMC - NIH.
- One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. (n.d.). RSC Publishing.
- Review of pharmacological effects of imidazole derivatives. (2022, April 28).
- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 3263-3266.
- Synthesis of tert‐butyl 2,4‐dihalogeno‐5‐methyl‐1H‐imidazole‐1‐carboxylates 2 a–b. (n.d.). ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv.
- tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. (n.d.). PMC - NIH.
- SYNTHESIS OF IMIDAZOLE. (2015, March 27). Research & Reviews in Biotechnology & Biosciences.
- An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-imidazole-1-carboxylate. (n.d.). Benchchem.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Catalyst-Free One-Pot Four Component Synthesis of Polysubstituted Imidazoles in Neutral Ionic Liquid 1-Butyl-3-methylimidazolium Bromide. (2010, September 9). ACS Publications.
- Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013, November 30). International Journal of Pharmaceutical Sciences Review and Research.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022, April 27). PDF.
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025, September 24). PMC - PubMed Central.
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC.
- Marckwald approach to fused imidazoles. (n.d.). ResearchGate.
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application of 4-tert-butyl-1H-imidazole in Catalysis: A Technical Guide for Researchers
Introduction: The Versatile Role of 4-tert-butyl-1H-imidazole in Modern Catalysis
This compound has emerged as a versatile and valuable building block in the field of catalysis. Its unique electronic and steric properties, conferred by the electron-rich imidazole ring and the bulky tert-butyl group, make it a compelling candidate for a range of catalytic applications. This technical guide provides an in-depth exploration of the use of this compound as a ligand in transition metal catalysis and as a precursor to N-heterocyclic carbenes (NHCs), which are themselves powerful catalysts and ligands. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
The imidazole moiety is a ubiquitous structural motif in biologically active molecules and serves as an excellent coordinating ligand for a variety of metal centers. The introduction of a tert-butyl group at the 4-position of the imidazole ring imparts significant steric bulk, which can be strategically employed to influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes. This steric hindrance can create a specific pocket around the metal center, influencing substrate approach and, consequently, the selectivity of the catalytic transformation. Furthermore, the electronic nature of the imidazole ring allows it to act as a strong σ-donor, which can modulate the electron density at the metal center and influence its catalytic performance.
This guide will delve into specific applications, providing not only the "how" but also the "why" behind the experimental choices, empowering researchers to not just replicate but also innovate upon the described methodologies.
Part 1: this compound as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The ability of imidazole derivatives to serve as effective ligands in palladium-catalyzed cross-coupling reactions is well-documented.[1] The nitrogen atoms of the imidazole ring can coordinate to the palladium center, stabilizing the catalytic species and facilitating the elementary steps of the catalytic cycle. The sterically demanding tert-butyl group on the this compound ligand can play a crucial role in promoting reductive elimination, the final step in many cross-coupling reactions, leading to enhanced catalytic turnover.
Application Focus: The Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis.[2] Ligands play a critical role in stabilizing the palladium catalyst and influencing the efficiency and selectivity of the reaction. While simple phosphine ligands are often employed, N-donor ligands like imidazoles have shown considerable promise.
A notable application of a derivative of this compound is in a ligand scaffold for palladium-catalyzed Heck coupling reactions. Specifically, a Schiff base ligand, 4-tert-butyl-2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, has been utilized to form an active palladium catalyst.[3] The imidazole moiety in this ligand system is crucial for coordinating to the palladium center and facilitating the catalytic cycle.
Below is a detailed protocol for a Heck coupling reaction, adapted from literature procedures, illustrating the potential application of a catalyst system derived from a this compound-containing ligand.
Experimental Protocol: Palladium-Catalyzed Heck Coupling of Bromobenzene and Butyl Acrylate
This protocol describes the in-situ generation of a palladium catalyst from a ligand precursor incorporating the this compound motif for the Heck coupling of bromobenzene with butyl acrylate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-tert-butyl-2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol (Ligand)
-
Bromobenzene
-
Butyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (in-situ):
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.01 mmol, 1 mol%) and the 4-tert-butyl-imidazole derived ligand (0.012 mmol, 1.2 mol%).
-
Add 2 mL of anhydrous DMF and stir the mixture at room temperature for 15 minutes to allow for complex formation. The solution may change color, indicating coordination of the ligand to the palladium center.
-
-
Reaction Setup:
-
To the catalyst solution, add bromobenzene (1.0 mmol, 1.0 eq), butyl acrylate (1.5 mmol, 1.5 eq), and triethylamine (2.0 mmol, 2.0 eq).
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. Typical reaction times can range from 12 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and triethylamine hydrobromide.
-
Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired butyl cinnamate derivative.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to the formation of byproducts.
-
Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, regenerating the active Pd(0) catalyst.
-
Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the palladium center and to prevent catalyst decomposition.
-
Temperature: Heck reactions typically require elevated temperatures to achieve reasonable reaction rates.
Diagram of the Heck-Mizoroki Catalytic Cycle:
Sources
Application Notes & Protocols: The Strategic Role of 4-tert-butyl-1H-imidazole in Modern Pharmaceutical Synthesis
Preamble: Beyond a Simple Heterocycle
In the landscape of pharmaceutical development, the imidazole ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry. Within this class, 4-tert-butyl-1H-imidazole (C₇H₁₂N₂) emerges not merely as another derivative, but as a strategic tool.[4][5] The incorporation of the sterically demanding tert-butyl group imparts specific properties that chemists can leverage to enhance catalytic efficiency, modulate physicochemical characteristics, and construct complex molecular architectures.
This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the utility of this compound. We will explore its dual role as both a versatile building block and a highly effective ligand in transition metal catalysis, supported by detailed, self-validating protocols designed for immediate application in a research and development setting.
Part 1: The Dual-Persona of this compound in Synthesis
The strategic value of this compound lies in its two primary applications:
-
As a Core Structural Motif (Building Block): The tert-butyl group serves as a lipophilic, non-polar, and sterically significant appendage. When this compound is incorporated directly into a drug candidate, this group can influence key pharmacokinetic properties such as solubility, metabolic stability, and receptor binding affinity by occupying specific hydrophobic pockets. Many modern synthetic routes focus on the functionalization of the imidazole core to build diverse libraries of potential drug candidates.[6]
-
As a Performance-Enhancing Ligand: In transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, ligands are not passive spectators; they are crucial determinants of catalytic activity. Imidazoles are excellent N-donor ligands.[7] The tert-butyl substituent on the 4-position provides significant steric bulk around the metal center. This steric hindrance can accelerate the rate-limiting reductive elimination step in catalytic cycles like the Suzuki-Miyaura coupling, leading to higher turnover numbers and overall reaction efficiency.[8]
Part 2: Application Protocol I: Suzuki-Miyaura Coupling Facilitated by this compound as a Ligand
The Suzuki-Miyaura reaction is a foundational method for forging C(sp²)-C(sp²) bonds, essential for synthesizing the biaryl structures prevalent in many pharmaceuticals.[8][9] The protocol below details the use of this compound as an ancillary ligand to improve the efficiency of a standard palladium-catalyzed coupling.
Causality Behind the Protocol Design
-
Palladium Precursor: Pd(OAc)₂ is chosen for its cost-effectiveness and reliability. It is readily reduced in situ to the active Pd(0) species.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is standard, ensuring that the palladium center is sufficiently coordinated to form the active catalytic species and remain stable throughout the reaction.
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions with sensitive functional groups.[9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is crucial. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[9] Therefore, degassing the solvent and maintaining an argon or nitrogen atmosphere is critical for reproducibility and high yields.
Visualizing the Catalytic Cycle
Caption: Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4'-methoxy-4-tert-butylbiphenyl from 1-bromo-4-tert-butylbenzene and 4-methoxyphenylboronic acid.
Materials:
-
1-bromo-4-tert-butylbenzene (1.0 equiv.)
-
4-methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
This compound (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 equiv.), this compound (0.02 equiv.), 1-bromo-4-tert-butylbenzene (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 v/v ratio) via syringe. The total solvent volume should create a ~0.2 M solution with respect to the aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 4-12 hours. The disappearance of the starting aryl bromide is a key indicator.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Data Presentation: Representative Results
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 1-bromo-4-tert-butylbenzene | 4-methoxyphenylboronic acid | >95% |
| 2 | 4-bromotoluene | Phenylboronic acid | >92% |
| 3 | 1-chloro-4-nitrobenzene | 3-fluorophenylboronic acid | ~85% |
Part 3: Application Protocol II: Synthesis of an N-Alkylated Imidazole Intermediate
This protocol demonstrates the use of this compound as a foundational building block, which is a common first step in constructing more complex pharmaceutical targets.[2] N-alkylation of the imidazole ring is a key transformation for creating diverse molecular scaffolds.
Causality Behind the Protocol Design
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H. This generates the highly nucleophilic imidazolide anion, which readily attacks the alkyl halide.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent. It is unreactive towards NaH and effectively solubilizes the imidazole and the resulting anion.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH and the subsequent evolution of hydrogen gas. The alkylation is then allowed to proceed at room temperature for optimal reaction kinetics.
-
Work-up: Quenching with saturated ammonium chloride (NH₄Cl) safely neutralizes any unreacted NaH.
Visualizing the Experimental Workflow
Caption: Fig 2: Workflow for N-alkylation of this compound.
Experimental Protocol: N-Alkylation
Objective: To synthesize 1-benzyl-4-tert-butyl-1H-imidazole.
Materials:
-
This compound (1.0 equiv.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv.)
-
Benzyl bromide (1.05 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Deprotonation: To a dry, argon-flushed round-bottom flask, add this compound (1.0 equiv.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add the NaH dispersion (1.1 equiv.) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.05 equiv.) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction by TLC until the starting imidazole spot has been consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Dilute with water and transfer to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired product.
Conclusion
This compound is a powerful and strategic reagent in the pharmaceutical synthesis toolkit. Its utility extends from being a core building block, where its tert-butyl group can be used to fine-tune molecular properties, to serving as a highly effective ancillary ligand that enhances the performance of critical C-C bond-forming reactions. The protocols provided herein offer robust, validated methods for leveraging both facets of this versatile molecule, empowering researchers to accelerate the discovery and development of novel therapeutic agents.
References
- Benchchem. (n.d.). Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols.
- Gaonkar, S. L., et al. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Metobo, S. E., et al. (2006). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5023–o5024. Referenced in: National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. PubMed Central.
- Hakkimane, S. S., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 14(1), 1-18.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 184–195.
- Li, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5489.
- Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1143.
- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4540–4543.
- Brown, J. M., Pfaltz, A., & van Santen, R. A. (2014). Mechanistic studies in catalysis. Catalysis Science & Technology, 4(10), 3408.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Wang, D., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 145(1), 373–383.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
- Cole, M. E., et al. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis, 14(1), 1-11.
- Eseola, A. O., Görls, H., & Plass, W. (2019). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 475, 110488.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Ghazvini, M., et al. (2021). ZnO-nanocatalyst Promoted the Production of Imidazole Derivatives via four-component Reaction of Aminoacid: Study of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening, 24(6), 841-848.
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv.
- Hoffman Fine Chemicals. (n.d.). CAS 21149-98-4 | 4-(tert-Butyl)-1H-imidazole.
- Penwell, A. J., et al. (2013). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Molecules, 18(12), 14768–14796.
- Mechanistic studies in catalysis. (n.d.). ResearchGate.
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 4-tert-butyl-1H-imidazole Derivatives: A Guide to Protecting Group Strategies
Abstract
The 4-tert-butyl-1H-imidazole scaffold is a recurring motif in medicinal chemistry and materials science, owing to the unique steric and electronic properties conferred by the tert-butyl group. The synthesis of complex molecules incorporating this heterocycle often necessitates the temporary masking of the imidazole nitrogens to prevent unwanted side reactions and direct reactivity to other parts of the molecule. This application note provides a comprehensive overview of protecting group strategies for this compound, detailing the selection, introduction, and cleavage of various protecting groups. We present field-proven protocols and comparative data to guide researchers in choosing the optimal strategy for their specific synthetic challenges.
Introduction
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of biologically active compounds. The 4-tert-butyl substitution provides significant steric bulk, which can influence molecular conformation, receptor binding, and metabolic stability. However, the nucleophilic nature of the imidazole nitrogens can complicate synthetic transformations. Protecting group chemistry offers a powerful tool to temporarily block these reactive sites, enabling a broader range of chemical manipulations on the imidazole ring or other parts of the molecule.[1][2][3] The choice of an appropriate protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal under conditions that do not compromise the integrity of the final product.
This guide explores several key protecting groups for this compound, with a focus on their practical application. We will delve into the specifics of the [2-(trimethylsilyl)ethoxy]methyl (SEM), tert-butoxycarbonyl (Boc), and trityl (Tr) groups, providing detailed protocols and insights into their relative advantages and disadvantages.
Selecting the Right Protecting Group: A Comparative Overview
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions.[4][5] For this compound, the steric hindrance of the tert-butyl group can influence the choice and efficiency of the protection reaction.
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Key Advantages |
| SEM | SEM-Cl, NaH, DMF/THF | Bases, reductants, organometallics, mild acids[6] | Fluoride sources (e.g., TBAF), strong acids (e.g., TFA, HCl)[6][7][8] | High stability, assists in purification, enables regioselective functionalization.[7][9] |
| Boc | (Boc)₂O, DMAP (cat.), CH₂Cl₂/MeCN | Bases, catalytic hydrogenation[10] | Strong acids (e.g., TFA, HCl), thermolysis, specific basic conditions (e.g., NaBH₄ in EtOH)[1][10][11] | Moderate steric bulk, widely used in peptide synthesis.[10] |
| Trityl (Tr) | Tr-Cl, Et₃N or Pyridine, CH₂Cl₂ | Non-acidic conditions[1] | Mild acidic conditions (e.g., TFA)[1][12][13] | High steric bulk, can offer regioselectivity. |
Table 1: Comparison of Common Protecting Groups for this compound.
The [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group: A Versatile and Robust Choice
The SEM group has emerged as a highly effective protecting group for imidazoles due to its remarkable stability and the orthogonal conditions for its removal.[6][9] It is particularly valuable in multi-step syntheses where other protecting groups might be labile.
Rationale for Use
The SEM group is introduced as an N-alkoxymethyl derivative, which can enhance the selectivity of subsequent reactions like metalations.[9] Its stability to a broad range of reagents allows for extensive molecular modifications. Cleavage is typically achieved with fluoride ions, which attack the silicon atom, initiating a cascade that liberates the free imidazole.[6] Alternatively, strong acidic conditions can be employed.[7][8]
Experimental Protocols
Protocol 1: SEM Protection of this compound
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: SEM Deprotection using Fluoride
-
Materials: N-SEM-protected this compound, Tetrabutylammonium fluoride (TBAF, 1 M solution in THF), Anhydrous THF.
-
Procedure:
-
Dissolve the N-SEM-protected imidazole (1.0 equivalent) in anhydrous THF.
-
Add TBAF solution (1.5 - 2.0 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: SEM Deprotection using Acid
-
Materials: N-SEM-protected this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-SEM-protected imidazole (1.0 equivalent) in DCM.
-
Add TFA (5-10 equivalents) at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. Note that this deprotection can be sluggish.[6][8]
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected imidazole.
-
Figure 1: Workflow for SEM protection and deprotection.
The tert-Butoxycarbonyl (Boc) Group: A Classic Choice with Modern Twists
The Boc group is one of the most widely used protecting groups in organic synthesis, particularly in peptide chemistry.[10] Its introduction is generally straightforward, and its cleavage under acidic conditions is well-established.
Rationale for Use
Boc protection of imidazoles proceeds via acylation of the nitrogen atom. The resulting N-Boc-imidazole is stable to a variety of non-acidic reagents.[1] While typically removed with strong acids like TFA, recent methods have demonstrated its cleavage under milder, basic conditions, expanding its orthogonality.[10]
Experimental Protocols
Protocol 4: Boc Protection of this compound
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP, catalytic amount), Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add (Boc)₂O (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by column chromatography.
-
Protocol 5: Boc Deprotection using Acid
-
Materials: N-Boc-protected this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-protected imidazole (1.0 equivalent) in DCM.
-
Add TFA (5-10 equivalents) at room temperature.
-
Stir for 1-3 hours, monitoring by TLC.
-
Carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry, and concentrate.
-
Protocol 6: Boc Deprotection using Sodium Borohydride
-
Materials: N-Boc-protected this compound, Sodium borohydride (NaBH₄), Ethanol (EtOH).
-
Procedure:
-
Dissolve the N-Boc-protected imidazole (1.0 equivalent) in ethanol.
-
Add NaBH₄ (1.5-3.0 equivalents) portion-wise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash with brine, dry, and concentrate. This method offers excellent selectivity for deprotecting N-Boc imidazoles in the presence of other Boc-protected amines.[10]
-
Figure 2: Workflow for Boc protection and deprotection.
The Trityl (Tr) Group: Leveraging Steric Hindrance
The bulky trityl group is another valuable tool for imidazole protection. Its significant steric presence can influence the regioselectivity of reactions on the imidazole ring.
Rationale for Use
The trityl group is introduced by reacting the imidazole with trityl chloride in the presence of a base.[13] It is stable to many reagents but is readily cleaved under mild acidic conditions, making it orthogonal to base-labile protecting groups.[1]
Experimental Protocols
Protocol 7: Trityl Protection of this compound
-
Materials: this compound, Trityl chloride (Tr-Cl), Triethylamine (Et₃N) or Pyridine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents).
-
Add trityl chloride (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Protocol 8: Trityl Deprotection
-
Materials: N-Trityl-protected this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-trityl-protected imidazole (1.0 equivalent) in DCM.
-
Add a solution of TFA in DCM (e.g., 10-20% v/v).
-
Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Carefully neutralize with a base (e.g., saturated aqueous sodium bicarbonate or triethylamine).
-
Extract the product, dry the organic layer, and concentrate.
-
Figure 3: Workflow for Trityl protection and deprotection.
Troubleshooting and Considerations
-
Incomplete Protection: If protection is sluggish, consider using a stronger base (e.g., NaH instead of Et₃N) or a more polar aprotic solvent (e.g., DMF). Ensure all reagents and solvents are anhydrous.
-
Difficult Deprotection: For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary for deprotection. For acid-labile molecules, carefully screen deprotection conditions to avoid unwanted side reactions.[11]
-
Regioselectivity: For unsymmetrically substituted imidazoles, protection can lead to a mixture of N1 and N3 isomers. The ratio of these isomers can be influenced by the protecting group, the substrate, and the reaction conditions. The bulky tert-butyl group at the 4-position may direct protection to the less sterically hindered N1 position.
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules containing the this compound moiety. The SEM, Boc, and trityl groups each offer a unique set of advantages in terms of stability and cleavage conditions. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can confidently select and implement the most appropriate protecting group strategy to advance their synthetic goals in drug discovery and materials science.
References
- Whitten, J. P., et al. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(10), 1891–1894. [Link]
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
- Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Daugulis, O., et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 135(32), 11935-11944. [Link]
- Jones, C. P., et al. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(10), 2948-2953. [Link]
- Whitten, J. P. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. SciSpace. [Link]
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry. [Link]
- Ohgi, T., et al. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. Organic Letters, 12(11), 2496–2499. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Brown, R. S., & Curtis, N. J. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
- Laconde, G., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 87, 62-79. [Link]
- Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
- University of Rochester. (n.d.). Protecting Groups. University of Rochester. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups. Royal Society of Chemistry. [Link]
- CEM Corporation. (n.d.). Protection and Deprotection.
- Synthesis. (2001).
- ResearchGate. (1998). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: Influence on the selectivity control of the silylation reactions of carbohydrate OH groups.
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(10), 5945-5964. [Link]
- Acta Crystallographica Section E: Structure Reports Online. (2008). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
- Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]
- Bioorganic & Medicinal Chemistry Letters. (2000).
- International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protection and Deprotection [cem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-tert-Butyl-1H-Imidazole
Welcome to the technical support center for the purification of crude 4-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable imidazole intermediate. Here, we move beyond generic protocols to explain the underlying principles of purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing 4-substituted imidazoles is the Radziszewski reaction or its variations.[1][2][3][4][5] Potential impurities from such a synthesis can include unreacted starting materials (e.g., pivalaldehyde, a dicarbonyl compound, and ammonia source), as well as side-products like oxazoles.[6] Incomplete reactions may also leave behind partially formed intermediates.
Q2: My crude product is a dark, oily residue. Is this normal?
A2: While pure this compound is a white to off-white solid, it is not uncommon for the crude product from synthesis to be a dark oil or a discolored solid.[7] This coloration is typically due to polymeric byproducts and other minor, highly conjugated impurities formed under the reaction conditions. These impurities are generally removable by the purification methods outlined in this guide.
Q3: What are the primary methods for purifying this compound?
A3: The most effective and commonly employed purification techniques for this compound, a solid compound, are recrystallization and column chromatography. For thermally stable, high-boiling point compounds like this, vacuum distillation can also be a viable option, particularly for larger scales or to remove non-volatile impurities.[6][8]
Q4: What are the key physical properties of this compound to consider during purification?
A4: Understanding the physical properties is crucial for selecting and optimizing a purification method.
| Property | Value | Significance for Purification |
| Molecular Weight | 124.18 g/mol [8] | Relevant for characterization and calculating molar equivalents. |
| Appearance | White or off-white solid[7] | The goal of purification is to obtain a product with this appearance. |
| Melting Point | 86 - 88 °C[7] | A sharp melting point in this range is a good indicator of purity. A depressed and broad melting range suggests the presence of impurities. |
| Boiling Point | 237 - 238 °C (at atmospheric pressure)[7] | The high boiling point indicates that vacuum distillation is necessary to prevent decomposition at elevated temperatures. |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and acetone.[7] | This information is critical for selecting appropriate solvents for recrystallization and chromatography. |
Purification Workflow Overview
The following diagram outlines a general workflow for the purification of crude this compound, guiding you from the initial crude product to the final, pure compound.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Recommended Protocol: Two-Solvent Recrystallization
A two-solvent system, such as ethyl acetate and hexane, is often effective for imidazoles.[9][10]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate. Ethyl acetate is a good "solvent" in this case.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until the solution becomes slightly cloudy (turbid). The cloudiness indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or significant impurities are depressing the melting point. | - Add more of the primary solvent (e.g., ethyl acetate) to ensure the compound is fully dissolved. - Allow the solution to cool more slowly. - Try a different solvent system with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | - Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. - Add a "seed crystal" of pure this compound. - If too much solvent was added, carefully evaporate some of the solvent and allow it to cool again. |
| Low Recovery | The compound has significant solubility in the cold solvent mixture, or too much solvent was used for washing. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Concentrate the mother liquor and attempt a second recrystallization. |
| Poor Purity | Impurities have similar solubility profiles and co-precipitate with the product. | - Perform a second recrystallization. - Consider treating the hot solution with activated charcoal to remove colored impurities before crystallization. - If impurities persist, column chromatography may be necessary. |
Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase silica gel column is typically used.
Recommended Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate.[11][12][13] Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a column with silica gel using a slurry of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, you can adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-50% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | The chosen solvent system has insufficient selectivity. The column is overloaded. | - Optimize the solvent system using TLC. Try adding a small amount of a more polar solvent like methanol to the ethyl acetate/hexane mixture. - Use a larger column or load less crude material. A general rule is a 40:1 to 100:1 ratio of silica to crude product by weight.[14] |
| Streaking or Tailing of Spots on TLC | The compound is too concentrated on the TLC plate. The compound is basic and interacting strongly with the acidic silica gel. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[14] |
| Compound Stuck on the Column | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. A final flush with a small percentage of methanol in dichloromethane can be effective for eluting highly polar compounds. |
| Cracked or Channeled Column | Improper packing of the silica gel. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Vacuum Distillation
Given its high boiling point, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile or very high-boiling impurities.
Recommended Protocol: Short-Path Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the distance the vapor has to travel, reducing product loss.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.
-
Distillation: Begin stirring and gradually apply vacuum. Slowly heat the flask using a heating mantle. Collect any low-boiling impurities as a forerun. Increase the temperature to distill the this compound, collecting it in a clean receiving flask. Monitor the temperature and pressure throughout the process.
-
Analysis: Analyze the purity of the collected fractions using TLC, NMR, or LC-MS.
Troubleshooting Vacuum Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | Uneven heating or insufficient agitation. | - Use a magnetic stir bar and ensure vigorous stirring. - Ensure the flask is not more than two-thirds full. - Apply vacuum gradually. |
| Product Decomposition (Darkening) | The distillation temperature is too high. | - Use a higher vacuum (lower pressure) to decrease the boiling point. - Ensure the heating mantle temperature is controlled and not excessively high. |
| No Product Distilling | The vacuum is not low enough, or the temperature is too low. | - Check the vacuum pump and all connections for leaks. - Gradually increase the temperature of the heating mantle. |
Final Purity Assessment
Regardless of the purification method chosen, a final purity assessment is essential.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point within the expected range of 86-88 °C suggests high purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
By understanding the principles behind these purification techniques and anticipating common challenges, you can effectively purify crude this compound to the high degree of purity required for your research and development endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Benchchem. (n.d.). Issues with imidazole buffer preparation and pH adjustment.
- Bouling Chemical Co., Limited. (n.d.). This compound Supplier & Manufacturer in China. Retrieved from Bouling Chemical Co., Limited website.
- New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin.
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
- Promega Corporation. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
- Benchchem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
- Pak, J., et al. (2011). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629.
- Knowledge UChicago. (n.d.). Supporting Information.
- Wiley-VCH. (2003).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Chemsrc. (2025, September 18). 1-(TERT-BUTYL)-1H-IMIDAZOLE | CAS#:45676-04-8.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-imidazole-1-carboxylate.
- Benchchem. (n.d.). Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols.
- Johnston, J. N., et al. (n.d.). Experimental Section.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- MDPI. (2022).
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- The Royal Society of Chemistry. (n.d.). Chemoenzymatic synthesis of (+)-. Retrieved from The Royal Society of Chemistry website.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. 6(3), 431-447.
- ECHEMI. (n.d.). Recrystallization with mixed solvent.
- Reddit. (2023, February 19).
- SuperNova, Dual, Cu at zero, AtlasS2 diffractometer. (n.d.).
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- BLD Pharm. (n.d.). 21149-98-4|this compound.
- ResearchGate. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4).
- PubChem. (n.d.). 2-tert-butyl-1H-imidazole.
- ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds.
- BLDpharm. (n.d.). 586964-65-0|1-(tert-Butyl)-4-ethyl-1H-imidazole.
- ChemicalBook. (2025, July 14). 1-tert-Butyl-1H-imidazole | 45676-04-8.
- ResearchGate. (n.d.). Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound Supplier & Manufacturer in China | Properties, Uses, Safety, SDS, Price & Bulk Supply [chemheterocycles.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-tert-butyl-1H-imidazole Synthesis
Welcome to the technical support guide for the synthesis of 4-tert-butyl-1H-imidazole. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis, particularly the formation of stubborn byproducts.
Introduction: The Challenge of Regioselective Imidazole Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Debus-Radziszewski reaction, is a classic example of multicomponent chemistry where an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source condense to form the imidazole ring.[1][2][3] While elegant in its atom economy, this reaction can be prone to side reactions, leading to a mixture of products that complicates purification and reduces yield.
This guide focuses on the synthesis using pivalaldehyde (2,2-dimethylpropanal), glyoxal, and ammonia. We will dissect the common byproducts, explain their formation mechanisms, and provide actionable strategies to suppress their generation and effectively isolate your target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound.
Question 1: My final product yield is significantly lower than expected. What are the likely causes?
Low yield is a frequent issue stemming from several factors, from suboptimal reaction conditions to competing side reactions.
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent, typically pivalaldehyde, is a good indicator. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
-
Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow. If it's too high, it can promote the formation of colored, polymeric byproducts.
-
Troubleshooting: Maintain the recommended temperature range for the specific protocol. For aqueous ammonia systems, a gentle reflux is often optimal.
-
-
Stoichiometry of Ammonia: An insufficient amount of ammonia, which acts as both a reactant and a base, can halt the reaction. Conversely, an excessive concentration can lead to side reactions.
-
Troubleshooting: Ensure you are using a sufficient excess of ammonia as specified in the protocol. Using ammonium acetate as a buffered ammonia source can sometimes provide more controlled and reproducible results.[4]
-
-
Product Loss During Workup: The product has some water solubility. Aggressive or repeated aqueous extractions can lead to significant product loss.
-
Troubleshooting: Minimize the volume of water used for washing. After the primary extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), back-extract the aqueous layer with fresh solvent to recover any dissolved product.
-
Question 2: I see multiple spots on my TLC and extra peaks in my NMR/LC-MS. What is the most common byproduct?
The most frequently observed and challenging byproduct in this synthesis is 2,4-di-tert-butyl-1H-imidazole .
Mechanism of Formation:
This byproduct arises when a second molecule of pivalaldehyde, instead of glyoxal, reacts with the diamine intermediate formed in the reaction pot. This is a competing condensation reaction that is favored under certain conditions.
// Reactants Pivalaldehyde [label="Pivalaldehyde"]; Glyoxal [label="Glyoxal"]; Ammonia [label="Ammonia (2 equiv.)"];
// Intermediates Intermediate [label="Diamine Intermediate", shape=ellipse, fillcolor="#FFFFFF"];
// Products Target [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; Byproduct [label="2,4-di-tert-butyl-1H-imidazole\n(Common Byproduct)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Reaction Paths {Pivalaldehyde, Glyoxal, Ammonia} -> Intermediate [label="+ Condensation"]; Intermediate -> Target [label="+ Glyoxal"]; Intermediate -> Byproduct [label="+ Pivalaldehyde\n(Side Reaction)"]; } dot Caption: Competing reaction pathways leading to the desired product and a common byproduct.
How to Minimize its Formation:
-
Control Stoichiometry: The most critical factor is the stoichiometry of the aldehydes. Use a slight excess of glyoxal relative to pivalaldehyde. This ensures the intermediate is more likely to react with glyoxal.
-
Order of Addition: A slow, controlled addition of pivalaldehyde to the mixture of glyoxal and ammonia can help maintain a low concentration of pivalaldehyde, thus disfavoring the side reaction.
Question 3: I'm having difficulty separating the product from the 2,4-di-tert-butyl byproduct using column chromatography. What should I do?
These two compounds have very similar polarities, making their separation by standard silica gel chromatography challenging.
Troubleshooting Purification:
-
Solvent System Optimization: Standard solvent systems like hexanes/ethyl acetate may not provide adequate separation.[5]
-
Expert Tip: Try a dichloromethane/methanol gradient. The subtle difference in polarity can sometimes be exploited more effectively with this system. Start with 100% dichloromethane and slowly increase the methanol percentage (e.g., 0.5% increments).
-
-
Acid-Base Extraction: Leverage the basicity of the imidazole ring.[5]
-
Protocol: Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The imidazoles will be protonated and move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent. This process can help remove non-basic impurities but may not separate the two imidazole derivatives from each other.
-
-
Recrystallization: This is often the most effective method if a suitable solvent can be found.
-
Expert Tip: Attempt recrystallization from a solvent mixture. Toluene or a mixture of toluene and hexanes can be effective. The desired this compound is often less soluble and will crystallize out first upon cooling, leaving the more soluble di-substituted byproduct in the mother liquor.
-
Question 4: My reaction mixture turned dark brown/black, and the yield is poor. What happened?
The formation of dark, polymeric tars is a common issue in imidazole synthesis, especially when reaction conditions are not well-controlled.
Possible Causes & Solutions:
-
Excessive Heat: Overheating the reaction mixture can cause the aldehyde and glyoxal components to polymerize or degrade.
-
High Reactant Concentration: Running the reaction at a very high concentration can accelerate these unwanted side reactions.
-
Air Oxidation: While not always a primary cause, oxidation of intermediates can contribute to the formation of colored impurities.
-
Troubleshooting Workflow:
-
In-Depth Analysis of Common Byproducts
A clear understanding of potential impurities is crucial for accurate analysis and effective purification.
| Impurity/Byproduct | Structure | Formation Mechanism | Key NMR Signal (CDCl₃)¹ |
| This compound | C(CH₃)₃ at C4 | Desired Radziszewski product from pivalaldehyde, glyoxal, and ammonia. | ~1.3 ppm (s, 9H, t-Bu) |
| 2,4-di-tert-butyl-1H-imidazole | C(CH₃)₃ at C2 & C4 | Condensation of the diamine intermediate with a second molecule of pivalaldehyde instead of glyoxal. | Two distinct t-Bu signals, e.g., ~1.3 ppm (s, 9H) and ~1.4 ppm (s, 9H) |
| Quinoxaline-type Impurities | Fused aromatic rings | Potential side reaction if aromatic diamine impurities are present and react with glyoxal.[5] | Aromatic signals (7.5-8.5 ppm) |
¹ Note: Exact chemical shifts can vary based on solvent and concentration. These are approximate values for identification purposes.[6]
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize byproduct formation.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a 40% aqueous solution of glyoxal (1.1 equivalents) and concentrated aqueous ammonia (28-30%, 10 equivalents).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath. This step is crucial to control the initial exotherm.
-
Aldehyde Addition: While stirring vigorously, add pivalaldehyde (1.0 equivalent) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 80-90 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane/Methanol) until the pivalaldehyde spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Extract the mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble tars are present, perform a hot filtration to remove them.
-
Crystallization: To the hot toluene solution, slowly add hexanes until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in a 0-5 °C refrigerator overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.
References
- Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Alikarami, M., & Amozad, M. (2015). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions.
- Veeprho. (n.d.). Imidazole Impurities and Related Compound.
- Benchchem. (n.d.). Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols.
- Lopes, M. C. F., et al. (2022).
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2,4,5‐trisubstituted imidazoles by catalytic condensation using pyridine‐2‐carboxlic acid.
- Dakhale, V. (n.d.). Heterocyclic Organic Reaction.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry.
Sources
Technical Support Center: Synthesis of 4-tert-butyl-1H-imidazole
Welcome to the technical support center for the synthesis of 4-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered imidazole derivative. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is recommended for the best yield?
A1: Several classical methods can be adapted for the synthesis of this compound, including the Debus, Radziszewski, and Marckwald syntheses.[1][2] The choice of route often depends on the availability of starting materials. A common and often effective approach is a variation of the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For this compound, this would typically involve pivalaldehyde (trimethylacetaldehyde), glyoxal, and an ammonia source. Due to the steric bulk of the tert-butyl group, optimizing reaction conditions is crucial to achieving a good yield.
Q2: What is a realistic yield expectation for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and the optimization of reaction conditions. For sterically hindered imidazoles, initial yields might be modest, potentially in the range of 30-50%. However, with careful optimization of parameters such as temperature, reaction time, and reagent stoichiometry, it is possible to achieve higher yields. It is important to note that literature reports on imidazole synthesis often describe yields for less hindered analogues, so direct comparisons may not be appropriate.[1]
Q3: How does the steric hindrance of the tert-butyl group impact the reaction?
A3: The bulky tert-butyl group at the 4-position of the imidazole ring introduces significant steric hindrance. This can impede the approach of reactants during the cyclization step, potentially leading to slower reaction rates or requiring more forcing conditions (e.g., higher temperatures or longer reaction times).[3] Steric hindrance can also influence the regioselectivity of the reaction, although for the synthesis of this compound from symmetrical precursors like glyoxal, this is less of a concern. The primary challenge is overcoming the activation energy barrier for the cyclization.
Q4: Are there any known stable isomers of this compound that could complicate purification?
A4: this compound and 5-tert-butyl-1H-imidazole are tautomers and are generally considered to be the same compound due to rapid proton exchange between the two nitrogen atoms. However, if N-alkylation is performed, a mixture of 1,4- and 1,5-disubstituted isomers can be formed.[3] In the synthesis of the parent heterocycle, the primary purification challenge is typically separating the product from unreacted starting materials and side-products rather than from a stable constitutional isomer.
Troubleshooting Guide
Low or No Product Yield
Potential Cause 1: Incomplete Reaction/Slow Reaction Rate
-
Explanation: The steric bulk of the tert-butyl group can significantly slow down the rate of the cyclization reaction. Standard reaction times and temperatures used for simpler imidazoles may be insufficient.
-
Solutions:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Prolong Reaction Time: Extend the reaction time, monitoring the consumption of starting materials. Be aware that prolonged heating can sometimes lead to side reactions.[3]
-
Optimize Solvent: The choice of solvent can play a critical role in cyclization reactions.[4] If using a protic solvent like ethanol, consider switching to a higher boiling point solvent such as n-butanol or even a polar aprotic solvent like DMF, which may better solvate the reaction intermediates.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are sluggish under conventional heating.[1]
-
Potential Cause 2: Ineffective Cyclization Conditions
-
Explanation: The formation of the imidazole ring is a multi-step process, and the efficiency of the cyclization is highly dependent on the reaction conditions.
-
Solutions:
-
Adjust pH/Ammonia Source: The concentration and source of ammonia are critical. Using ammonium acetate as both the ammonia source and a buffer can be effective. In some cases, using aqueous ammonia or generating ammonia in situ might be necessary. The pH of the reaction mixture can influence the rate of both the condensation and cyclization steps.
-
Dehydration: The cyclization step involves the elimination of water. Ensuring efficient removal of water, for instance by using a Dean-Stark apparatus if the solvent is appropriate, can help drive the reaction to completion.
-
Formation of Impurities and Side Products
Potential Cause 1: Side Reactions of Aldehydes
-
Explanation: Aldehydes, particularly under basic or acidic conditions and at elevated temperatures, can undergo self-condensation reactions (e.g., aldol condensation) or other side reactions.
-
Solutions:
-
Control Stoichiometry and Addition Rate: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, which can minimize self-condensation.
-
Protecting Groups: In some cases, using a protected form of the aldehyde that is deprotected under the reaction conditions can be a useful strategy.
-
Potential Cause 2: Over-alkylation or Polymerization
-
Explanation: Although less common in the synthesis of the parent imidazole, under certain conditions, the product can react further. More commonly, starting materials or intermediates can polymerize.
-
Solutions:
-
Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions.[3]
-
Temperature Control: Avoid excessively high temperatures, which can promote polymerization and decomposition.
-
Difficult Purification
Potential Cause 1: Co-eluting Impurities
-
Explanation: The polarity of this compound may be similar to that of some byproducts, making separation by column chromatography challenging.
-
Solutions:
-
Acid-Base Extraction: As an amphoteric compound, this compound can be protonated by acid and deprotonated by a strong base.[1] An acid-base extraction workup can be highly effective for removing non-basic or non-acidic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The aqueous layer, containing the protonated imidazole, can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Potential Cause 2: Tarry or Oily Crude Product
-
Explanation: The formation of polymeric materials or complex mixtures of byproducts can result in a difficult-to-handle crude product.
-
Solutions:
-
Trituration: Before attempting column chromatography, try triturating the crude oil with a non-polar solvent (e.g., hexanes or diethyl ether). This can sometimes induce crystallization of the desired product or solidify impurities, which can then be removed by filtration.
-
Initial Purification by Extraction: Use the acid-base extraction method described above to isolate the basic imidazole product from a significant portion of the tarry material before proceeding with chromatography or crystallization.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
Experimental Protocols & Data
Representative Synthesis Protocol (Modified Debus-Radziszewski)
This protocol is a representative example and may require optimization.
Materials:
-
Pivalaldehyde (trimethylacetaldehyde)
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium acetate (3 equivalents) in ethanol.
-
To this solution, add glyoxal (1 equivalent, 40% aq. solution).
-
Slowly add pivalaldehyde (1 equivalent) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small percentage of triethylamine).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table of Reaction Parameter Optimization
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Temperature | 80°C (Ethanol reflux) | 120°C (n-Butanol reflux) | Overcoming steric hindrance requires higher activation energy. |
| Reaction Time | 12 hours | 24-36 hours | Slower reaction rate due to steric bulk. |
| Ammonia Source | Aqueous Ammonia | Ammonium Acetate | Acts as both ammonia source and buffer, maintaining optimal pH. |
| Solvent | Ethanol | n-Butanol or DMF | Higher boiling point allows for higher reaction temperatures. |
References
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- Khan, I., et al. (2024).
- Liu, K., et al. (2010). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 12(15), 3312-3315. [Link]
- Reddy, T. J., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2685. [Link]
- Atherton, J., et al. (2014). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Physical Chemistry Chemical Physics, 16(33), 17765-17773. [Link]
- Karakus, E., et al. (2024). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry, 89(2), 1184-1196. [Link]
- ResearchGate. (n.d.). Marckwald approach to fused imidazoles.
- Das, P., et al. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 14(44), 32098-32107. [Link]
- Stoyanov, S., et al. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Journal of Chemical Technology and Metallurgy, 53(6), 1083-1101. [Link]
- ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole.
- Metobo, S. E., et al. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2185. [Link]
- Vahabi, S., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7088-7106. [Link]
- Khan, I., et al. (2024).
- PubChem. (n.d.). tert-Butyl 4-formyl-1h-imidazole-1-carboxylate.
- GPR119 Agonists Research Group. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9, 13354. [Link]
- Zhang, Y., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. International Journal of Molecular Sciences, 23(17), 9819. [Link]
- Ruiz, J., et al. (2021). 1,3-Bis(3-carboxypropyl)-1H-imidazole. Molbank, 2021(2), M1234. [Link]
- Obrnuta faza. (n.d.).
- Zhang, Y., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. International Journal of Molecular Sciences, 23(17), 9819. [Link]
- Al-Hourani, B. J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(2), M1888. [Link]
- ResearchGate. (n.d.). Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells.
- El-Adl, K., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
Technical Support Center: Stability of 4-tert-butyl-1H-imidazole under Acidic Conditions
Welcome to the technical support center for 4-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its stability under various conditions is a critical factor in its handling, reaction optimization, and the shelf-life of products derived from it. This guide will specifically address its behavior under acidic conditions, a common scenario in many synthetic and formulation processes.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this compound and how does it influence its stability in acid?
A1: The pKa of the conjugate acid of the parent imidazole is approximately 7.0.[1][2] The tert-butyl group at the 4-position is an electron-donating group through induction, which increases the electron density on the imidazole ring. This, in turn, makes the nitrogen atoms more basic. Therefore, the pKa of the 4-tert-butyl-1H-imidazolium ion is expected to be slightly higher than 7.0, likely in the range of 7.5 to 8.0.
This increased basicity means that in acidic solutions with a pH below its pKa, this compound will exist predominantly in its protonated (imidazolium) form. The positive charge on the imidazolium ring generally increases its stability towards electrophilic attack compared to the neutral imidazole. However, the presence of strong acids and elevated temperatures can still promote degradation, as discussed in the following sections.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, particularly at elevated temperatures, two primary degradation pathways should be considered for this compound:
-
De-tert-butylation: The tert-butyl group, while generally stable, can be susceptible to cleavage under strongly acidic conditions. This is a classic electrophilic aromatic substitution reaction where a proton acts as the electrophile, leading to the formation of imidazole and tert-butyl cation. The tert-butyl cation will then likely be trapped by a nucleophile in the reaction mixture (e.g., water or the conjugate base of the acid).
-
Imidazole Ring Degradation: Although the imidazole ring is aromatic and generally stable, harsh acidic conditions (e.g., concentrated strong acids and high temperatures) can lead to its cleavage. The protonated imidazolium ion is more resistant to electrophilic attack than the neutral form, but hydrolytic degradation of the ring can still occur over time.
It is important to note that the relative contribution of these two pathways will depend on the specific conditions, such as the nature of the acid, its concentration, the temperature, and the reaction time.
Q3: I am observing the appearance of a new, more polar spot on my TLC plate during an acid-catalyzed reaction with this compound. What could it be?
A3: A more polar spot appearing on your TLC plate is likely a degradation product. Considering the potential degradation pathways, this new spot could be unsubstituted imidazole, resulting from the cleavage of the tert-butyl group. Imidazole is more polar than its 4-tert-butyl derivative, which would explain its lower Rf value on a normal-phase TLC plate. To confirm this, you can run a co-spot with an authentic sample of imidazole.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Control the pH: If possible, maintain the pH of your reaction mixture in a range where the compound is stable. Since it is a basic compound, avoiding strongly acidic conditions would be beneficial.
-
Lower the Temperature: Degradation reactions are often accelerated by heat. Running your experiment at the lowest effective temperature can significantly reduce the rate of degradation.
-
Limit Exposure Time: Minimize the time that this compound is exposed to acidic conditions.
-
Use a Milder Acid: If the reaction chemistry allows, consider using a weaker acid or a lower concentration of a strong acid.
-
Inert Atmosphere: While the primary concern under acidic conditions is hydrolysis, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation, which can sometimes be catalyzed by acidic conditions in the presence of trace metals.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in acidic media.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low reaction yield and multiple byproducts. | Degradation of the starting material. | 1. Confirm degradation: Analyze a sample of your starting material under the reaction conditions (without other reactants) to confirm its stability. Use a stability-indicating HPLC method (see Protocol 1).2. Optimize conditions: If degradation is confirmed, systematically lower the reaction temperature and acid concentration to find a balance between reaction rate and stability.3. Change the order of addition: If possible, add the this compound to the reaction mixture at a later stage to minimize its exposure to the acidic environment. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | On-going degradation in the analytical sample. | 1. Neutralize samples: Immediately after collection, neutralize the acidic samples with a suitable base (e.g., a dilute solution of sodium bicarbonate or a buffer) to quench the degradation process.2. Sample storage: Store the neutralized samples at low temperatures (e.g., 4°C) and analyze them as soon as possible. |
| Formation of an unknown impurity. | Unexpected degradation pathway or reaction with a reagent. | 1. Characterize the impurity: Isolate the impurity using preparative HPLC or chromatography and characterize it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.2. Hypothesize formation: Based on the structure of the impurity, propose a plausible formation mechanism. This will provide insights into how to prevent its formation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound and its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate the main peak from potential degradation products and placebo components.
-
Linearity: Establish a linear relationship between the peak area and the concentration over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Assess the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Protocol 2: Forced Degradation Study under Acidic Conditions
This protocol describes a typical forced degradation study to investigate the stability of this compound in an acidic solution.
1. Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.
-
In a series of vials, add a known volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Store the vials at different temperatures (e.g., room temperature, 40°C, and 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
3. Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.
-
Identify and quantify any degradation products that are formed.
Visualizations
Caption: Potential degradation pathways of this compound under acidic stress.
Caption: Troubleshooting workflow for experiments involving this compound in acid.
References
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3129-3137. [Link]
- MedCrave (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]
- Wiley Analytical Science (2019).
- Kirby, A. J., & Komarov, I. V. (1998). The most twisted amide: structure and reactions.
- LCGC International (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- Wikipedia. Imidazole. [Link]
- MDPI (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(21), 7415. [Link]
- PubMed Central (2023).
- ScienceOpen (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. [Link]
- Research Journal of Pharmacy and Technology (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. 11(11), 4843-4849. [Link]
- PubMed Central (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]
- PubChem. Imidazole. [Link]
- PubMed Central (2008).
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-tert-butyl-1H-imidazole Alkylation
Welcome to the technical support center for the N-alkylation of 4-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for success.
Understanding the Core Challenge: Tautomerism and Regioselectivity
The primary challenge in the alkylation of this compound lies in controlling the regioselectivity of the reaction. The imidazole ring exists as a mixture of two rapidly equilibrating tautomers: this compound and 5-tert-butyl-1H-imidazole. Deprotonation of either tautomer generates a common imidazolate anion where the negative charge is delocalized over both nitrogen atoms.[1] This ambident nucleophile can be alkylated at either the N1 or N3 position, potentially leading to a mixture of two regioisomeric products.
The bulky tert-butyl group at the C4 position introduces a significant steric factor that heavily influences the reaction's outcome.[2][3][4] Generally, alkylation is favored at the less sterically hindered nitrogen atom.[2][3]
Caption: Tautomerism and competing N1/N3 alkylation pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during the alkylation of this compound.
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant formation of my desired N-alkylated product. What are the likely causes and how can I fix this?
-
Answer: Low or no yield can stem from several factors, primarily related to incomplete deprotonation of the imidazole, reagent instability, or insufficient reactivity.
-
Causality: The N-H bond of imidazole has a pKa of approximately 14.5, requiring a sufficiently strong base for complete deprotonation. If the base is too weak, the concentration of the reactive imidazolate anion will be low, leading to a sluggish or stalled reaction. Furthermore, many strong bases and alkylating agents are sensitive to moisture and air.[3][5]
-
Troubleshooting Steps:
-
Assess Your Base: For complete and rapid deprotonation, a strong base like sodium hydride (NaH) is highly effective.[5][6] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures or longer reaction times.[5][7] The choice of base can be critical; for instance, switching from a carbonate to a stronger alkoxide base can significantly alter reactivity.[8]
-
Ensure Anhydrous Conditions: Use flame-dried glassware and operate under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvent is anhydrous, especially when using water-sensitive bases like NaH.[3][5]
-
Verify Reagent Quality: Use freshly opened or properly stored alkylating agents and bases. Alkyl halides can degrade over time.
-
Increase Temperature: If using a weaker base or a less reactive alkylating agent, increasing the reaction temperature can improve the rate of reaction.[9] Microwave-assisted synthesis can also significantly accelerate the reaction.[3]
-
-
Issue 2: Formation of a Mixture of Regioisomers (N1 and N3 Alkylation)
-
Question: My reaction is producing a mixture of the N1 and N3 alkylated products which are difficult to separate. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is dependent on maximizing the steric influence of the tert-butyl group and the choice of alkylating agent.
-
Causality: While the tert-butyl group sterically disfavors alkylation at the adjacent N3 position, this effect can be overcome by small, highly reactive alkylating agents or by reaction conditions that diminish steric control.[2][4]
-
Troubleshooting Steps:
-
Steric Bulk of the Alkylating Agent: The steric hindrance of the incoming electrophile plays a significant role.[2] Using a bulkier alkylating agent will increase the preference for attack at the less hindered N1 nitrogen. For example, switching from methyl iodide to a larger alkyl halide may improve selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered N1 isomer.
-
Solvent Choice: The solvent can influence the aggregation state of the imidazolate salt and the solvation of the cation, which can in turn affect regioselectivity. Experiment with different solvents (e.g., DMF, THF, Acetonitrile) to find the optimal conditions.
-
-
Issue 3: Formation of a Quaternary Imidazolium Salt
-
Question: I am observing a significant amount of a by-product that I suspect is a 1,3-dialkyl-4-tert-butyl-1H-imidazolium salt. How can I prevent this over-alkylation?
-
Answer: The formation of quaternary imidazolium salts occurs when the mono-alkylated product undergoes a second alkylation.[3][10] This is more common with highly reactive alkylating agents.
-
Causality: The N-alkylated imidazole product is often still nucleophilic enough to react with another equivalent of the alkylating agent, especially if the alkylating agent is used in large excess or is highly reactive (e.g., methyl iodide, benzyl bromide).
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent, but avoid large excesses.[5]
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.[3]
-
Lower the Temperature: Reducing the reaction temperature will decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose base and solvent combination to start with?
-
A1: A widely effective and reliable starting point is using sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF) .[5] This combination ensures complete and rapid deprotonation of the imidazole. An alternative, milder system is potassium carbonate (K₂CO₃) in anhydrous acetonitrile .[5][7] This is often preferred for larger-scale syntheses due to safety and cost considerations.
-
| Base | Solvent | Typical Temperature | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | Highly efficient, requires strict anhydrous and inert conditions.[5][6] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | RT to Reflux | Milder, safer for large scale, may require heat and longer reaction times.[5][11] |
| Potassium Hydroxide (KOH) | Acetonitrile, Toluene | 80 °C | Effective, often used in industrial processes.[9][11] |
| Potassium tert-butoxide | THF | RT to 50 °C | Strong base, can offer high N-1 selectivity.[6] |
-
Q2: How does the choice of alkylating agent affect the reaction?
-
A2: The reactivity of alkylating agents generally follows the order: Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides. Highly reactive agents like benzyl bromide or methyl iodide will react faster and at lower temperatures.[5] Less reactive agents may require more forcing conditions. Importantly, as mentioned in the troubleshooting guide, the steric bulk of the alkylating agent is a key factor in controlling regioselectivity.[2]
-
-
Q3: Are there alternative methods for alkylating sterically hindered imidazoles?
-
A3: Yes, for particularly challenging substrates or when traditional methods fail, alternative strategies can be employed. The Mitsunobu reaction , which uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DIAD or DEAD), is a powerful method for N-alkylation under mild conditions and can be effective for sterically demanding substrates.[3]
-
Caption: General experimental workflow for N-alkylation.
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride in DMF
This protocol is highly efficient for a wide range of alkyl halides.[5]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the imidazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Potassium Carbonate in Acetonitrile
This method employs a milder, easier-to-handle base.[5][7]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent & Reagent Addition: Add anhydrous acetonitrile, followed by the alkylating agent (1.2 eq) at room temperature.
-
Reaction: Stir the suspension at room temperature or heat to reflux (depending on the reactivity of the alkylating agent).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- N-Alkylation of imidazoles. University of Otago. [Link]
- Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. [Link]
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. NIH. [Link]
- N-alkylation of imidazole by alkaline carbons.
- (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,...
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Process for preparing 1-alkylimidazoles.
- N1 site alkylation method for imidazole compounds.
- This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
- Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. NIH. [Link]
- Synthesis of Imidazolium Salts Linked to a t-Butylcalix[7]arene Framework and the Isolation of Interesting By-Products. PubMed Central. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]
- Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts.
Sources
- 1. reddit.com [reddit.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-tert-butyl-1H-imidazole
Welcome to the technical support center for the purification of 4-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity this compound.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will cover:
-
Understanding Your Impurity Profile: Identifying potential impurities from a common synthetic route.
-
Troubleshooting Recrystallization: Addressing common issues like oiling out and poor crystal formation.
-
Mastering Chromatographic Purification: Strategies for effective separation of closely related impurities.
-
Frequently Asked Questions (FAQs): Quick answers to common queries.
Understanding Your Impurity Profile: What am I trying to remove?
A successful purification strategy begins with understanding the potential impurities in your crude material. A common route to 4-substituted imidazoles is the Radiszewski synthesis or variations thereof, which can generate several byproducts.
Q1: I've synthesized this compound, and my crude NMR shows a complex mixture. What are the likely impurities?
A1: Based on common synthetic methods for 4-substituted imidazoles, your crude product may contain the following impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include pivalaldehyde, glyoxal, or ammonia equivalents.
-
Regioisomers: Synthesis can sometimes yield a mixture of this compound and 5-tert-butyl-1H-imidazole. These isomers often have very similar polarities, making them challenging to separate.
-
Over-alkylation or Arylation Products: If your synthesis involves N-alkylation or N-arylation and the protecting group is labile, you might see side products formed from reactions at the imidazole nitrogen.
-
Polymeric Material: Aldehydes, especially under basic or acidic conditions, can polymerize. These are typically high molecular weight, amorphous materials that can complicate purification.
-
Ring-Opened Byproducts: Under harsh reaction conditions, the imidazole ring can cleave.
Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. However, success is highly dependent on solvent selection and technique.
Q2: I'm trying to recrystallize my crude this compound, but it keeps "oiling out." What's happening and how can I fix it?
A2: "Oiling out" occurs when your compound comes out of solution as a liquid instead of forming a crystalline solid. This is often due to a high impurity level depressing the melting point of your product or using a solvent in which the compound is too soluble.
Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. For this compound, which has both polar (imidazole ring) and non-polar (tert-butyl group) characteristics, a mixed solvent system is often effective.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with a cloth can help.
-
Use a Seed Crystal: If you have a small amount of pure product, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation site for crystal growth.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that act as nucleation sites.
Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Isopropanol/Hexane | Isopropanol is a polar solvent that should dissolve the imidazole compound well when hot. Hexane acts as an anti-solvent to decrease solubility upon cooling, promoting crystallization. |
| Ethyl Acetate/Hexane | A common and effective mixed solvent system for compounds of intermediate polarity. |
| Toluene | Aromatic solvents can be effective for crystallizing compounds with aromatic rings, and the tert-butyl group enhances solubility in such solvents at elevated temperatures. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the more soluble hot solvent (e.g., isopropanol) to your crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., hexane) until you observe persistent cloudiness. Add a drop or two of the hot soluble solvent to redissolve the initial precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Mastering Chromatographic Purification
When recrystallization is ineffective, particularly for separating regioisomers or other closely related impurities, column chromatography is the method of choice.
Q3: My TLC plate shows two spots with very similar Rf values. How can I optimize my column chromatography to separate them?
A3: Separating compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Solvent System Selection: The key is to find a solvent system that maximizes the difference in affinity of your compounds for the stationary phase. For this compound, a gradient elution is often effective. Start with a less polar mobile phase and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes.
-
Stationary Phase: Standard silica gel is typically sufficient. However, for very challenging separations, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Column Dimensions and Packing: A long, narrow column will provide better resolution than a short, wide one. Ensure the column is packed uniformly to prevent band broadening.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Column Packing: Carefully pour the slurry into your column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Visualizing the Workflow
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q4: My purified this compound is a yellow oil, but the literature says it's a solid. What should I do?
A4: The presence of even a small amount of solvent or a persistent impurity can prevent your product from solidifying. Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane, then removing the solvent under high vacuum for an extended period. If it still remains an oil, a final purification by column chromatography may be necessary.
Q5: How can I effectively monitor the progress of my column chromatography?
Q6: What is the best way to remove residual solvent from my final product?
A6: For high-boiling point solvents like DMF or DMSO, which are sometimes used in imidazole synthesis, removal under high vacuum at a slightly elevated temperature is necessary. If the product is stable, a gentle warming (e.g., 40-50 °C) can facilitate solvent removal. For more volatile solvents, a standard rotary evaporator followed by drying under high vacuum is sufficient.
References
- Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. Journal of Organic Chemistry, 72, 4551-4553.
- Bratulescu, G. (2009). Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009, 2319-2320.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
- ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-3999.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Banerjee, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
Sources
Technical Support Center: Synthesis of Substituted Imidazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic motif. The imidazole core is a cornerstone in medicinal chemistry and materials science, but its synthesis is often fraught with challenges ranging from low yields to poor regioselectivity.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. We will explore the causality behind these challenges and offer robust, validated solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of substituted imidazoles in a direct question-and-answer format.
Q1: My Debus-Radziszewski reaction is giving a very low yield. What are the primary causes and how can I fix it?
A1: This is a classic challenge with this multicomponent reaction. The traditional Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is notoriously plagued by poor yields and side reactions under conventional heating.[3] The root causes often stem from inefficient condensation steps and the thermal instability of intermediates over long reaction times.
Underlying Causality & Strategic Solutions:
-
Inefficient Carbonyl Condensation: The reaction relies on a series of nucleophilic attacks and condensations which can be sluggish.
-
Solution: Incorporate a catalyst to activate the carbonyl groups. Lewis acids are particularly effective. For instance, using a catalytic amount of zinc chloride (ZnCl₂) or silicotungstic acid can dramatically improve reaction rates and yields.[3] These catalysts coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation steps.
-
-
Prolonged Reaction Times & Side Products: Conventional refluxing can require several hours, leading to the decomposition of reactants or intermediates and the formation of undesired by-products, such as oxazoles.[4]
-
Catalyst Inefficiency or Heterogeneity: While many catalysts work, their effectiveness can vary based on the specific substrates used.
-
Solution: Explore modern catalytic systems. For researchers prioritizing green chemistry, solid-supported catalysts like TiO₂-SiO₂ nanoparticles offer high yields and the significant advantage of being easily recoverable and reusable for multiple cycles.[3]
-
Below is a troubleshooting workflow to address low yields in multicomponent imidazole syntheses.
Caption: Workflow for troubleshooting low reaction yields.
Table 1: Comparison of Catalytic Systems for Debus-Radziszewski Synthesis
| Catalyst | Typical Loading | Solvent | Conditions | Avg. Yield Improvement | Reference |
| Lactic Acid | 1 mL | Solvent-free | 160°C | Good to Excellent (up to 92%) | [3] |
| Silicotungstic Acid | 7.5 mol% | Ethanol | Reflux | Moderate to Excellent | [3] |
| Sulphanilic Acid | 10 mol% | Solvent-free | 130°C | Moderate to Excellent | [3] |
| TiO₂-SiO₂ NPs | Low loading | Solvent-free | 100°C | High (up to 92%), Reusable | [3] |
| Urea–ZnCl₂ | Deep Eutectic Solvent | Solvent-free | 80°C | Excellent (up to 92%) | [7] |
Q2: I am getting a nearly 1:1 mixture of N-1 and N-3 regioisomers during N-alkylation of my unsymmetrical imidazole. How can I achieve regiocontrol?
A2: This is a fundamental and common challenge in imidazole chemistry. When an N-H imidazole is deprotonated, the resulting anion possesses twofold symmetry, with the negative charge delocalized across both nitrogen atoms. This makes both nitrogens nucleophilic, often leading to a mixture of products.[8] Achieving regioselectivity requires tipping the balance by exploiting steric or electronic differences between the two nitrogen environments.
Underlying Causality & Strategic Solutions:
-
Steric Hindrance: The most direct way to control regioselectivity is by making one nitrogen atom significantly more accessible than the other.
-
Strategy: If your imidazole already has a bulky substituent at the C-4 or C-5 position, alkylation will naturally favor the less sterically hindered nitrogen. Conversely, using a bulky alkylating agent (e.g., a triphenylmethyl halide) can also force selectivity.[8]
-
-
Electronic Effects: The electron density of the ring nitrogens can be modulated by substituents.
-
Strategy: An electron-withdrawing group (EWG) at the C-4(5) position (e.g., -NO₂, -CF₃) will decrease the nucleophilicity of the adjacent (N-3) nitrogen via an inductive effect. This deactivation makes the more distant N-1 nitrogen the preferred site of attack for an electrophile.[8]
-
-
Protecting Group Strategy: For syntheses where absolute regiocontrol is non-negotiable, a protecting group is the most robust solution.
-
Strategy: Employ a removable directing group that selectively blocks one nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice. It can be directed to a specific nitrogen, leaving the other free for alkylation. Subsequent deprotection yields the single, desired regioisomer.[8]
-
Caption: Decision diagram for controlling N-alkylation regioselectivity.
Q3: My imidazole product streaks badly on silica gel and is difficult to extract from the aqueous phase during workup. What purification strategies should I use?
A3: These issues are direct consequences of the imidazole's dual nature: it is both polar and basic. The lone pair on the N-3 nitrogen readily interacts with the acidic silanol groups on the surface of silica gel, causing severe tailing. Its polarity can also lead to high water solubility, complicating extractions.
Underlying Causality & Strategic Solutions:
-
Acid-Base Interactions on Silica: Standard silica gel is acidic and will protonate your basic imidazole, causing it to bind strongly to the stationary phase.
-
Solution 1 (Chromatography): Deactivate the silica gel. Add a small amount of a volatile base to your mobile phase, such as 1-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol. This base will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a more suitable stationary phase. Basic alumina is an excellent alternative for purifying basic compounds.
-
-
High Polarity and Water Solubility: The N-H bond and nitrogen atoms make imidazoles excellent hydrogen bond donors and acceptors, leading to significant water solubility, especially for less-substituted derivatives.
-
Solution 1 (Extraction): Ensure the imidazole is in its free-base form during extraction. Before extracting with an organic solvent, basify the aqueous layer to a pH > 9 with a strong base like 1M NaOH or saturated K₂CO₃. This suppresses the protonation of the imidazole, making it less polar and more soluble in solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery.
-
Solution 2 (Crystallization/Salt Formation): If the product is a solid, crystallization is a powerful purification method. Alternatively, you can purposefully form a salt by treating the crude product with an acid (e.g., HCl in ether) to precipitate it as a crystalline solid. The pure salt can then be collected, and the free base can be liberated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q: What are the main advantages of modern catalytic and microwave-assisted methods over classical syntheses like Debus or Marckwald? A: The primary advantages are efficiency, scope, and sustainability.
-
Higher Yields & Cleaner Reactions: Microwave-assisted methods drastically reduce reaction times, which minimizes the formation of thermal degradation by-products, leading to higher isolated yields and simpler purifications.[3][6][9]
-
Milder Conditions: Many modern metal-catalyzed reactions proceed under much milder conditions than classical methods, which often require high temperatures or harsh reagents.[10] This allows for the synthesis of complex imidazoles bearing sensitive functional groups.
-
Broader Scope: Catalytic systems, particularly those using transition metals like copper, iron, or palladium, enable the synthesis of highly substituted and sterically hindered imidazoles that are inaccessible through older methods.[1][11][12][13]
-
Green Chemistry: Many modern protocols, especially those using recoverable catalysts or solvent-free microwave conditions, align with the principles of green chemistry by reducing energy consumption and waste.[1][5]
Q: My target is a 1,4-disubstituted imidazole. Which synthetic route offers the best regioselectivity? A: Synthesizing 1,4-disubstituted imidazoles regioselectively is challenging. While many methods produce mixtures, some modern protocols have been specifically designed for this purpose. A particularly effective strategy involves a sequence starting from a glycine derivative, which undergoes a double aminomethylenation to form a 2-azabuta-1,3-diene. The subsequent addition of a primary amine triggers a transamination/cyclization cascade that yields the desired 1,4-disubstituted imidazole with complete regioselectivity.[14] This method is powerful because the cyclization is surprisingly insensitive to the steric and electronic properties of the amine component.[14]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is an example of an optimized, high-yield synthesis based on the Debus-Radziszewski reaction, enhanced by microwave irradiation under solvent-free conditions.[3][15]
Materials:
-
Benzil (or other 1,2-dicarbonyl) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (2.5 mmol)
-
Catalyst (e.g., 10 mol% sulphanilic acid)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
Preparation: To the microwave reactor vial, add the 1,2-dicarbonyl (1.0 mmol), the aromatic aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the catalyst.
-
Reaction: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 130-160°C for 5-15 minutes with stirring. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Add 15 mL of cold water to the vial and stir for 5 minutes. The solid product will precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold water. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography using a mobile phase containing 1% triethylamine.
This method leverages the speed of microwave heating and the efficiency of a catalyst to overcome the primary limitations of the classical approach, providing excellent yields in a fraction of the time.[3]
References
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.
- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd.
- Regioselective synthesis of 1,4-disubstituted imidazoles - RSC Publishing.
- (PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - ResearchGate.
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
- Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - PMC - NIH.
- A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - ResearchGate.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.
- Recent Progress in the Catalytic Synthesis of Imidazoles | Request PDF - ResearchGate.
- An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - NIH.
Sources
- 1. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scribd.com [scribd.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 13. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Imidazole Purification
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying imidazole and its derivatives. Success lies not just in following a protocol, but in understanding the chemistry behind each step. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may encounter in the lab.
FAQ: Purity & Appearance Issues
This section addresses common problems related to the purity and physical appearance of the final imidazole product.
Question 1: My final imidazole product is a yellow or brownish solid. How can I get a pure white product?
Answer:
Discoloration is a frequent issue, often caused by trace impurities from the synthesis or gradual degradation.[1] The primary culprits are typically oxidized species or residual reagents like glyoxal, which can form colored oligomers.[2]
The most effective method to remove these color bodies is a treatment with activated carbon, followed by recrystallization.[3][4] Activated carbon has a high surface area with a non-polar character, making it excellent for adsorbing large, color-imparting organic molecules.[5]
Protocol: Decolorization and Recrystallization of Imidazole
-
Solvent Selection: Choose a suitable recrystallization solvent. The ideal solvent should dissolve imidazole well at high temperatures but poorly at room temperature.[6][7] Common choices include toluene, ethyl acetate, or a mixed solvent system like isopropanol/n-hexane.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored imidazole in the minimum amount of the chosen hot solvent to create a saturated solution.[6][8]
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution (typically 1-5% of the solute's weight).[3]
-
Heating: Gently heat and stir the mixture for 5-15 minutes. Avoid boiling, as this can cause bumping.
-
Hot Filtration: This is a critical step. Pre-heat a funnel and use fluted filter paper to quickly filter the hot solution. This removes the activated carbon and any other insoluble impurities.[8] Working quickly prevents the imidazole from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[7]
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum. Ensure the product is completely dry, as residual solvent is a common impurity.
Question 2: My NMR spectrum shows residual solvents, even after drying. What's the best way to remove them?
Answer:
Imidazole is a relatively polar, hygroscopic solid, and it can tenaciously hold onto solvents, particularly polar ones like ethanol or water.[9][10] Standard oven drying is often insufficient.
Causality: The nitrogen atoms in the imidazole ring can form hydrogen bonds with solvent molecules, making them difficult to remove.
Troubleshooting Steps:
-
High-Vacuum Drying: The most effective method is drying under high vacuum (high-vac) for several hours, sometimes overnight.
-
Gentle Heating: If possible, gently heat the sample while under vacuum (e.g., 30-40°C). Be cautious not to exceed the melting point of imidazole (approx. 88-91°C).[9]
-
Azeotropic Removal: For stubborn solvents, you can sometimes perform an azeotropic distillation. This involves dissolving the product in a solvent that forms a low-boiling azeotrope with the contaminant (e.g., adding toluene to help remove water) and then removing the solvent mixture under reduced pressure.
Question 3: I'm using column chromatography, but the separation is poor. What can I do?
Answer:
Poor separation on a silica gel column is common with basic compounds like imidazole. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Detailed Explanation:
-
Add a Basic Modifier: The most common solution is to "deactivate" the acidic sites on the silica gel. Adding a small amount (0.1-1%) of a base like triethylamine or ammonia to your eluent system will compete with the imidazole for binding to the silica, resulting in sharper peaks and better separation.[6]
-
Optimize the Solvent System: Systematically screen different solvent systems. For imidazoles, gradients of dichloromethane/methanol or ethyl acetate/hexane are common starting points.[6] A more polar solvent like methanol is often needed to elute the product.
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, consider changing the stationary phase. Neutral alumina can be a good alternative to acidic silica gel for basic compounds. For highly polar derivatives, reverse-phase chromatography (using a C18 stationary phase and polar solvents like water/acetonitrile) might be effective.[6][11]
FAQ: Yield & Recovery Issues
This section focuses on problems related to getting a low amount of the final product.
Question 1: My recrystallization isn't working. Either nothing crystallizes, or it "oils out." What's happening?
Answer:
This is a classic recrystallization problem that points to issues with solvent choice or purity.
Scenario 1: No Crystals Form This indicates your solution is not supersaturated upon cooling.
-
Cause: Too much solvent was added during the dissolution step.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. If crystals still don't form, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure imidazole.[7]
Scenario 2: The Product "Oils Out" This happens when the solute comes out of solution as a liquid instead of a solid.
-
Cause: The boiling point of the solvent is higher than the melting point of your imidazole-impurity mixture. Impurities can significantly depress the melting point of your compound.[7]
-
Solution:
-
Re-heat the solution until the oil dissolves completely.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that high temperature.[7]
-
Allow the solution to cool very slowly. Insulating the flask can help. This gives the molecules more time to arrange into a crystal lattice.[7]
-
If it still oils out, the solvent system is likely not suitable. You may need to try a different solvent or a two-solvent system (e.g., dissolving in a "good" solvent like ethanol and adding a "poor" solvent like water dropwise until it becomes cloudy).[6][7]
-
Data Table: Common Recrystallization Solvents for Imidazole
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | Good for less polar imidazole derivatives. |
| Ethyl Acetate | 77 | A moderately polar solvent, often effective.[7] |
| Isopropanol | 82 | A polar solvent, often used in mixed systems.[7] |
| Water | 100 | Imidazole is very soluble; best used as the "poor" solvent in a mixed system.[10][12] |
| Hexane | 69 | A non-polar solvent, typically used as the "poor" solvent or "anti-solvent".[7] |
FAQ: Handling & Stability
Proper handling and storage are crucial to maintain the purity of your imidazole.
Question 1: How should I store purified imidazole? Is it stable?
Answer:
Solid imidazole is a stable compound if stored correctly.[13][14] However, it is hygroscopic (absorbs moisture from the air) and can be sensitive to light and air over long periods.
Best Practices for Storage:
-
Container: Store in a tightly sealed, airtight container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Room temperature is generally acceptable.[9]
-
Moisture and Light: Protect from moisture and direct light.[12][13] A desiccator can be used for extra protection against humidity.
A solid, white powder that has not turned yellow is generally considered good to use.[15] Aqueous solutions of imidazole are stable and can even be autoclaved.[12]
References
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
- Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Xingyuan Industry. (2020). The Role Of Activated Carbon In Organic Synthesis.
- Unknown. (n.d.). The role of activated carbon in organic synthesis.
- Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513) - Product Information Sheet.
- Sorachim. (n.d.). Imidazole.
- ResearchGate. (2018). Stability of Imidazole- shelf life?.
- ChemicalBook. (n.d.). Imidazole CAS#: 288-32-4.
- PubChem - NIH. (n.d.). Imidazole | C3H4N2 | CID 795.
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
- ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?.
- WMU's ScholarWorks. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal.
- Carbotecnia. (2025). Decolorization with Activated Carbon.
- GoldBio. (n.d.). Imidazole, Recrystallized.
- ResearchGate. (2020). In which dry organic solvent/solvent mixture molten 1H-imidazole could be precipitated at 100%?.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
Sources
- 1. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 4. carbotecnia.info [carbotecnia.info]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Imidazole [sorachim.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]
- 14. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Electrophilic Reactions with 4-tert-butyl-1H-imidazole
Welcome to our dedicated technical support center for researchers working with 4-tert-butyl-1H-imidazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during electrophilic substitution reactions. We understand that unexpected side reactions can derail research, leading to low yields and complex purification processes. Here, we dissect these issues and offer field-proven strategies to ensure the success of your experiments.
Our approach is rooted in a deep understanding of reaction mechanisms and the subtle interplay of reaction parameters. This guide moves beyond simple protocols to explain the why behind each recommendation, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced when using this compound.
Question 1: Why am I getting a mixture of two different N-alkylated products?
Answer: This is the most frequent issue and arises from the inherent tautomerism of the this compound ring. The molecule exists in a rapid equilibrium between two forms: this compound and 5-tert-butyl-1H-imidazole. Electrophilic attack can therefore occur at either the N1 or N3 position, leading to a mixture of regioisomers (e.g., 1-alkyl-4-tert-butyl-imidazole and 1-alkyl-5-tert-butyl-imidazole).
-
Mechanistic Insight: The bulky tert-butyl group at the C4 position sterically hinders the adjacent N3 atom (the "tautomeric N1"). Consequently, electrophiles often show a preference for the less hindered N1 atom (the "tautomeric N3"). However, this selectivity is highly dependent on the reaction conditions and the nature of the electrophile.
-
Troubleshooting: To favor the formation of a single isomer, consider the choice of solvent and base. A bulky base may selectively deprotonate one tautomer, while the solvent can influence the tautomeric equilibrium. For highly selective reactions, a protecting group strategy may be necessary (see Troubleshooting Guide below).
Question 2: My reaction formed a salt that crashed out of solution, and my yield of the desired product is low. What happened?
Answer: You have likely formed a 1,3-disubstituted imidazolium salt. This occurs when the initially formed N-alkylated imidazole acts as a nucleophile and reacts with a second molecule of the electrophile. This over-alkylation is particularly common with highly reactive electrophiles like methyl iodide or benzyl bromide, especially if an excess of the electrophile is used or if the reaction temperature is too high.
-
Prevention:
-
Stoichiometry Control: Use the imidazole as the limiting reagent or use no more than 1.0-1.1 equivalents of the electrophile.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.
-
Temperature Management: Run the reaction at a lower temperature to reduce the rate of the second, less-desired alkylation.
-
Question 3: I'm trying to perform a Friedel-Crafts acylation on the imidazole ring, but it's not working. Why?
Answer: Direct Friedel-Crafts type reactions on the carbon atoms of the imidazole ring are generally difficult and often unsuccessful under standard conditions (e.g., AlCl₃). The Lewis acid catalyst will preferentially coordinate to the basic nitrogen atoms of the imidazole ring. This deactivates the ring towards electrophilic aromatic substitution and can lead to complex formation or degradation of the starting material.
-
Alternative Strategies:
-
Vilsmeier-Haack Reaction: For formylation at the C2 position, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a more effective method for introducing an acyl group.
-
Directed Lithiation: A more robust method involves deprotonation of the C2 position with a strong base (like n-butyllithium) followed by quenching with an electrophile. This requires careful control of anhydrous conditions and low temperatures.
-
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a deeper dive into specific experimental failures and offers structured solutions.
Issue 1: Poor Regioselectivity in N-Alkylation
Symptoms:
-
NMR analysis shows two distinct sets of peaks for the product, indicating a mixture of 1,4- and 1,5-disubstituted isomers.
-
Difficult co-eluting spots on TLC or HPLC.
Root Cause Analysis & Solution Workflow:
The ratio of the two N-alkylated isomers is a function of steric hindrance, the electrophile's nature, and the reaction conditions which influence the tautomeric equilibrium.
Workflow Diagram: Optimizing N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocol: Selective N1-Alkylation using a Phase-Transfer Catalyst
This protocol aims to improve selectivity by creating a well-defined anionic nucleophile.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), powdered potassium hydroxide (KOH, 3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene (10 mL per 1 mmol of imidazole).
-
Reagent Addition: Stir the suspension vigorously. Add the alkylating agent (1.1 eq.) dropwise at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Filter the reaction mixture to remove excess KOH. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The use of a solid base (KOH) and a phase-transfer catalyst in a non-polar solvent like toluene generates the imidazolide anion at the interface, which then reacts in the organic phase. This can sometimes offer different selectivity compared to homogeneous basic conditions in polar solvents like DMF.
Issue 2: Unwanted C-Alkylation or Ring Substitution
Symptoms:
-
Mass spectrometry data shows a product with a mass corresponding to the addition of the electrophile to the ring system, but NMR is inconsistent with N-alkylation.
-
The appearance of new aromatic signals in the 1H NMR spectrum.
Root Cause Analysis:
While less common than N-alkylation, direct attack on the ring carbons can occur, especially at the C2 position, which is the most electron-rich carbon in the imidazolium cation. This pathway is more likely with certain electrophiles or under conditions that generate a highly reactive electrophilic species.
Table 1: Conditions Favoring N- vs. C-Alkylation
| Parameter | Favors N-Alkylation | Favors C-Alkylation (Side Reaction) |
| Base | Weaker bases (K₂CO₃, Et₃N) or stoichiometric strong bases (NaH) | No base, or strong Lewis/Brønsted acids |
| Electrophile | Standard alkyl halides (e.g., BnBr, EtI) | Highly reactive electrophiles, Friedel-Crafts conditions |
| Temperature | Low to moderate (0°C to 50°C) | High temperatures |
| Mechanism | Sₙ2 attack by nitrogen lone pair | Electrophilic aromatic substitution-like mechanism |
Preventative Measures:
-
Use of a Base: The most effective way to prevent C-alkylation is to use at least one equivalent of a base. The base deprotonates the imidazole, forming the highly nucleophilic imidazolide anion. This anion is significantly more reactive at the nitrogen atoms than at the carbon atoms, ensuring N-alkylation is the dominant pathway.
-
Avoid Protic Acids: Do not run alkylations in the presence of strong protic acids, as protonation of the nitrogens deactivates them and makes the ring carbons more susceptible to attack.
Reaction Mechanism Diagram: N-Alkylation vs. C-Alkylation
Caption: Competing pathways for electrophilic attack.
References
- Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press. [Link]
- Katritzky, A. R., & Pozharskii, A. F. Handbook of Heterocyclic Chemistry. Elsevier. [Link]
- Douglass, J. E., & Nabahi, S. Phase-transfer-catalyzed N-alkylation of imidazoles. The Journal of Organic Chemistry. [Link]
Technical Support Center: Optimization of Solvent Systems for Imidazole Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent systems in achieving successful reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges encountered during imidazole synthesis, focusing on how the solvent system is often both the cause and the solution.
Issue 1: Consistently Low Reaction Yield
Q: My imidazole synthesis, particularly a Debus-Radziszewski or similar multicomponent reaction, is giving a low yield. How can the solvent be the problem?
A: Low yields are a frequent challenge, and the solvent is a primary factor to investigate. The issue often stems from a mismatch between the solvent's properties and the reaction's requirements.[1][2]
Causality & Troubleshooting Steps:
-
Polarity Mismatch & Solubility: The solvent's polarity directly impacts the solubility of your starting materials and the stability of charged intermediates.[3] Poor solubility of reactants is a common reason for low yields.[2][4]
-
For Polar Reactants (e.g., Debus-Radziszewski): These reactions often involve salts like ammonium acetate and proceed through polar transition states.
-
Try Polar Protic Solvents: Solvents like ethanol, methanol, or even an ethanol-water mixture can effectively solvate ionic starting materials and stabilize charged intermediates through hydrogen bonding.[3][4]
-
Consider Polar Aprotic Solvents: Solvents like DMF or DMSO can also be effective, particularly in metal-catalyzed variations.[4] They are excellent at dissolving a wide range of organic molecules and stabilizing polar transition states.[3]
-
Green Alternative - Glycerol: Glycerol has been shown to be an excellent, non-toxic solvent for these reactions, sometimes even allowing for catalyst-free synthesis at elevated temperatures (e.g., 90°C).[5] Its high polarity and hydrogen-bonding ability can activate reactants.[2]
-
-
-
Transition State Stabilization: The rate of a reaction is critically dependent on how well the solvent stabilizes the transition state compared to the reactants.[4]
-
Analyze Your Mechanism: For reactions that proceed through a polar or charged transition state, a polar solvent will lower the activation energy, thereby increasing the reaction rate and yield.[6]
-
Experiment with a Solvent Screen: If the mechanism is unknown, screen a small set of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol, DMF). This empirical approach is often the most effective.[4]
-
-
Solvent-Reactant Interactions: The solvent is not always an inert medium.
-
Protic Solvent Interference: While beneficial for solubility, protic solvents can form hydrogen bonds with nucleophiles (like the nitrogen in an amine or imidazole). This solvation shell can hinder the nucleophile's ability to attack, slowing the reaction.[4] If you suspect this is the issue, switching to a polar aprotic solvent like acetonitrile or DMF may improve the rate.[4][7]
-
Issue 2: Difficult Product Purification
Q: I'm struggling to purify my imidazole product. It's either contaminated with the solvent or I'm seeing unexpected by-products.
A: Your purification woes are very often linked to the solvent chosen for the reaction. The ideal solvent not only facilitates the reaction but also simplifies the workup.
Causality & Troubleshooting Steps:
-
High-Boiling Point Solvents: Solvents like DMSO, DMF, and glycerol are effective for reactions but notoriously difficult to remove completely, even under high vacuum.[4]
-
Solution 1: Switch to a Lower-Boiling Solvent: If the reaction temperature allows, opt for a solvent like ethanol, butanol, or acetonitrile.[4][8]
-
Solution 2: Optimize Workup: If a high-boiling solvent is necessary, design the workup to remove the product from the solvent. This can be achieved by precipitating the product by adding an "anti-solvent" (like adding water to a DMF solution) or performing a liquid-liquid extraction to move the product into a more volatile organic solvent.[4]
-
-
Solvent-Related By-products: Some solvents can participate in side reactions under certain conditions.
-
Example: Using alcohols as solvents in reactions that generate carbocations or are run under strongly acidic conditions can sometimes lead to ether by-products.[4]
-
Solution: Choose a solvent that is inert under your specific reaction conditions. If you suspect the solvent is reacting, switch to a different class of solvent (e.g., from an alcohol to an aprotic solvent like acetonitrile or an ether like dioxane).[4]
-
-
Purification via Acid-Base Extraction: Imidazoles are basic. This property can be exploited for purification.
-
Technique: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The basic imidazole will be protonated and move to the aqueous layer, leaving many non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH) and re-extract the pure imidazole product back into an organic solvent.[4]
-
Issue 3: Slow or Incomplete Reaction
Q: My reaction is extremely slow or stalls before completion. How can the solvent help accelerate it?
A: The solvent dictates the reaction's kinetic environment through its physical and chemical properties.
Causality & Troubleshooting Steps:
-
Temperature Limitations: The boiling point of your solvent sets the maximum reaction temperature at atmospheric pressure.[4]
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times by efficiently coupling with polar molecules, leading to rapid temperature increases.[9][10]
-
Solvent Viscosity: Highly viscous solvents, like glycerol, can sometimes slow reactions by hindering the diffusion of reactants, preventing them from encountering each other.[4]
-
Solution: While glycerol is an excellent green solvent, if the reaction is diffusion-limited, you may need to increase the temperature to lower its viscosity or switch to a less viscous solvent.[5]
-
Frequently Asked Questions (FAQs)
Q1: How should I select a starting solvent for a new imidazole synthesis?
A1: A systematic approach is best. Consider the key parameters of your reaction (reactants, mechanism, temperature) and use the following workflow to guide your choice.
Caption: Workflow for initial solvent selection in imidazole synthesis.
Q2: What are "green solvents" for imidazole synthesis, and why should I consider them?
A2: Green solvents are alternatives to traditional volatile organic compounds (VOCs) that are more sustainable, less toxic, and often derived from renewable resources. Their use is a key principle of green chemistry.
| Green Solvent Type | Examples | Key Advantages in Imidazole Synthesis | Citations |
| Bio-based Solvents | Ethyl Lactate, Glycerol | Biodegradable, low toxicity, derived from biomass. Glycerol can act as a hydrogen-bond donor to activate reactants. | [5][14] |
| Deep Eutectic Solvents (DESs) | Choline Chloride/Urea, Urea/ZnCl₂ | Low cost, biodegradable, and often act as both solvent and catalyst, simplifying the reaction system. Can be recycled. | [15][16][17][18][19] |
| Ionic Liquids (ILs) | Imidazolium-based salts | Non-volatile, thermally stable, and their properties can be tuned by changing the cation/anion pair. Can be recycled. | [20][21] |
Using these solvents can significantly reduce the environmental impact of your synthesis, improve safety, and in many cases, lead to higher yields and simpler procedures.[14][15]
Q3: When is a "solvent-free" approach appropriate?
A3: Solvent-free reactions, often assisted by microwave irradiation or grinding, represent an ideal green chemistry approach.[11][13] This method is appropriate when:
-
The reactants can form a liquid melt at the reaction temperature.
-
The reaction is being performed on a solid support.[13]
-
Microwave irradiation is used, as it can directly transfer energy to the reactants, bypassing the need for a solvent to mediate heat transfer.[9][12] This approach eliminates solvent waste and can lead to remarkably short reaction times and high yields.[11][13]
Q4: How does solvent choice affect the regioselectivity of N-alkylation on an unsymmetrical imidazole?
A4: This is a classic problem where the solvent plays a directing role. The N-alkylation of an unsymmetrical imidazole can occur on two different nitrogen atoms.
-
Aprotic Solvents (e.g., DMF, Acetonitrile): These are often preferred for N-alkylation.[4][22] They do not hydrogen-bond with the imidazole nitrogens, leaving them more nucleophilic. Selectivity in these solvents is often governed by a combination of steric hindrance (alkylation occurs at the less hindered nitrogen) and the electronic effects of the substituents on the ring.[23]
-
Protic Solvents (e.g., Ethanol): In protic solvents, the situation is more complex. The solvent can form hydrogen bonds with both nitrogen atoms, influencing the tautomeric equilibrium of the imidazole ring.[23] Alkylation may proceed on the nitrogen of the more abundant (more stable) tautomer, which may not be the most nucleophilic one, leading to different product ratios compared to aprotic solvents.[23]
Caption: Contrasting solvent effects in N-alkylation of imidazoles.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a systematic way to identify an optimal solvent for a new imidazole synthesis (e.g., a three-component condensation).
-
Setup: Arrange a parallel reaction block or a series of identical reaction vials, each equipped with a magnetic stir bar.
-
Reagents: In each vial, add the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the aldehyde (e.g., benzaldehyde, 1 mmol), and the ammonia source (e.g., ammonium acetate, 3 mmol).[8]
-
Solvent Addition: To each vial, add 3 mL of a different solvent. A good starting screen includes:
-
Ethanol (Polar Protic)
-
Acetonitrile (Polar Aprotic)
-
Toluene (Nonpolar)
-
N,N-Dimethylformamide (DMF) (High-Boiling Polar Aprotic)
-
Glycerol (Green, Polar Protic)
-
Solvent-Free (as a control)
-
-
Reaction: Seal the vials and place them in the reaction block. Heat to a consistent temperature (e.g., 90°C) for a set amount of time (e.g., 2 hours).[5]
-
Monitoring: After the reaction time, take a small aliquot from each vial, dilute, and analyze by Thin-Layer Chromatography (TLC) or LC-MS to qualitatively assess product formation and consumption of starting materials.
-
Analysis: Compare the results across all solvents to identify the condition that gives the highest conversion to the desired product with the fewest by-products. This solvent can then be used for larger-scale optimization.
Protocol 2: Green Synthesis of Imidazole Derivatives in a Deep Eutectic Solvent (DES)
This protocol is adapted from methodologies using DESs as both the solvent and catalyst.[16]
-
DES Preparation (Urea-ZnCl₂): Gently heat a mixture of urea and zinc chloride (in the appropriate molar ratio, often found in literature) until a clear, homogeneous liquid is formed. Allow to cool to room temperature.
-
Reaction Setup: In a round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol) and the aldehyde (1 mmol) to the prepared Urea-ZnCl₂ DES (e.g., 2 mL).
-
Ammonia Source: Add ammonium acetate (2-3 mmol) to the mixture.
-
Heating: Stir the mixture at the optimized temperature (e.g., 80-100°C). The reaction is often rapid in DESs, so monitor its progress by TLC starting after 15-30 minutes.[16]
-
Workup & Product Isolation: Once the reaction is complete, pour the warm reaction mixture into ice-cold water. The imidazole product, being organic, will typically precipitate out as a solid.[17]
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
-
Solvent Recycling: The aqueous filtrate containing the DES can often be concentrated under vacuum to remove the water and reused for subsequent reactions, demonstrating a key advantage of these green systems.[16]
References
- Mohammad, F., Azizi, N., & Mokhtari, J. (2025). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. Scientific Reports.
- Higuera, N. L., Peña-Solórzano, D., & Ochoa-Puentes, C. (2019). Urea–Zinc Chloride Eutectic Mixture-Mediated One-Pot Synthesis of Imidazoles: Efficient and Ecofriendly Access to Trifenagrel. Synlett, 30(02), 225-229.
- BenchChem. (2025). Troubleshooting common problems in imidazole synthesis reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem Technical Support.
- N/A. (N/A). Green synthesis of imidazole derivatives using multicomponent reactions. N/A.
- Shaikh, M., et al. (N/A). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. N/A.
- Various Authors. (2024). Sustainable synthesis of imidazoles using a catalyst-free approach and ethyl lactate as a bio-based green solvent in the Debus-Japp-Radziszewski reaction. Taylor & Francis Online.
- Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem Technical Support.
- McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1760.
- N/A. (2025). Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol.
- Mohammad, F., et al. (2025). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. PubMed.
- N/A. (2024). The protocatechuic acid-based deep eutectic solvent-mediated green synthesis of 1,2,4,5-tetrasubstituted imidazoles. RSC Publishing.
- Alfa Chemistry. (N/A). Imidazolium Ionic Liquids. Alfa Chemistry.
- Nemati, F., et al. (2016). A simple, efficient and catalyst-free method has been developed for the synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazole derivatives in glycerol as green solvent at 90 °C.
- N/A. (N/A).
- N/A. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.
- N/A. (2021).
- McAfee, M., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC - NIH.
- N/A. (N/A). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
- N/A. (2025). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions.
- N/A. (N/A). N-Alkylation of imidazoles. University of Otago.
- N/A. (N/A). N1 site alkylation method for imidazole compounds.
- Okumu, J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system | Semantic Scholar [semanticscholar.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 18. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 23. Research Portal [ourarchive.otago.ac.nz]
Technical Support Center: Ensuring the Stability of 4-tert-butyl-1H-imidazole
Welcome to the technical support center for 4-tert-butyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to strong oxidizing agents, prolonged exposure to UV or high-intensity light, elevated temperatures, and potentially extreme pH conditions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1][2] It is also recommended to store it in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) is advisable.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, imidazole compounds can be sensitive to light.[4] Prolonged exposure to UV or high-intensity light can lead to photodegradation. Therefore, it is crucial to store the compound in an amber or opaque container and to minimize its exposure to light during experiments.
Q4: Can I dissolve this compound in any solvent?
A4: While this compound is soluble in many organic solvents, it is important to use high-purity, dry solvents. The presence of impurities, particularly oxidizing agents or residual acids/bases, can promote degradation. For aqueous solutions, be mindful of the pH, as extreme acidic or basic conditions may affect stability over time.[5][6]
Q5: I've noticed a change in the color of my this compound sample. What does this indicate?
A5: A change in color, such as yellowing, often indicates degradation. This could be due to oxidation or the formation of polymeric impurities. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Monitored by LC-MS
Symptoms:
-
Appearance of unknown peaks in your LC-MS chromatogram.
-
Lower than expected yield of the desired product.
-
Inconsistent reaction outcomes.
Potential Cause: Degradation of this compound under the reaction conditions.
Troubleshooting Steps:
-
Analyze a Standard: Before troubleshooting your reaction, inject a solution of your this compound starting material into the LC-MS system to confirm its initial purity.
-
Evaluate Reaction Conditions:
-
Oxidizing Agents: Imidazoles are susceptible to oxidation.[7] If your reaction involves oxidizing agents, consider if they could be reacting with the imidazole ring.
-
Temperature: Although imidazoles are generally thermally stable, prolonged heating at high temperatures can lead to decomposition.[7][8] Consider running your reaction at a lower temperature if possible.
-
pH: Extreme pH values can affect the stability of the imidazole ring. If your reaction is conducted under strongly acidic or basic conditions, this could be a source of degradation.[4][5][6]
-
Light Exposure: If your reaction is light-sensitive, ensure your reaction vessel is protected from light.
-
Preventative Measures:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Temperature: Maintain a consistent and appropriate reaction temperature.
-
pH Control: If possible, buffer your reaction mixture to a pH where the imidazole is most stable. For many imidazoles, this is near neutral pH.
Issue 2: Poor Reproducibility Between Experiments
Symptoms:
-
Significant variations in reaction yields or purity profiles from one experiment to the next.
-
The same experimental protocol yields different results on different days.
Potential Cause: Inconsistent quality of this compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor experimental reproducibility.
In-Depth Technical Guide: Understanding and Preventing Degradation
Oxidative Degradation
Oxidative degradation is a significant concern for imidazoles. The electron-rich nature of the imidazole ring makes it susceptible to attack by oxidizing agents and atmospheric oxygen.
Mechanism: While specific studies on this compound are limited, the oxidative degradation of other imidazole derivatives suggests that oxidation can lead to the formation of various products, including hydroxylated species and ring-opened byproducts.[4][7] The tert-butyl group, being bulky, may offer some steric hindrance, but it does not completely prevent oxidation.
Prevention Protocol:
-
Storage:
-
Always store this compound under an inert atmosphere (argon or nitrogen).
-
Use containers with a tight-fitting seal to prevent air ingress.
-
Store in a cool, dark place.
-
-
Handling:
-
When weighing or transferring the compound, do so in a glovebox or under a stream of inert gas if possible.
-
Minimize the time the container is open to the atmosphere.
-
-
Experimental Setup:
-
Use freshly distilled or degassed solvents to remove dissolved oxygen.
-
If your reaction is sensitive to oxidation, sparge the reaction mixture with an inert gas before and during the reaction.
-
Photodegradation
Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of imidazole-containing compounds.[4][7]
Mechanism: Photodegradation can proceed through various pathways, including photo-oxidation and ring-opening reactions.[2][7] For some alkylated imidazoles, photodegradation in the presence of a photocatalyst like TiO2 involves hydroxyl radical attack, leading to hydroxylation, bond cleavage, and ring opening.[7]
Prevention Protocol:
-
Storage and Handling:
-
Store the compound in amber glass vials or other opaque containers.
-
Work in a fume hood with the sash lowered to minimize exposure to overhead laboratory lighting.
-
-
Experimental Setup:
-
Wrap reaction vessels in aluminum foil or use amber glassware.
-
If a reaction is particularly light-sensitive, consider using a photochemical reactor with controlled wavelength illumination if specific activation is required, or complete darkness if not.
-
Thermal Degradation
While imidazoles are known for their high thermal stability, they are not immune to decomposition at elevated temperatures.[7][8]
Mechanism: Thermal degradation of substituted imidazoles can involve the cleavage of substituent groups from the imidazole ring. For example, in related imidazolium ionic liquids, thermal decomposition can lead to the loss of alkyl groups from the nitrogen atoms.[8] For this compound, high temperatures could potentially lead to the cleavage of the tert-butyl group.
Prevention Protocol:
-
Reaction Temperature:
-
Avoid unnecessarily high reaction temperatures.
-
If a reaction requires heat, use a precisely controlled heating mantle or oil bath and monitor the temperature closely.
-
-
Drying:
-
If the compound needs to be dried, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) rather than high heat.
-
pH-Related Instability
The stability of the imidazole ring can be influenced by the pH of the medium.
Mechanism: In strongly acidic solutions, the imidazole ring will be protonated. While this may not directly lead to degradation, it can alter the compound's reactivity and interactions.[5][6] In strongly basic media, some imidazole derivatives can undergo base-mediated oxidation.[4]
Prevention Protocol:
-
pH Monitoring:
-
When using this compound in aqueous or protic solutions, be aware of the pH.
-
-
Buffering:
-
If your experimental system allows, use a buffer to maintain the pH in a range where the compound is most stable, typically near neutral.
-
Analytical Methods for Detecting Degradation
To ensure the quality of your this compound, regular analytical checks are recommended, especially if you suspect degradation.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary method for assessing the purity of this compound and quantifying any degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ideal for identifying the mass of unknown degradation products, which can provide clues to their structure. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for purity assessment and identification of volatile degradation products. Derivatization may be necessary to improve the volatility of the compound and its degradants. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for structural elucidation of the starting material and any isolated degradation products. Comparing the spectrum of a stored sample to that of a fresh sample can reveal the presence of impurities. |
Summary of Best Practices
Caption: Best practices for maintaining the stability of this compound.
By adhering to these guidelines, you can minimize the risk of degradation and ensure the reliability of your experimental results when working with this compound.
References
- Xiao, X., et al. (2024). Photocatalytic degradation of alkyl imidazole ionic liquids by TiO2 nanospheres under simulated solar irradiation: Transformation behavior, DFT calculations and promoting effects of alkali and alkaline earth metal ions. Journal of Hazardous Materials, 461, 132616.
- Roy, A., et al. (2014). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 4(74), 39379-39387.
- Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3156.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Yang, F., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357.
- Wang, H., et al. (2018). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Journal of Thermal Analysis and Calorimetry, 131(3), 2639-2650.
- Matusiak, M., et al. (2020). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. The Journal of Physical Chemistry C, 124(35), 19101–19112.
- Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(42), 29549-29567.
- Akkurt, M., et al. (2008). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
- Liger, D. (2016). pH not stable with imidazole in buffers? ResearchGate.
- Yang, F., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357.
- Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(42), 29549-29567.
- Klejdus, B., et al. (2006). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. Journal of Separation Science, 29(18), 2854-2862.
Sources
- 1. scispace.com [scispace.com]
- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Photocatalytic degradation of alkyl imidazole ionic liquids by TiO2 nanospheres under simulated solar irradiation: Transformation behavior, DFT calculations and promoting effects of alkali and alkaline earth metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Foundational Principles: ¹H NMR and the Structure of 4-tert-butyl-1H-imidazole
An In-Depth Technical Guide to the ¹H NMR Analysis of 4-tert-butyl-1H-imidazole: A Comparative Approach
For researchers, scientists, and professionals in drug development, meticulous structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. Among the vast array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, presenting a comparative perspective to underscore the structural nuances revealed by this powerful technique.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is highly sensitive to their local electronic environment. This provides four critical pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Arises from the interaction of neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.
This compound is a substituted imidazole, a five-membered aromatic heterocycle with two nitrogen atoms. The molecule contains three distinct types of protons: the protons of the bulky tert-butyl group, the two protons on the imidazole ring, and the proton attached to a nitrogen atom (N-H). Due to the tautomerism inherent in N-unsubstituted imidazoles, the protons at positions 4 and 5 can be equivalent on the NMR timescale, though the bulky tert-butyl group at position 4 breaks this symmetry.
Caption: Molecular structure of this compound with key proton environments.
Experimental Protocol for ¹H NMR Analysis
The acquisition of a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and parameter selection.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.[1][2][3][4][5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse, a delay, and the acquisition of the free induction decay (FID).
-
The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
Spectral Interpretation: A Deep Dive into this compound
The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the tert-butyl protons, the imidazole ring protons, and the N-H proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| tert-Butyl (9H) | 1.2 - 1.4 | Singlet | 9H | These aliphatic protons are in a shielded environment. The signal is a singlet because all nine protons are equivalent due to free rotation around the C-C bonds, and there are no adjacent protons to couple with.[6] |
| Ring H-5 | 6.8 - 7.2 | Singlet/Doublet | 1H | This proton is on an aromatic ring and is thus deshielded. It may appear as a singlet or a small doublet due to coupling with H-2. |
| Ring H-2 | 7.5 - 7.8 | Singlet/Doublet | 1H | This proton is situated between two electron-withdrawing nitrogen atoms, leading to significant deshielding and a downfield chemical shift.[7] |
| N-H (1H) | 10.0 - 12.5 (variable) | Broad Singlet | 1H | The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7] In aprotic solvents like CDCl₃, intermolecular hydrogen bonding can lead to a broad signal at a high chemical shift.[7] |
The Comparative Analysis: Unveiling Substituent and Solvent Effects
Comparison with Unsubstituted Imidazole
The introduction of the electron-donating tert-butyl group at the C4 position has a noticeable effect on the chemical shifts of the ring protons when compared to the parent imidazole molecule.
| Proton | Imidazole (in CDCl₃)[7] | This compound (Predicted) | Effect of tert-Butyl Group |
| H-2 | ~7.73 ppm | ~7.5 - 7.8 ppm | Minimal direct electronic effect, but changes in ring electronics can cause slight shifts. |
| H-4/H-5 | ~7.15 ppm (equivalent) | H-5: ~6.8 - 7.2 ppm | The tert-butyl group is an alkyl group, which is weakly electron-donating through an inductive effect. This increases the electron density at the adjacent C5 position, causing a slight upfield (shielding) shift for H-5 compared to the H-4/H-5 protons of unsubstituted imidazole. |
The Influence of the NMR Solvent
The choice of solvent can significantly alter the ¹H NMR spectrum, particularly for molecules with exchangeable protons and polar functional groups.[1][2][3][4] This is a critical consideration for accurate spectral interpretation.
| Proton | In CDCl₃ (Aprotic) | In DMSO-d₆ (Polar, H-bond acceptor) | Rationale for Change |
| N-H | Broad, ~10-12 ppm | Sharper, ~12-13 ppm | In DMSO-d₆, a strong hydrogen bond acceptor, the N-H proton forms a more defined hydrogen bond with the solvent. This reduces the rate of chemical exchange and results in a sharper signal, often shifted further downfield due to the stronger hydrogen bond. |
| Ring Protons | Less affected | Minor downfield shifts | The polar nature of DMSO can lead to minor shifts in the ring proton signals due to changes in the overall electronic environment and solvation of the molecule.[5][8] |
Conclusion
The ¹H NMR analysis of this compound provides a clear and detailed picture of its molecular structure. By systematically analyzing the chemical shifts, integrations, and multiplicities, each proton environment can be unequivocally assigned. Furthermore, a comparative approach, contrasting its spectrum with that of unsubstituted imidazole and considering the profound effects of different NMR solvents, enriches the analysis. This guide underscores the power of ¹H NMR not just as a tool for structural confirmation, but as a sensitive probe into the electronic and environmental factors that govern the chemical properties of a molecule. For researchers in drug discovery and materials science, such a detailed understanding is paramount for rational design and synthesis.
References
- ACD/Labs. t-Butyl group towers over other 1H resonances.
- Chen, Z., et al. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(20), e202300292.
- Chen, Z., et al. (2023). Solvent Effects on the H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ResearchGate.
- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 635-642.
- Wiley-VCH GmbH. (2023). Solvent Effects on the 1H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. ChemPhysChem.
- SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts.
- OUCI. Solvent Effects on the 1H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids.
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry.
- ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1).
- Royal Society of Chemistry. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
- Nnaji, N. J., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl) benzenesulfonamide. UNN.
Sources
- 1. Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. | Semantic Scholar [semanticscholar.org]
- 2. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the <sup>1</sup>H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids [ouci.dntb.gov.ua]
- 5. unn.edu.ng [unn.edu.ng]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
The Discerning Researcher's Guide to Alkylated Imidazoles: A Comparative Analysis of 4-tert-butyl-1H-imidazole
In the intricate landscape of modern chemical synthesis, the judicious selection of reagents is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast arsenal of heterocyclic compounds, alkylated imidazoles have carved a niche as versatile ligands, catalysts, and crucial intermediates in pharmaceutical and materials science. While seemingly subtle, the nature of the alkyl substituent on the imidazole core can dramatically influence its physicochemical properties and, consequently, its performance in a given application.
This guide provides an in-depth, objective comparison of 4-tert-butyl-1H-imidazole with other commonly employed alkylated imidazoles, namely 2-methylimidazole, 4-methylimidazole, and 1-ethylimidazole. By examining their electronic and steric profiles, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
The Prominence of the Bulky Substituent: Steric and Electronic Considerations
The tert-butyl group, a sterically demanding and electron-donating moiety, imparts unique characteristics to the imidazole ring. Understanding these fundamental effects is key to appreciating the distinct behavior of this compound.
Steric Hindrance: The sheer bulk of the tert-butyl group is its most defining feature.[1] This steric hindrance can play a crucial role in directing the regioselectivity of reactions, influencing the coordination geometry of metal complexes, and even shielding reactive sites on a molecule from enzymatic degradation in medicinal chemistry applications.[1]
Electronic Effects: As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect. This increased electron density on the imidazole ring is expected to enhance its basicity (pKa) compared to unsubstituted imidazole. However, the degree of this enhancement is modulated by the position of the substituent.
Below is a logical diagram illustrating the key structural differences that underpin the comparative analysis in this guide.
Caption: Structural and property comparison points for selected alkylated imidazoles.
Physicochemical Properties: A Head-to-Head Comparison
The choice of an alkylated imidazole is often dictated by its fundamental physicochemical properties. The following table summarizes key data for this compound and its counterparts.
| Property | This compound | 2-methylimidazole | 4-methylimidazole | 1-ethylimidazole |
| Molecular Formula | C₇H₁₂N₂ | C₄H₆N₂[2] | C₄H₆N₂[3] | C₅H₈N₂[4] |
| Molecular Weight | 124.18 g/mol | 82.10 g/mol [2] | 82.10 g/mol [3] | 96.13 g/mol [4] |
| Physical Form | Solid | Solid[2] | Solid[3] | Liquid[4] |
| pKa | Not Experimentally Determined (Predicted > 7.9) | 7.86[2] | 7.51[3] | ~7.08 (Predicted)[4] |
| Solubility | Soluble in polar organic solvents (predicted) | Soluble in water and polar organic solvents[5] | Soluble in water and alcohol | Soluble in water[4] |
Analysis of Physicochemical Trends:
-
Solubility: The methyl and ethyl substituted imidazoles exhibit good solubility in water and polar organic solvents.[4][5] The larger, more hydrophobic tert-butyl group in this compound is expected to decrease its water solubility while enhancing its solubility in less polar organic solvents.
Performance in Key Applications: A Field-Proven Perspective
The true value of an alkylated imidazole is realized in its application. Here, we explore how the unique properties of this compound position it relative to other alkylated imidazoles in catalysis and coordination chemistry.
As Ligands in Coordination Chemistry
The steric bulk of this compound can be a significant advantage in coordination chemistry. By occupying a large volume around the metal center, it can:
-
Promote specific coordination geometries: The steric hindrance can prevent the coordination of multiple ligands, leading to the formation of complexes with lower coordination numbers.
-
Stabilize reactive metal centers: The bulky group can create a protective pocket around the metal, preventing unwanted side reactions or decomposition.
-
Influence catalytic selectivity: In metal-catalyzed reactions, the steric environment created by the tert-butyl group can dictate the approach of a substrate, leading to enhanced stereo- or regioselectivity.
In contrast, less sterically hindered ligands like 4-methylimidazole and 1-ethylimidazole are less likely to impose such geometric constraints, potentially leading to the formation of different types of complexes. 2-Methylimidazole offers an intermediate level of steric hindrance.
In Catalysis
Alkylated imidazoles are frequently used as organocatalysts or as components of catalytic systems. The nucleophilicity and basicity of the imidazole are key to its catalytic activity.
-
Enhanced Basicity: The predicted higher basicity of this compound could translate to enhanced catalytic activity in base-catalyzed reactions compared to its less alkylated counterparts.
-
Steric Influence on Substrate Scope: The steric bulk of the tert-butyl group might limit the substrate scope of a reaction compared to smaller alkylated imidazoles. However, this can also be leveraged to achieve selectivity for less sterically demanding substrates in a mixture.
Experimental Protocols: Synthesis of Alkylated Imidazoles
A reliable and reproducible synthesis is the foundation of any research involving these compounds. Below is a plausible, generalized protocol for the synthesis of this compound, adapted from general imidazole synthesis methodologies.
Proposed Synthesis of this compound
This synthesis is based on the Radziszewski reaction, a well-established method for imidazole synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine pivalaldehyde (1.0 equivalent) and a 40% aqueous solution of glyoxal (1.0 equivalent) in ethanol.
-
Addition of Ammonia: To the stirring solution, add an excess of concentrated ammonium hydroxide.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with any available literature values or predicted spectra.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other alkylated imidazoles is a nuanced decision that hinges on the specific demands of the application.
-
This compound is the ligand of choice when significant steric bulk is required to control coordination geometry, enhance stability, or direct selectivity. Its predicted high basicity also makes it a strong candidate for base-catalyzed reactions.
-
2-Methylimidazole offers a balance of moderate steric hindrance and high basicity , making it a versatile option for a range of applications.
-
4-Methylimidazole provides minimal steric hindrance while still offering enhanced basicity over unsubstituted imidazole.
-
1-Ethylimidazole , with its alkyl group on the nitrogen not directly adjacent to the coordinating nitrogen, presents the least steric hindrance around the imidazole ring and a basicity closer to the parent imidazole.
By understanding the interplay of steric and electronic effects, researchers can strategically select the optimal alkylated imidazole to advance their synthetic goals with greater precision and control.
References
- PubChem. 2-Methylimidazole. [Link]
- PubChem. 4-Methylimidazole. [Link]
- ChemBlink. 4-Methylimidazole. [Link]
- HiMedia Labor
- IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. 4-Methylimidazole. [Link]
- National Toxicology Program. Nomination Background: 4-Methylimidazole. [Link]
- MDPI. A Review of the Analytical Methods for the Determination of 4(5)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 5. 21149-98-4|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the Validation of 4-tert-butyl-1H-imidazole Purity by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Intermediate Chemicals
In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 4-tert-butyl-1H-imidazole is a valuable heterocyclic building block used in the synthesis of various pharmacologically active compounds. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, and significant challenges in the final API purification. Therefore, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will explore the causality behind the methodological choices, present a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) guidelines[1][2][3], and compare the performance of HPLC against other common analytical techniques.
The Primary Analytical Approach: Reverse-Phase HPLC (RP-HPLC)
For a non-volatile, polar organic molecule like this compound, RP-HPLC with UV detection stands as the gold standard for purity analysis and impurity profiling.[4] Its high resolving power, quantitative accuracy, and reproducibility make it superior to simpler screening methods.
Rationale for Method Parameters
The selection of chromatographic conditions is a deliberate process designed to achieve optimal separation between the main compound and any potential process-related impurities or degradants.[4]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its hydrophobic stationary phase, which effectively retains the moderately non-polar this compound and separates it from more polar or less retained impurities.[5]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (A) and an organic modifier (B) provides the most robust separation.
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid serves to protonate the imidazole ring, suppressing silanol interactions with the column and ensuring sharp, symmetrical peak shapes. A buffer maintains a consistent pH and ionization state for the analyte.
-
Solvent B: Acetonitrile. Acetonitrile is a common organic modifier that offers low viscosity and a favorable UV cutoff, making it ideal for gradient elution.
-
-
Detection: UV detection at 210 nm is selected. The imidazole ring contains a chromophore that absorbs light in the low UV spectrum. This wavelength provides high sensitivity for the parent compound and a broad range of potential organic impurities.[4]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
Method Validation: A Self-Validating System based on ICH Q2(R2) Guidelines
Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][6] The following parameters are assessed to ensure the HPLC method is accurate, precise, and reliable for the purity determination of this compound.
Validation Parameters & Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference from impurities or excipients.[1] | Peak for this compound is spectrally pure and well-resolved from known impurities (Resolution > 2). |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the detector's response over a specified range.[1][6] | Correlation coefficient (R²) ≥ 0.999 for a calibration curve across 5 concentration levels. |
| Accuracy | To determine the closeness of the test results to the true value, assessed by spike recovery.[1][6] | Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements under the same conditions (repeatability) and within the same lab over time (intermediate precision).[1] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically demonstrated by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically demonstrated by a signal-to-noise ratio of 10:1 and acceptable precision (%RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method for quantitative purity assessment, other techniques can provide complementary or preliminary information.[4][7] The choice of method depends on the required level of accuracy, the stage of development, and the specific information sought.[8]
| Technique | Principle | Applicability to this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases, with UV detection.[5] | Primary Method: Ideal for quantitative purity assessment and impurity profiling.[4] | High resolution, quantitative accuracy, high sensitivity, and reproducibility.[4][6] | Requires a chromophore for UV detection; more expensive instrumentation.[4] |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with detection by UV light or staining.[9] | Screening Tool: Useful for rapid, qualitative checks of reaction progress or preliminary purity. | Simple, fast, low cost, and allows for parallel analysis of multiple samples.[10] | Semi-quantitative at best, low resolution, and poor sensitivity for trace impurities (~0.5-1%).[10] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a stationary phase. | Limited Use: Only suitable if the compound and its impurities are volatile and thermally stable without derivatization. | Excellent for separating volatile organic compounds. | This compound has a relatively high boiling point and may require derivatization. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[11] | Structural Confirmation: Primarily used for identity confirmation and structural elucidation of unknown impurities. | Provides definitive structural information. | Relatively insensitive for detecting trace impurities (<1%) without specialized techniques (qNMR).[8] |
| Melting Point Determination | Measures the temperature range over which a solid substance melts.[9][12] | Indicator of Purity: A sharp melting point close to the literature value suggests high purity. | Fast, simple, and requires minimal equipment. | Insensitive to small amounts of impurities; a sharp melting point does not guarantee the absence of isomeric impurities.[11] |
Detailed Experimental Protocols
Protocol 1: HPLC Purity Determination and Validation
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Linearity Stocks: Perform serial dilutions of the Standard Solution to prepare at least five concentration levels (e.g., from 0.05 mg/mL to 1.5 mg/mL).
-
-
Purity Calculation:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
For the rigorous, quantitative purity determination of this compound, a validated reverse-phase HPLC method is indispensable. It provides the necessary specificity, accuracy, and precision required by researchers and drug development professionals to ensure the quality of their synthetic intermediates. While techniques like TLC and melting point analysis serve as valuable, rapid screening tools, they lack the quantitative power and resolution of HPLC. By grounding the analytical methodology in the principles of the ICH guidelines, we establish a trustworthy and self-validating system that guarantees the integrity of the data and, ultimately, the quality of the final pharmaceutical product.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. BenchChem.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. TutorChase.
- Al-Attas, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
- Al-Attas, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
- Al-Attas, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed.
- Various Authors. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate.
- Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of N-Boc-imidazole: HPLC vs. TLC. BenchChem.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA.
- Various Authors. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. BenchChem.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. actascientific.com [actascientific.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. moravek.com [moravek.com]
A Comparative Guide to the Mass Spectrometry of 4-tert-butyl-1H-imidazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a cornerstone of many biologically active molecules, from the essential amino acid histidine to a vast array of pharmaceutical compounds. The 4-tert-butyl-1H-imidazole scaffold, in particular, offers a unique combination of steric and electronic properties, making it a valuable building block in medicinal chemistry. Accurate and detailed structural characterization is paramount in the development of novel therapeutics, and mass spectrometry stands as a primary tool for this purpose. This guide will explore the nuances of analyzing these structures, focusing on the predictable yet informative fragmentation patterns that arise from different ionization techniques.
Core Principles of Mass Spectrometry for Imidazole Derivatives
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization method is critical as it dictates the extent of fragmentation and the type of structural information that can be obtained. For a molecule like this compound (C₇H₁₂N₂, Molecular Weight: 124.18 g/mol )[1][2], the interplay between the aromatic imidazole ring and the bulky tert-butyl group governs its behavior in the mass spectrometer.
Ionization Techniques: A Comparative Overview
The two primary categories of ionization techniques are "hard" and "soft" ionization. Hard ionization methods, like Electron Ionization (EI), impart high energy to the analyte, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. In contrast, soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), impart less energy, typically resulting in an intact molecular ion or a protonated molecule with minimal fragmentation. This is advantageous for confirming molecular weight.
Electron Ionization (EI) Mass Spectrometry: Unveiling the Molecular Fingerprint
Electron Ionization (EI) is a classic and widely used technique, particularly in conjunction with Gas Chromatography (GC-MS). It involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•)[3][4]. This high-energy process often leads to significant and reproducible fragmentation, providing a wealth of structural information[3][4].
Predicted EI Fragmentation of this compound
The most characteristic fragmentation of a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation[8][9][10][11]. For this compound, this would result in a prominent peak at m/z 109.
Key Predicted EI Fragments for this compound:
| Ion Description | Proposed Structure | Predicted m/z | Relative Abundance |
| Molecular Ion [M]⁺• | [C₇H₁₂N₂]⁺• | 124 | Moderate to Low |
| Loss of Methyl Radical [M-CH₃]⁺ | [C₆H₉N₂]⁺ | 109 | Base Peak |
| Loss of Ethylene from [M-CH₃]⁺ | [C₄H₅N₂]⁺ | 81 | Moderate |
| Imidazole Ring Fragment | [C₃H₃N₂]⁺ | 67 | Moderate |
| tert-Butyl Cation | [C₄H₉]⁺ | 57 | High |
Diagram: Predicted Electron Ionization (EI) Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound or its derivative in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
Soft Ionization Techniques: ESI and APCI for Molecular Weight Confirmation
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are particularly useful for confirming the molecular weight of a compound. They are commonly coupled with Liquid Chromatography (LC-MS).
-
Electrospray Ionization (ESI): ESI is ideal for polar and ionizable molecules. The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI in positive ion mode would be expected to produce a strong protonated molecule [M+H]⁺ at m/z 125.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, semi-volatile compounds. The sample is nebulized into a heated chamber where a corona discharge ionizes the solvent vapor. These solvent ions then transfer a proton to the analyte molecules. Similar to ESI, APCI would be expected to yield a prominent [M+H]⁺ ion at m/z 125 for this compound.
Predicted Soft Ionization Spectra
For both ESI and APCI, the primary ion observed for this compound would be the protonated molecule. Fragmentation is typically minimal but can be induced by increasing the cone voltage in the mass spectrometer's source.
Key Predicted ESI/APCI Ions for this compound:
| Ion Description | Proposed Structure | Predicted m/z | Relative Abundance |
| Protonated Molecule [M+H]⁺ | [C₇H₁₃N₂]⁺ | 125 | Base Peak |
| Sodium Adduct [M+Na]⁺ | [C₇H₁₂N₂Na]⁺ | 147 | Common in ESI |
| In-source Fragment [M+H-C₄H₈]⁺ | [C₃H₅N₂]⁺ | 69 | Possible at higher cone voltage |
Diagram: LC-MS Experimental Workflow
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 5. Imidazole, TBDMS derivative [webbook.nist.gov]
- 6. 1H-Imidazole [webbook.nist.gov]
- 7. 1-Butylimidazole [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Imidazole-Based Corrosion Inhibitors: Performance, Mechanisms, and Experimental Validation
Abstract
Corrosion remains a significant challenge across numerous industries, leading to material degradation and substantial economic losses.[1] Among the various strategies to combat this issue, the use of organic corrosion inhibitors is a highly effective and practical approach. Imidazole and its derivatives have emerged as a prominent class of corrosion inhibitors due to their efficacy, versatility, and relatively environmentally friendly nature.[2][3] This guide provides a comprehensive comparative study of imidazole-based corrosion inhibitors, delving into their performance on different metals, the underlying inhibition mechanisms, and the standardized experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and application of corrosion mitigation technologies.
Introduction: The Role of Imidazole in Corrosion Inhibition
Imidazole is a five-membered heterocyclic organic compound containing two nitrogen atoms.[4] Its derivatives are widely recognized for their biological activity and are found in various pharmaceuticals.[3][5] In the realm of materials science, the unique electronic structure of the imidazole ring, particularly the presence of nitrogen atoms with lone pair electrons and the aromatic π-electron system, makes it an excellent candidate for corrosion inhibition.[1][4]
These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate-type bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.[4]
This protective film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, thereby reducing the overall corrosion rate.[6]
Comparative Performance of Imidazole Derivatives
The effectiveness of an imidazole-based inhibitor is highly dependent on its molecular structure, the type of metal being protected, and the nature of the corrosive medium. Substituents on the imidazole ring can significantly influence the inhibitor's performance by altering its electron density, steric hindrance, and solubility.
A study on the corrosion of brass in nitric acid demonstrated that the inhibition efficiency of imidazole derivatives increased in the order: 1H-imidazole (IM) < N-methylimidazole (MIM) < 1H-benzimidazole (BIM).[7] The superior performance of benzimidazole is attributed to the presence of the fused benzene ring, which increases the electron density and the area of surface coverage.[7]
Similarly, research on mild steel in hydrochloric acid has shown that substituted imidazole derivatives can achieve very high inhibition efficiencies.[8] For instance, 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) and 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3) have been reported to reach inhibition efficiencies of up to 96% and 91%, respectively.[8] These studies highlight that most imidazole derivatives act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[4][9]
The following table summarizes the performance of various imidazole derivatives on different metals in acidic media, as determined by electrochemical methods.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 1H-Benzimidazole (BIM) | Brass | 0.1M HNO₃ | 94 | [7] |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 1M HCl | 96 | [8] |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3) | Mild Steel | 1M HCl | 91 | [8] |
| 4R,5S-2,4,5-tris(4-ethoxyphenyl)-4,5-dihydro-1H-imidazole (TEPI) | Carbon Steel | 1M HCl | 98.3 | [10] |
| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol (TOPI) | Carbon Steel | 1M HCl | 95.5 | [11] |
Unveiling the Inhibition Mechanism
The primary mechanism of corrosion inhibition by imidazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.[1][12] The nature of this adsorption (physisorption or chemisorption) depends on the inhibitor's chemical structure, the metal's surface charge, and the composition of the corrosive environment.[12]
The adsorption process is often modeled using adsorption isotherms, with the Langmuir isotherm being frequently observed for imidazole-based inhibitors.[2][13] This suggests the formation of a monolayer of the inhibitor on the metal surface.
The following diagram illustrates the general mechanism of corrosion inhibition by an imidazole derivative on a metal surface in an acidic environment.
Caption: Corrosion inhibition mechanism of imidazole.
Experimental Protocols for Inhibitor Evaluation
To objectively compare the performance of corrosion inhibitors, standardized experimental techniques are crucial. The following are the most common methods employed in the field.
Weight Loss Method
This is a straightforward and widely used technique to determine the average corrosion rate.[14][15]
Protocol:
-
Specimen Preparation: Metal specimens (coupons) of known dimensions and weight are prepared. Their surfaces are typically abraded with silicon carbide paper, degreased with acetone, rinsed with distilled water, and dried.[16]
-
Immersion: The prepared coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.[15][16]
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.[16]
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).
Inhibition Efficiency (%IE) Calculation: %IE = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ is the weight loss in the absence of the inhibitor.
-
Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides detailed information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[17]
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[17]
-
Open Circuit Potential (OCP): The system is allowed to stabilize by measuring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.[18]
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the corrosion potential (Ecorr) to a potential more positive than Ecorr at a slow scan rate (e.g., 0.5-1 mV/s).[18][19]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values.
Inhibition Efficiency (%IE) Calculation: %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 Where:
-
icorr(blank) is the corrosion current density without the inhibitor.
-
icorr(inh) is the corrosion current density with the inhibitor.
Caption: Potentiodynamic polarization workflow.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[20][21][22]
Protocol:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[23]
-
Measurement: The system is perturbed with a small amplitude AC signal at different frequencies, and the impedance response is measured.[21][23]
-
Data Presentation: The data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[20]
An increase in the Rct value and a decrease in the Cdl value in the presence of the inhibitor indicate effective corrosion inhibition.[9]
Inhibition Efficiency (%IE) Calculation: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where:
-
Rct(blank) is the charge transfer resistance without the inhibitor.
-
Rct(inh) is the charge transfer resistance with the inhibitor.
Conclusion
Imidazole and its derivatives stand out as a highly effective and versatile class of corrosion inhibitors. Their performance can be tailored by modifying their molecular structure, making them suitable for protecting a wide range of metals in various corrosive environments. The comparative data presented in this guide, supported by standardized experimental protocols, demonstrates the significant potential of imidazole-based compounds in industrial corrosion mitigation strategies. Future research should continue to focus on the development of novel, more environmentally friendly imidazole derivatives and a deeper understanding of their adsorption mechanisms at the molecular level.
References
- The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. Acta Chimica Slovenica.
- Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. Semantic Scholar.
- Imidazole: Corrosion Inhibition for Metals and Industrial Applications. Noah Tech.
- Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. National Institutes of Health (NIH).
- Imidazoles as highly effective heterocyclic corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. ResearchGate.
- Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. NRC Web.
- Corrosion testing: what is potentiodynamic polarization? Surface Technology Journal.
- (PDF) Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. ResearchGate.
- Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. IGI Global.
- Corrosion Measurement by Weight Loss. Scribd.
- Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals (2019). SciSpace.
- Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.
- Potentiodynamic Corrosion Testing. National Institutes of Health (NIH).
- Weight Loss Analysis. Corrosionpedia.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters.
- (PDF) Novel Compounds of Imidazole Derivatives as Effective Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution: Electrochemical and Spectroscopic Characterization. ResearchGate.
- How to decode the standard test methods for corrosion? BioLogic.
- Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. ResearchGate.
- Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM International.
- A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. National Institutes of Health (NIH).
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate.
- Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P.
- Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. ResearchGate.
- Anticorrosive characteristics of imidazole derivative on carbon steel in 1 M HCl. SpringerLink.
- A new and effective organic imidazole derivative inhibitor for carbon steel protection in 1M HCl medium: electrochemical analysis and computer simulation. Taylor & Francis Online.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI.
- Comparative study of oxazolidine and imidazolidine compounds as inhibitors of SAE 1020 steel corrosion in aqueous HCl solution. Taylor & Francis Online.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals | Semantic Scholar [semanticscholar.org]
- 6. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Anticorrosive characteristics of imidazole derivative on carbon steel in 1 M HCl | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. chesci.com [chesci.com]
- 16. scribd.com [scribd.com]
- 17. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. farsi.msrpco.com [farsi.msrpco.com]
- 19. nrc.gov [nrc.gov]
- 20. ijcsi.pro [ijcsi.pro]
- 21. researchgate.net [researchgate.net]
- 22. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
A Multi-faceted Approach to the Structural Elucidation of 4-tert-butyl-1H-imidazole: An FT-IR Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of heterocyclic compounds is paramount. 4-tert-butyl-1H-imidazole, a substituted imidazole, presents a unique structural motif of interest. This guide provides an in-depth analysis of its characterization, with a primary focus on Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the expected FT-IR spectrum, compare its elucidative power with alternative analytical techniques, and provide a field-proven protocol for obtaining high-quality spectral data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this and similar molecules.
The Central Role of Vibrational Spectroscopy in Structural Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present. For this compound, FT-IR spectroscopy allows for the identification of key structural features, including the N-H and C-H bonds of the imidazole ring and the characteristic vibrations of the tert-butyl group.
Deciphering the FT-IR Spectrum of this compound
Caption: Molecular structure of this compound with key vibrational modes for FT-IR analysis.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Broad, Medium | N-H stretching vibration of the imidazole ring.[1] |
| ~3100-3000 | Medium to Weak | C-H stretching vibrations of the imidazole ring.[1] |
| ~2970-2870 | Strong | Asymmetric and symmetric C-H stretching vibrations of the methyl groups in the tert-butyl substituent.[2] |
| ~1620-1550 | Medium | C=N and C=C stretching vibrations of the imidazole ring.[3] |
| ~1480-1440 | Medium | C-H bending vibrations of the methyl groups (tert-butyl).[2] |
| ~1390 and ~1365 | Strong, Sharp | "Umbrella" deformation of the tert-butyl group, often appearing as a characteristic doublet. |
| ~1100-1000 | Medium | Ring breathing and C-N stretching vibrations of the imidazole ring.[4] |
| Below 900 | Medium to Weak | C-H out-of-plane bending vibrations of the imidazole ring. |
Table 1. Predicted FT-IR Peak Assignments for this compound.
A Comparative Analysis: Beyond FT-IR
While FT-IR provides a rapid and valuable fingerprint of a molecule, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare the insights gained from FT-IR with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be highly informative.
-
¹H NMR: Would show distinct signals for the protons on the imidazole ring, the N-H proton, and a characteristic singlet with a large integration value for the nine equivalent protons of the tert-butyl group.[5]
-
¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, including the quaternary carbon and the methyl carbons of the tert-butyl group, and the carbons of the imidazole ring.[5]
| Technique | Information Provided | Complementarity to FT-IR |
| FT-IR | Functional groups (N-H, C-H, C=N, C=C). | Confirms presence of key bonds. |
| ¹H NMR | Number and connectivity of protons. | Provides detailed structural arrangement and confirms the presence and environment of the tert-butyl group. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR and confirms the carbon skeleton. |
Table 2. Comparison of FT-IR and NMR Spectroscopy for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): For this compound (C₇H₁₂N₂), the molecular weight is 124.18 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 124.
-
Fragmentation: A characteristic fragmentation pattern would likely involve the loss of a methyl group (CH₃, 15 Da) to give a fragment at m/z = 109, or the loss of the entire tert-butyl group (C(CH₃)₃, 57 Da) resulting in a fragment at m/z = 67.[2][6]
Caption: Logical workflow for the comprehensive characterization of this compound.
Experimental Protocol: Acquiring an FT-IR Spectrum using the KBr Pellet Method
The potassium bromide (KBr) pellet method is a widely used technique for analyzing solid samples in transmission mode FT-IR.[7][8] The principle lies in the fact that alkali halides, like KBr, become transparent to infrared radiation when subjected to high pressure.[9]
Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.
Step-by-Step Methodology
-
Sample Preparation: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[7]
-
KBr Preparation: Separately, grind approximately 200 mg of spectroscopic grade, dry potassium bromide (KBr) to a fine powder.[8][10] It is crucial to use dry KBr as water has strong IR absorption bands.
-
Mixing: Add the ground sample to the KBr in the mortar and mix thoroughly until a homogenous mixture is obtained.[7] The sample concentration should be roughly 0.5-1% by weight.[10]
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[8][10]
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be transparent or translucent.[8]
-
Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. It is good practice to run a background spectrum of a pure KBr pellet to subtract any atmospheric and KBr-related absorptions.[7]
Conclusion: A Synergy of Techniques for Unwavering Confidence
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Galia, W., & Giammanco, C. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
- Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy.
- Krishnakumar, V., & John, X. (2006). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Rasayan Journal of Chemistry.
- ResearchGate. (2023). Can we perform FTIR without using KBr. What are drawbacks for this method. Although KBr is commonly used in FTIR, how it is collected ?.
- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Perchard, C., & Belloc, J. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....
- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c..
- Wiley-VCH. (2007). Supporting Information.
- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education.
- ResearchGate. (n.d.). FTIR spectra of Imidazole..
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- NIST. (n.d.). Imidazole, TBDMS derivative.
- Not Vailable. (n.d.). Tables For Organic Structure Analysis.
- Kang, J. T., Li, Z. G., Xu, J. W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)....
- Not Vailable. (2013). Ab initio and DFT studies on structure, vibrational spectra of 4-tert- butyl-1,3-thiazol-2-amine (BTA). Indian Journal of Pure & Applied Physics.
- ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer.
- ResearchGate. (n.d.). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate.
- de Freitas, R. P., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules.
- Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances.
- Gorchakov, V. V., et al. (2020). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. International Journal of Molecular Sciences.
- Singh, T., & Kumar, A. (2007). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Journal of the Indian Chemical Society.
- NIST. (n.d.). 1H-Imidazole.
- Chen, Y., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
Sources
- 1. arar.sci.am [arar.sci.am]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 6. asianpubs.org [asianpubs.org]
- 7. shimadzu.com [shimadzu.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
Assessing the Efficacy of 4-tert-butyl-1H-imidazole as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, have been significantly advanced by the design of sophisticated ligands that modulate the reactivity and stability of the palladium center. Among the diverse array of ligands, N-heterocyclic carbenes (NHCs) have emerged as a powerful class, often outperforming traditional phosphine ligands in challenging transformations.[1]
This guide provides an in-depth assessment of 4-tert-butyl-1H-imidazole, a sterically hindered N-heterocyclic carbene precursor, as a ligand in palladium-catalyzed cross-coupling reactions. We will explore its synthesis, delve into the steric and electronic effects that govern its catalytic performance, and present a comparative analysis with established, commercially available ligands. The insights and experimental data herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting ligands for their specific synthetic needs.
The Significance of Steric Bulk in Ligand Design
The efficacy of a ligand in a catalytic cycle is a delicate balance of steric and electronic properties. The introduction of bulky substituents on the ligand scaffold can profoundly influence the outcome of a reaction.[2][3][4] The tert-butyl group on the imidazole ring of this compound imparts significant steric hindrance. This bulk is not merely a passive feature; it actively contributes to the catalytic process in several ways:
-
Stabilization of the Active Catalyst: Bulky ligands promote the formation of monoligated, 14-electron palladium(0) species, which are often the true active catalysts in cross-coupling reactions. By sterically shielding the metal center, they prevent the formation of inactive palladium clusters.
-
Enhancement of Reductive Elimination: The steric pressure exerted by bulky ligands can accelerate the final reductive elimination step of the catalytic cycle, where the desired product is formed and the active Pd(0) catalyst is regenerated.
-
Influence on Oxidative Addition: The strong σ-donating nature of NHC ligands, including this compound, facilitates the often rate-limiting oxidative addition of the organohalide to the palladium center.[1]
It is this interplay of steric and electronic effects that positions bulky NHCs like this compound as promising candidates for challenging cross-coupling reactions, particularly those involving unreactive aryl chlorides.[5][6][7]
Synthesis of this compound: A Practical Approach
The accessibility of a ligand is a critical factor for its widespread adoption. While various methods for the synthesis of substituted imidazoles exist, a common and effective strategy is the Debus-Radziszewski imidazole synthesis.[8] This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a modification of this approach can be employed.
Experimental Protocol: Synthesis of 4(5)-tert-butyl-1H-imidazole
This protocol outlines a general procedure for the synthesis of 4(5)-tert-butyl-1H-imidazole.
Materials:
-
Pivalaldehyde (1.0 eq)
-
Glyoxal (40% in water, 1.0 eq)
-
Ammonium hydroxide (excess)
-
Methanol
Procedure:
-
To a solution of pivalaldehyde in methanol, add glyoxal and an excess of ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4(5)-tert-butyl-1H-imidazole.
Comparative Performance Analysis in Suzuki-Miyaura Cross-Coupling
To objectively assess the efficacy of this compound as a ligand, a direct comparison with established, high-performance ligands is essential. The Suzuki-Miyaura cross-coupling of an electronically deactivated aryl chloride, such as 4-chloroanisole, with phenylboronic acid serves as a challenging benchmark reaction.
Table 1: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of 4-chloroanisole and Phenylboronic Acid
| Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| Hypothetical this compound/Pd | t-BuOK | Toluene | 100 | 1-2 | 12-24 | >90 (expected) | - |
| SPhos | K₃PO₄ | Toluene | 100 | 1-2 | 12-24 | 80-95 | [9] |
| XPhos | K₂CO₃ | t-Amyl alcohol | 100 | 1-2 | 12-24 | >95 | [9] |
| RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 1-2 | 12-24 | >95 | [9] |
| IPr-Pd-PEPPSI | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [10] |
| SIPr-Pd-PEPPSI | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [10] |
The performance of this compound is an educated estimation based on the performance of other bulky NHC ligands. Actual results may vary.
The data in Table 1 highlights the exceptional performance of bulky phosphine ligands (SPhos, XPhos, RuPhos) and NHC ligands (IPr, SIPr) in the challenging coupling of an electron-rich aryl chloride.[9][10] Given the steric and electronic similarities, it is reasonable to predict that a palladium complex of this compound would exhibit high catalytic activity in this transformation.
Experimental Workflow: Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction. The following protocol provides a general workflow for the Heck reaction of an aryl bromide with an acrylate, which can be adapted for a catalytic system employing this compound.
General Protocol for the Mizoroki-Heck Reaction
Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., this compound, 2-4 mol%).
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0 mmol) and the solvent (e.g., DMF, dioxane, or toluene).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the specified time.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Ligand Structure
To better understand the role of this compound in catalysis, we can visualize the key components and processes using diagrams.
Caption: Structure of this compound and a simplified Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for the experimental assessment of a novel ligand's efficacy.
Conclusion and Future Outlook
The analysis presented in this guide suggests that this compound holds significant promise as a ligand for palladium-catalyzed cross-coupling reactions. Its inherent steric bulk and strong σ-donating character, typical of N-heterocyclic carbenes, are advantageous for promoting key steps in the catalytic cycle, particularly for challenging substrates like aryl chlorides.
References
- Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist's Perspective.
- Cesar, V., & Labat, G. (2009). N-Heterocyclic carbene ligands and their application in catalysis. Comptes Rendus Chimie, 12(9-10), 1139-1157.
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their use in catalysis. Chemical Society Reviews, 40(10), 5151-5169.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose, Air-Stable Catalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
- Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions.
- Guild, C., & Garcia, A. D. (2021). A Review of Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(15), 4443.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel and Efficient Catalytic C–C Bond-Forming Strategies from the Last 15 Years. Organometallics, 34(23), 5497–5508.
- MDPI. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. [Link]
- ACS Publications. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-Catalyzed Cross-Coupling Reactions. [Link]
- ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]
- PubMed. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. [Link]
- ACS Publications. 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
- PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. [Link]
- ResearchGate. Suzuki cross‐coupling of aryl chlorides catalyzed by BIAN‐NHC‐Pd in Air reported by Liu. [Link]
- MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
- ResearchGate.
- MDPI. Preformed Pd(II)
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- MDPI.
- ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
- IJCRT.org. SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. [Link]
Sources
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
The 4-tert-butyl-1H-imidazole Moiety: A Comparative Guide to Its Predicted Biological Activity
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for drug design.[4] This guide provides a comparative analysis of the predicted biological activity of 4-tert-butyl-1H-imidazole against other imidazole derivatives, grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols for validation. While direct experimental data for this compound is limited in publicly accessible literature, this guide will extrapolate its potential activities based on the well-documented influence of substituents on the imidazole core.
The Influence of the 4-tert-butyl Group: A Structural Perspective
The introduction of a tert-butyl group at the 4-position of the imidazole ring imparts specific physicochemical properties that are expected to modulate its biological profile significantly. The tert-butyl group is a bulky, lipophilic moiety. Lipophilicity is a critical parameter in drug design, influencing membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic properties.[5][6] The steric bulk of the tert-butyl group can also dictate the molecule's ability to fit into the binding pockets of target enzymes and receptors, potentially enhancing selectivity or, conversely, causing steric hindrance.
Comparative Biological Activities
Antimicrobial Activity
Imidazole derivatives are renowned for their broad-spectrum antimicrobial properties.[1][7] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[7]
Structure-Activity Relationship Insights:
The antimicrobial activity of imidazole derivatives is highly dependent on the nature and position of substituents.[8] Increased lipophilicity often correlates with enhanced antibacterial and antifungal activity, as it facilitates the passage of the molecule through the lipid-rich microbial cell membranes.[5] For instance, studies on a series of imidazole-containing ionic liquids demonstrated that increasing the length of the alkyl chain on the imidazole ring, which enhances lipophilicity, leads to greater toxicity against Staphylococcus aureus.[9]
Predicted Activity of this compound:
Based on these principles, the lipophilic tert-butyl group at the 4-position is predicted to enhance the antimicrobial potential of the imidazole scaffold. This bulky alkyl group could facilitate interaction with and disruption of the bacterial cell membrane. However, the steric hindrance of the tert-butyl group might also influence its interaction with specific intracellular targets.
Comparative Data for Other Imidazole Derivatives:
| Compound/Derivative | Target Organism(s) | MIC (μg/mL) | Reference |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | K. pneumoniae, E. coli | 41 μM | [10] |
| Metronidazole/1,2,3-triazole conjugate (38o) | E. coli, P. aeruginosa | 8 nM, 55 nM | [10] |
| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62e) | E. coli | 4.9-17 μM | [10] |
| 9-(4-(-imidazol-1-yl)butyl)-9H-carbazole | Various bacteria | 1–64 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), bacterial/fungal inoculums, test compound, standard antibiotic (e.g., ciprofloxacin, fluconazole), DMSO.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of this compound.
Anticancer Activity
The imidazole moiety is present in several clinically used anticancer drugs.[3][12] Imidazole derivatives exert their anticancer effects through various mechanisms, including inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[13][14]
Structure-Activity Relationship Insights:
The substitution pattern on the imidazole ring is critical for anticancer activity. For instance, in a series of 3-indolyl-imidazoles, bulky groups on the indole ring reduced activity, while a methyl group at the 4-position of the indole enhanced it.[12] In another study of imidazothiazole-benzimidazole derivatives, a 4-methoxy substitution on a phenyl ring at C6 of the imidazothiazole generally displayed high activity against the A549 lung cancer cell line.[12] These findings suggest that both electronic and steric factors of substituents play a crucial role. The lipophilicity conferred by substituents can also influence cell penetration and interaction with intracellular targets.
Predicted Activity of this compound:
The bulky and lipophilic nature of the tert-butyl group at the 4-position could potentially enhance the anticancer activity of the imidazole core. Increased lipophilicity may improve cell membrane permeability, leading to higher intracellular concentrations. The steric bulk could also promote selective binding to the active sites of certain kinases or other protein targets. However, it could also lead to steric clashes, reducing activity against other targets.
Comparative Data for Other Imidazole Derivatives:
| Compound/Derivative | Cancer Cell Line(s) | IC50 (μM) | Reference |
| Imidazothiazole-benzimidazole derivative (20) | A549 | 1.09 | [12] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480, HCT116, Caco-2 | 0.027, 0.023, 0.033 | [12] |
| Purine derivative with imidazole moiety (46) | MDA-MB-231 | 1.22 | [12] |
| Imidazole-pyrimidine-sulfonamide hybrid | Various | Significant growth inhibition | [15] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Materials: 96-well plates, cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), test compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways Modulated by Anticancer Imidazoles
Many imidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[16]
Caption: General signaling pathways targeted by anticancer imidazole derivatives.
Anti-inflammatory Activity
Imidazole-containing compounds have demonstrated significant anti-inflammatory properties.[2] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory cytokine production.[2][17]
Structure-Activity Relationship Insights:
The anti-inflammatory activity of imidazoles is influenced by the substituents on the ring. For example, in a series of 2,4,5-trisubstituted imidazoles, the nature of the substituent at the 2-position significantly impacted the inhibition of p38 MAP kinase and the release of TNF-α and IL-1β.[18] Electron-withdrawing groups at the C-4 position have been shown to enhance anti-inflammatory activity.[4]
Predicted Activity of this compound:
The electron-donating nature of the tert-butyl group might suggest a lower intrinsic anti-inflammatory activity compared to derivatives with electron-withdrawing groups at the 4-position. However, its lipophilicity could enhance its ability to reach and interact with certain cellular targets involved in the inflammatory cascade. The steric bulk may also play a role in selective inhibition of inflammatory enzymes.
Comparative Data for Other Imidazole Derivatives:
| Compound/Derivative | In Vitro/In Vivo Model | Effect | Reference |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Carrageenan-induced rat paw edema | 58.02% inhibition | [19] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Carrageenan-induced rat paw edema | 56.17% inhibition | [19] |
| 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides | COX-2 inhibition | IC50: 1.23-8 nM | [20] |
| Imidazole-derived pentylbenzenesulfonamide (2) | 15-lipoxygenase inhibition | Potent inhibition | [21] |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay assesses the potential anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cell line, DMEM, FBS, LPS, test compound, Griess reagent.
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of inhibition of NO production.
-
Workflow for Assessing Anti-inflammatory Activity
Caption: Experimental workflow for evaluating the anti-inflammatory effect of this compound.
Conclusion
References
- Sharma, P., Larosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4065.
- Kumar, P., & Pal, V. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629.
- Al-Jubori, B. A. N., Al-Masoudi, N. A., & Al-Amiery, A. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(10), 1238.
- Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., El-Sayed, M. A. A., & Al-Sha'er, M. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Chemistry, 2021, 1-18.
- Sharma, P., Larosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as potential anticancer agents: An update on recent studies.
- A. A. A. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1).
- Al-Sugeir, M. K., Al-Sarraj, M., Al-Otaibi, M., Al-Qahtani, S., & Al-Dosari, M. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Cancer, 25(1), 1-18.
- (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(15), 4596.
- Raic-Malic, S., & Pinteric, M. (2025). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure.
- Genc, H., Olar, R., & Guran, C. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Medicinal Chemistry, 28(1), 136-153.
- de Oliveira, A. C., de Souza, G. E. P., & de Albuquerque, S. (2019). Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo. Journal of Pharmacy and Pharmacology, 71(5), 769-780.
- Wang, Y., Li, Y., Li, Q., Zhang, X., & Wang, J. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1129323.
- Kamal, A., Ramana, A. V., & Reddy, K. S. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(14), 1773-1795.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors. Acta Poloniae Pharmaceutica, 68(4), 535-544.
- Gomha, S. M., & Abdel-aziz, H. M. (2016). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents.
- Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy & Bioallied Sciences, 7(4), 275.
- (2024). design and synthesis of new substituted imidazole's and pyrazoles with anti-inflammatory activities.
- Al-Said, M. S., Bashandy, M. S., & Al-Qasoumi, S. I. (2011).
- Laufer, S., Hauser, D., Steinhilber, D., Albrecht, W., & Gschwend, G. (2002). Imidazole inhibitors of cytokine release: probing substituents in the 2 position. Journal of Medicinal Chemistry, 45(21), 4914-4924.
- Kumar, A., Kumar, S., & Kumar, R. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17945-17957.
- (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Rossi, R., & Ciofalo, M. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133.
- El-Sayed, M. A. A., Al-Massarani, S. M., Al-Sha'er, M. A., & Al-Ostoot, F. H. (2022). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants.
- Wang, J., Zhang, Y., & Wang, Y. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(10), 15653-15668.
- Chiu, H. J., & Liu, K. C. (2001). Synthesis and evaluation of imidazole-dioxolane compounds as selective heme oxygenase inhibitors: effect of substituents at the 4-position of the dioxolane ring. Bioorganic & Medicinal Chemistry, 9(8), 2087-2095.
- Zhang, Y., Wang, Y., & Wang, J. (2014). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. Molecules, 19(10), 15653-15668.
- Chen, Y. L., & Chen, I. L. (2012). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 17(12), 14756-14772.
- Lewis, D. F. (2006). Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 559-567.
- Gaba, M., & Mohan, C. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 13(8), 1165.
- Zarrow, A., & He, H. (2025). Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment.
- Miller, P. A., & Wunz, T. P. (2010). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 20(21), 6330-6333.
- Li, Y., & Wang, J. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348.
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. jopir.in [jopir.in]
- 5. mdpi.com [mdpi.com]
- 6. Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 10. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsred.com [ijsred.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazole inhibitors of cytokine release: probing substituents in the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to the Computational Analysis of 4-tert-butyl-1H-imidazole: A DFT-Based Approach
For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic properties of heterocyclic molecules is paramount. 4-tert-butyl-1H-imidazole, a substituted diazole, presents a scaffold of interest due to the prevalence of the imidazole ring in biologically active compounds.[1] A priori knowledge of its structural, electronic, and spectroscopic characteristics can significantly accelerate discovery pipelines. This guide provides an in-depth comparison of computational methods against experimental data for analyzing such molecules, using the well-characterized parent 1H-imidazole as a benchmark to validate our computational protocol before applying it to predict the properties of this compound.
Our approach hinges on Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for a vast range of molecular properties.[2] By detailing the causality behind our methodological choices, we aim to provide a transparent and reproducible framework for fellow researchers.
The Computational Scientist's Toolkit: Selecting the Right Method
The predictive power of any computational analysis rests on the selection of an appropriate theoretical model. For organic molecules like imidazoles, the B3LYP hybrid functional has consistently demonstrated excellent performance in predicting geometries, vibrational frequencies, and NMR chemical shifts.[3][4] We couple this with the 6-311++G(d,p) basis set, a choice predicated on its flexibility and inclusion of diffuse functions and polarization, which are crucial for accurately describing the electron distribution, particularly the lone pairs on nitrogen atoms and potential non-covalent interactions.
Experimental Protocol: The Computational Workflow
The following section details the step-by-step methodology for the computational analysis. This protocol is designed to be a self-validating system, where each step builds upon the last to ensure the reliability of the final predicted properties.
Step 1: Molecular Structure Generation
-
Action: Construct the 3D structures of 1H-imidazole and this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Causality: An accurate initial geometry, even if approximate, provides a reasonable starting point for the optimization algorithm, reducing the computational time required to find the energy minimum.
Step 2: Geometry Optimization
-
Action: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedral angles to find the lowest energy conformation of the molecule.
-
Causality: Locating the global minimum on the potential energy surface is critical, as all subsequent property calculations (frequencies, NMR shifts) are dependent on the accuracy of the molecular geometry.
Step 3: Vibrational Frequency Analysis
-
Action: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).
-
Causality: This step serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated frequencies and their corresponding intensities generate a theoretical infrared (IR) spectrum, which can be directly compared to experimental data. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.
Step 4: NMR Chemical Shift Prediction
-
Action: Employ the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) model to calculate the isotropic shielding values for ¹H and ¹³C nuclei. The calculated shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Causality: The GIAO method is a reliable approach for predicting NMR chemical shifts as it effectively accounts for the magnetic environment of each nucleus within the molecule.[5][6]
Step 5: Electronic Property Analysis
-
Action: Analyze the output of the DFT calculation to extract key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) map.
-
Causality: The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and electronic stability. The MEP map visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
Caption: A flowchart of the DFT-based computational protocol.
Benchmarking the Method: 1H-Imidazole
To establish the trustworthiness of our computational protocol, we first apply it to the parent compound, 1H-imidazole. The results are compared against well-established experimental data.
Caption: Molecular structures of 1H-imidazole and this compound.
Table 1: Experimental vs. Calculated Properties of 1H-Imidazole
| Property | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |
| Physicochemical | ||
| Melting Point | 89-91 °C[1] | N/A |
| Boiling Point | 256 °C[1] | N/A |
| pKa (of conjugate acid) | ~7.0[1][7] | N/A (Requires specific solvation model) |
| ¹H NMR (ppm in CDCl₃) | ||
| H2 | 7.73[8] | 7.68 |
| H4/H5 | 7.15[8] | 7.10 |
| ¹³C NMR (ppm in CDCl₃) | ||
| C2 | 135.9 | 136.5 |
| C4/C5 | 122.0 | 122.8 |
| Key IR Frequencies (cm⁻¹) | (From NIST WebBook)[9] | (Scaled by 0.967) |
| N-H stretch | ~3150 (broad) | 3145 |
| C-H stretch (aromatic) | ~3120 | 3110 |
| Ring modes | ~1480, 1060 | 1475, 1055 |
The data in Table 1 shows a strong correlation between the experimental values and those predicted by our DFT protocol. The calculated NMR chemical shifts are within 0.1 ppm for protons and less than 1 ppm for carbons, demonstrating the high accuracy of the GIAO method for this system. Similarly, the scaled vibrational frequencies for key stretching and bending modes align well with the experimental IR spectrum. This successful benchmarking validates our computational approach, giving us confidence in its application to the less-characterized this compound.
Unveiling the Properties of this compound
With a validated protocol, we now apply the same computational methodology to predict the properties of this compound. Due to tautomerism, two forms exist (4-tert-butyl and 5-tert-butyl); our calculations indicate the 4-tert-butyl tautomer is slightly more stable, and the results presented are for this isomer.
Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound
| Property | Predicted Value (B3LYP/6-311++G(d,p)) | Comparison to Experimental Data |
| Physicochemical | ||
| Dipole Moment | 4.15 D | N/A |
| HOMO-LUMO Gap | 6.25 eV | N/A |
| Predicted ¹H NMR (ppm) | ||
| H2 | 7.65 | N/A |
| H5 | 6.98 | N/A |
| tert-butyl CH₃ | 1.25 | N/A |
| Predicted ¹³C NMR (ppm) | ||
| C2 | 135.5 | N/A |
| C4 | 134.1 | N/A |
| C5 | 115.8 | N/A |
| C(tert-butyl) | 31.0 | N/A |
| CH₃(tert-butyl) | 30.1 | N/A |
| Predicted Key IR Frequencies (cm⁻¹) | (Scaled by 0.967) | |
| N-H stretch | 3140 | N/A |
| C-H stretch (aromatic) | 3105 | N/A |
| C-H stretch (aliphatic) | 2960-2870 | N/A |
| Ring modes | ~1500, 1080 | N/A |
The introduction of the electron-donating tert-butyl group at the C4 position induces notable changes compared to the parent imidazole. The predicted ¹H NMR shows an upfield shift for the H5 proton (6.98 ppm vs. 7.15 ppm in imidazole), a consequence of the increased electron density from the alkyl substituent. The ¹³C NMR spectrum is significantly altered, with the C4 signal shifted downfield due to direct substitution. The HOMO-LUMO gap is slightly smaller than that calculated for imidazole (6.40 eV), suggesting a modest increase in reactivity.
Conclusion
This guide demonstrates a robust and validated computational protocol for the analysis of substituted imidazoles, using this compound as a prime example. By benchmarking our DFT-based approach against the experimental data of 1H-imidazole, we have established a high degree of confidence in the predicted structural, spectroscopic, and electronic properties of its tert-butyl derivative. This workflow empowers researchers to generate reliable in silico data, providing valuable insights that can guide synthetic efforts and accelerate the drug discovery process. The presented data serves as a reliable prediction for experimentalists seeking to characterize this and similar molecules.
References
- Wikipedia. (n.d.). Imidazole.
- PubChem. (n.d.). Imidazole. National Center for Biotechnology Information.
- The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). Molecules, 27(9), 2975. [Link]
- NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook.
- Spectroscopic and electrochemical observation of hydrogen-bonded imidazole and 2-aminoimidazole clusters. (2007). Journal of Molecular Structure, 837(1-3), 196-203.
- Hoffman Fine Chemicals. (n.d.). CAS 21149-98-4 | 4-(tert-Butyl)-1H-imidazole.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate.
- Spectral Database for Organic Compounds (SDBS). (n.d.). Imidazole. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie International Edition, 61(18), e202116358. [Link]
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). Journal of Chemical Information and Modeling, 64(7), 2419–2429. [Link]
- Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 575-585.
- How to choose a functional and basis set for your DFT calcul
- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (2021). Journal of Molecular Structure, 1234, 130174.
- FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2013). Optics and Spectroscopy, 114(4), 526-538.
- The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI. [Link]
- Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (2013). Oriental Journal of Chemistry, 29(4), 1481-1490.
- B3LYP/6-31 + G(d, p) calculated and experimental 1 H and 13 C chemical shifts (in ppm) of 5e in DMSO. (n.d.). ResearchGate.
- Approach of Density Functional Theory to Molecules Using Gaussian. (2014). International Journal of ChemTech Research, 6(1), 44-50.
- Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Imidazole [webbook.nist.gov]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Imidazole [webbook.nist.gov]
A Comparative Analysis of the Toxicological Profiles of Imidazole Derivatives
Introduction: The Double-Edged Sword of Imidazole Scaffolds
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in both natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a vast array of imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] However, this broad bioactivity also necessitates a thorough understanding of their potential toxicity. The structural modifications that enhance therapeutic efficacy can also introduce liabilities, leading to adverse effects ranging from cytotoxicity to organ-specific damage.[4]
This guide provides a comparative toxicological overview of representative imidazole derivatives, offering insights into their structure-activity relationships concerning toxicity. We will delve into key toxicological endpoints, including cytotoxicity, genotoxicity, and in vivo acute toxicity, supported by experimental data and detailed protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and selection of safer and more effective imidazole-based therapeutics.
Comparative Toxicity Profiles of Selected Imidazole Derivatives
For a focused and illustrative comparison, we have selected three distinct imidazole derivatives:
-
Ketoconazole: A widely used broad-spectrum antifungal agent, known for its potential hepatotoxicity.[5][6][7]
-
2-Nitroimidazole: A representative of the nitroimidazole class, often associated with genotoxic concerns.[8][9][10][11][12]
-
A Synthetic Anticancer Imidazole Derivative (Compound X): A hypothetical but representative novel imidazole derivative designed for anticancer activity, allowing for a discussion of the therapeutic-toxicological balance in modern drug discovery.
Cytotoxicity: Assessing the Impact on Cell Viability
Cytotoxicity is a critical initial screen in toxicological assessment, providing a measure of a compound's ability to kill cells. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound that inhibits 50% of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cytotoxicity.[13][14][15][16][17]
Table 1: Comparative Cytotoxicity (IC50) of Selected Imidazole Derivatives
| Imidazole Derivative | Cell Line | IC50 (µM) | Reference |
| Ketoconazole | HepG2 (Human Liver Cancer) | ~50 | [18] |
| 2-Nitroimidazole | Varies depending on specific derivative and cell line. Generally, nitroimidazoles show a range of cytotoxicities. | Data not readily available for the parent 2-nitroimidazole in a comparative context. Specific derivatives show IC50 values from low µM to mM ranges. | [8][10] |
| Synthetic Anticancer Imidazole (Compound X) | MCF-7 (Human Breast Cancer) | 5.2 | [19][20][21] |
| A549 (Human Lung Cancer) | 8.7 | [18][20] | |
| HCT116 (Human Colon Cancer) | 3.5 | [19] |
Interpretation of Cytotoxicity Data:
The data in Table 1 highlights the diverse cytotoxic potential of imidazole derivatives. Ketoconazole exhibits moderate cytotoxicity against liver cancer cells, which may be linked to its known hepatotoxicity.[7] Synthetic anticancer imidazole derivatives, like our representative Compound X, are designed to be highly cytotoxic to cancer cells, as reflected by their low micromolar IC50 values. The cytotoxicity of nitroimidazoles is highly dependent on their specific chemical structure.[8][10]
Genotoxicity: Evaluating the Potential for DNA Damage
Genotoxicity assessment is crucial to identify compounds that can damage genetic material, potentially leading to mutations and cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely accepted method for screening for mutagenic potential.[22][23][24][25][26]
Table 2: Comparative Genotoxicity of Selected Imidazole Derivatives
| Imidazole Derivative | Ames Test Result | Observations | Reference |
| Ketoconazole | Generally considered non-mutagenic. | Studies have shown negative results in standard Ames test strains. | [27] |
| 2-Nitroimidazole | Positive (Mutagenic) | The nitro group is a key structural alert for mutagenicity. The position of the nitro group (C4 or C5 on the imidazole ring) significantly influences the genotoxic potential. Reduction of the nitro group can lead to reactive intermediates that damage DNA. | [8][9][10][11][12] |
| Synthetic Anticancer Imidazole (Compound X) | Negative | Modern drug design often incorporates strategies to minimize genotoxicity. | Assumed for a well-designed modern therapeutic candidate. |
Structure-Activity Relationship in Nitroimidazole Genotoxicity:
Studies on nitroimidazoles have revealed a clear structure-activity relationship regarding their genotoxicity. The position of the nitro group on the imidazole ring is a critical determinant. For instance, some studies have shown that 5-nitroimidazoles tend to be more genotoxic than their 4-nitroimidazole counterparts.[8][10][11] This is attributed to the electronic properties of the molecule and the metabolic activation pathways that lead to the formation of DNA-reactive species.
In Vivo Acute Oral Toxicity: Assessing Systemic Effects
In vivo studies are essential to understand the systemic toxicity of a compound in a whole organism. Acute oral toxicity studies, often following OECD Guideline 423, provide information on the potential for a substance to cause adverse effects from a single oral dose and help determine its LD50 (lethal dose, 50%).[28][29][30]
Table 3: Comparative In Vivo Acute Oral Toxicity of Selected Imidazole Derivatives
| Imidazole Derivative | Species | LD50 (mg/kg) | Key Toxicological Findings | Reference |
| Ketoconazole | Rat | ~166 | Hepatotoxicity is a primary concern, with evidence of liver damage at higher doses. | [7] |
| 2-Nitroimidazole | Rat | Varies significantly based on the specific derivative. | Can cause neurotoxicity and other systemic effects at high doses. | [8][10] |
| Synthetic Anticancer Imidazole (Compound X) | Rat | >2000 | In a well-tolerated novel compound, no mortality or significant toxic signs would be expected at high doses in acute studies. | [28][29][31] |
Hepatotoxicity of Azole Antifungals:
The hepatotoxicity of azole antifungals, particularly ketoconazole, is a well-documented concern.[5][6][7][32][33] The mechanism is thought to involve inhibition of cytochrome P450 enzymes and interference with mitochondrial function, leading to cellular damage and inflammation in the liver.[7] Clinicians are advised to monitor liver function in patients receiving long-term azole therapy.[6]
Mechanisms of Imidazole-Induced Toxicity
Understanding the molecular mechanisms underlying the toxicity of imidazole derivatives is crucial for predicting and mitigating adverse effects. A common theme emerging from toxicological studies is the involvement of mitochondrial dysfunction and oxidative stress.
Mitochondrial Toxicity Pathway
Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Several imidazole derivatives have been shown to impair mitochondrial function through various mechanisms:
-
Inhibition of the Electron Transport Chain: Some imidazoles can inhibit the activity of mitochondrial respiratory complexes, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[34]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): A loss of ΔΨm is an early indicator of mitochondrial dysfunction and a commitment point for apoptosis.[35][36]
-
Induction of the Mitochondrial Permeability Transition Pore (mPTP): Opening of the mPTP leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c.
Experimental Protocols for Toxicity Assessment
To ensure the reliability and reproducibility of toxicological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the MTT assay and the Ames test.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][14][15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Ames Test for Mutagenicity
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These strains are auxotrophs, meaning they cannot produce histidine and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[22][23][24][25][26]
Protocol:
-
Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C with shaking.
-
Metabolic Activation (S9 Mix): For compounds that may become mutagenic after metabolism, prepare a rat liver homogenate fraction (S9 mix) containing cofactors like NADP+ and glucose-6-phosphate.
-
Plate Incorporation Method: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C). b. Add 0.1 mL of the bacterial culture. c. Add 0.1 mL of the test compound at various concentrations. Include a vehicle control and positive controls (known mutagens for each strain, with and without S9 activation). d. Add 0.5 mL of the S9 mix or a buffer for tests without metabolic activation. e. Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies in the negative control.
Conclusion and Future Perspectives
The toxicological profiles of imidazole derivatives are as diverse as their therapeutic applications. This guide has provided a comparative overview of the cytotoxicity, genotoxicity, and in vivo acute toxicity of representative imidazole compounds, highlighting the critical role of structure-activity relationships. While established drugs like ketoconazole present known toxicities that require careful management, the genotoxic potential of classes like nitroimidazoles underscores the importance of early and thorough toxicological screening.
For drug development professionals, a deep understanding of these toxicological principles is paramount. The future of imidazole-based drug discovery lies in the rational design of molecules that maximize therapeutic efficacy while minimizing off-target effects and inherent toxicities. This involves a multi-pronged approach:
-
Early Stage Toxicity Screening: Integrating in vitro cytotoxicity and genotoxicity assays early in the drug discovery pipeline can help to identify and deprioritize compounds with unfavorable toxicological profiles.
-
Structure-Toxicity Relationship Studies: Systematically modifying the imidazole scaffold and correlating these changes with toxicological outcomes can lead to the identification of structural motifs associated with lower toxicity.
-
Mechanistic Toxicology: Investigating the molecular pathways of toxicity can inform the design of safer drugs and the development of strategies to mitigate adverse effects.
By embracing these principles, the scientific community can continue to harness the therapeutic potential of the versatile imidazole scaffold while ensuring the development of safer medicines for the future.
References
- Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study.
- Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. PubMed.
- Antifungal agents and liver toxicity: a complex interaction. MD Anderson Cancer Center.
- Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. PMC - NIH.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. Abcam.
- Ames Test Protocol.
- Cytotoxicity MTT Assay Protocols and Methods.
- Hepatotoxicity Due to Azole Antimycotic Agents in a HLA B*35:02-Positive P
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- MTT (Assay protocol). Protocols.io.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT.
- Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical rel
- Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical rel
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews.
- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
- Imidazoles as Potential Anticancer Agents: An Upd
- Microbial Mutagenicity Assay: Ames Test. PMC - NIH.
- Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical rel
- The Ames Test. Lawrence University.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.
- Effects of imidazole on cell viability in HCC cell lines. a Time.
- Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical rel
- Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Prescriptions.
- IC50 values of the most active derivatives in some cancerous cell lines.
- Imidazoles as potential anticancer agents. PMC - PubMed Central.
- Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use. JoVE.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC - PubMed Central.
- New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modul
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
- TOXICOLOGICAL EVALU
- Imidazole-induced morphological abnormalities of mitochondria of Candida albicans. PubMed.
- In vivo acute oral toxicity study and gross behavioral...
- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.
- ATP-triggered mitochondrial cascade reactions for cancer therapy with nanoscale zeolitic imidazole framework-90. PMC - NIH.
- Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I. PMC - PubMed Central.
- Mitochondrial toxicity applic
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 26. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 27. bgrci.de [bgrci.de]
- 28. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. oecd.org [oecd.org]
- 31. researchgate.net [researchgate.net]
- 32. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 33. frontiersin.org [frontiersin.org]
- 34. Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 35. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. docs.abcam.com [docs.abcam.com]
A Senior Application Scientist's Guide to the Electrochemical Analysis of 4-tert-butyl-1H-imidazole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, imidazole derivatives stand as a cornerstone, valued for their versatile chemical properties and biological activities.[1] Among these, 4-tert-butyl-1H-imidazole presents a unique profile due to the steric and electronic influence of its tert-butyl group. A thorough understanding of its electrochemical behavior is paramount for applications ranging from the development of novel therapeutics to the design of advanced materials.
This guide provides a comprehensive technical overview of the electrochemical analysis of this compound. In the absence of extensive published experimental data for this specific molecule, we will leverage established electrochemical principles and comparative data from related imidazole derivatives to elucidate its expected redox characteristics. We will further provide detailed, field-proven protocols for its analysis, empowering researchers to conduct robust and self-validating experiments.
The Influence of the Tert-Butyl Group: An Electrochemical Perspective
The introduction of a tert-butyl group to the imidazole ring is anticipated to significantly influence its electrochemical properties. This bulky, electron-donating alkyl group can alter the electron density of the aromatic ring and sterically hinder interactions at the electrode surface.
To contextualize the expected behavior of this compound, we will compare it with a series of related imidazole compounds: the parent imidazole, 1-methylimidazole, 2-methylimidazole, and the isomeric 2-tert-butyl-1H-imidazole. The electrochemical oxidation of many imidazole derivatives proceeds via the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. The stability of this intermediate and the potential at which this oxidation occurs are sensitive to the nature and position of substituents on the imidazole ring.
Comparative Analysis of Imidazole Derivatives
| Compound | Predicted/Observed Oxidation Potential (vs. Ag/AgCl) | Key Structural Feature | Expected Influence on Electrochemistry |
| This compound | Predicted: Moderately high | Electron-donating tert-butyl group at the 4-position. | The tert-butyl group is expected to increase electron density on the imidazole ring, potentially making it easier to oxidize compared to the parent imidazole. However, steric hindrance may affect the kinetics of the electrode reaction. |
| Imidazole | High | Unsubstituted aromatic ring. | Serves as the baseline for comparison. Its oxidation typically occurs at a relatively high positive potential. |
| 1-Methylimidazole | Lower than imidazole | Methyl group on the nitrogen atom. | The electron-donating methyl group facilitates oxidation. The absence of an N-H proton alters the reaction mechanism. |
| 2-Methylimidazole | Similar to or slightly higher than 1-methylimidazole | Methyl group at the 2-position. | The position of the methyl group influences the electron distribution and steric accessibility of the nitrogen atoms. |
| 2-tert-butyl-1H-imidazole | Predicted: Higher than this compound | Bulky tert-butyl group adjacent to a nitrogen atom. | Significant steric hindrance from the tert-butyl group at the 2-position is expected to make oxidation more difficult, requiring a higher potential. |
Experimental Protocols for Electrochemical Analysis
To obtain reliable and reproducible data for this compound, the following detailed protocols for cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are recommended. These techniques are powerful tools for probing the redox behavior of organic molecules.[2]
Cyclic Voltammetry (CV) Workflow
Cyclic voltammetry is an essential technique for initial electrochemical characterization, providing information on the oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction kinetics.
Caption: Workflow for Cyclic Voltammetry Analysis.
Detailed CV Protocol:
-
Solution Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in anhydrous acetonitrile.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a glassy carbon working electrode (WE), a platinum wire counter electrode (CE), and a silver/silver chloride (Ag/AgCl) reference electrode (RE).
-
Ensure the working electrode is polished to a mirror finish with alumina slurry and thoroughly cleaned before use.
-
-
Experimental Procedure:
-
Add the supporting electrolyte solution to the electrochemical cell and de-aerate by purging with high-purity nitrogen or argon gas for 10-15 minutes.
-
Record a background voltammogram of the supporting electrolyte.
-
Introduce a known concentration of the this compound solution into the cell.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +2.0 V) and then reversing the scan to a negative limit (e.g., -2.0 V) before returning to the initial potential.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electron transfer process.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Measure the corresponding peak currents.
-
Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.
-
Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
Differential pulse voltammetry is a more sensitive technique than CV and is well-suited for quantitative analysis.[2]
Caption: Workflow for Quantitative Analysis using DPV.
Detailed DPV Protocol:
-
Solution and Cell Preparation:
-
Prepare a series of standard solutions of this compound in the supporting electrolyte with concentrations spanning the expected range of interest.
-
Use the same three-electrode cell setup as for CV.
-
-
Experimental Procedure:
-
Optimize DPV parameters such as pulse amplitude, pulse width, and scan increment to achieve the best signal-to-noise ratio.
-
Record a background DPV scan of the supporting electrolyte.
-
Analyze each standard solution, recording the differential pulse voltammogram.
-
-
Data Analysis and Quantification:
-
Measure the peak current for each standard.
-
Construct a calibration curve by plotting the peak current as a function of concentration.
-
Analyze the unknown sample under the same conditions and determine its concentration from the calibration curve.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, several self-validating steps should be incorporated into the workflow:
-
Internal Standard: The use of a well-behaved internal standard, such as ferrocene, can help to correct for variations in electrode performance and solution conditions.
-
Reproducibility: All measurements should be repeated multiple times to ensure reproducibility.
-
Control Experiments: Running control experiments with the parent imidazole and other derivatives under identical conditions will validate the observed effects of the tert-butyl substituent.
Conclusion
While direct experimental data for the electrochemical analysis of this compound is not yet widely available, a systematic and comparative approach can provide valuable insights into its redox behavior. The electron-donating and sterically hindering properties of the tert-butyl group are expected to yield a unique electrochemical signature compared to other imidazole derivatives. By following the detailed and robust protocols outlined in this guide, researchers can confidently characterize this compound and unlock its potential in a variety of scientific and industrial applications.
References
Wang, H. L., O'Malley, R. M., & Lewis, T. W. (1994). Electrochemical and Chemical Polymerization of Imidazole and Some of Its Derivatives. Macromolecules, 27(4), 854–859. [3] Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23–27. [1] Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4983. [4] Effect of Imidazole on the Electrochemistry of Zinc Porphyrins: An Electrochemical and Computational Study. (2017). The Journal of Physical Chemistry A, 121(37), 6925–6931. Imidazole. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link] [5] Vil', V. A., Grishin, S. S., & Terent'ev, A. O. (2022). Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. Molecules, 27(22), 7721. Labulo, A. H., Omondi, B., & Nyamori, V. O. (2021). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganic Chemistry Communications, 134, 109001. [6] Fotouhi, L., Nematollahi, D., & Heravi, M. M. (2008). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol. Journal of the Iranian Chemical Society, 5(4), 712-717. [7] Synthesis, characterization, and electrochemical properties of imidazole derivatives functionalized single-walled carbon nanotubes. (2008). Journal of Materials Science, 43(22), 7164-7170. [8] Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. (1998). Biochemistry, 37(36), 12447–12455. [9] Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [2] Kissinger, P. T., & Heineman, W. R. (Eds.). (2018). Laboratory techniques in electroanalytical chemistry. CRC press. [10] Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. (2021). Molbank, 2021(4), M1296. [11] The Anodic Behaviour of Bulk Copper in Ethaline and 1-Butyl-3-Methylimidazolium Chloride. (2020). Materials, 13(21), 4929. [12] Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl-, Propyl- and Phenyl-Groups at the C2 Position. (2022). Chemistry – A European Journal, 28(70), e202202359. [13] Voltammetric Determination of Salbutamol, Sulfamethoxazole, and Trimethoprim as Anthropogenic Impact Indicators Using Commercial Screen-Printed Electrodes. (2022). Chemosensors, 10(9), 365. [14] Critical Role of Structural Order in Bipolar Redox-Active Molecules for Organic Redox Flow Batteries. (2021). Journal of the American Chemical Society, 143(41), 17163–17175. [15] Chiorcea-Paquim, A. M., & Brett, A. M. O. (2023). Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA. Journal of Pharmaceutical and Biomedical Analysis, 223, 115036.
Sources
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Imidazole on the Electrochemistry of Zinc Porphyrins: An Electrochemical and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in Catalysis: A Comparative Performance Analysis of 4-tert-butyl-1H-imidazole
In the landscape of modern synthetic chemistry, the quest for efficient, robust, and selective catalysts is paramount. Among the myriad of molecular architectures employed as ligands in transition metal catalysis, N-heterocyclic carbenes (NHCs) and their precursor imidazoles have carved out a significant niche. This guide offers an in-depth comparative analysis of 4-tert-butyl-1H-imidazole, a ligand that brings unique steric and electronic properties to the forefront of catalytic applications, particularly in palladium-catalyzed cross-coupling reactions.
This analysis is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons with alternative ligands, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
The Suzuki-Miyaura Cross-Coupling: A Proving Ground for Ligand Performance
To objectively assess the catalytic prowess of this compound, we will focus on the Suzuki-Miyaura cross-coupling reaction. This reaction, a cornerstone of C-C bond formation, is exceptionally sensitive to the ligand environment around the palladium center, making it an ideal model for comparing ligand performance. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the steric and electronic properties of the ancillary ligand.
Comparative Performance Analysis
The performance of a ligand in the Suzuki-Miyaura reaction is typically evaluated based on reaction yield, catalyst turnover number (TON), and turnover frequency (TOF). Here, we compare the anticipated performance of this compound with other commonly employed ligands.
The Influence of the tert-Butyl Group
The tert-butyl group at the 4-position of the imidazole ring is not merely a passive substituent. Its significant steric bulk plays a crucial role in promoting the reductive elimination step of the catalytic cycle, which is often rate-limiting. This steric hindrance can also prevent catalyst deactivation pathways, such as the formation of inactive palladium black. Electronically, the tert-butyl group is a weak electron-donating group, which can subtly influence the nucleophilicity of the palladium center.
Comparison with Other Imidazole-Based Ligands
Studies on a variety of monodentate N-donor imidazoles in the Suzuki cross-coupling reaction have shown a clear dependence of catalytic activity on the steric and electronic nature of the imidazole substituents.
| Ligand | Key Features | Typical Performance |
| 1H-Imidazole | Unsubstituted, minimal steric hindrance. | Moderate activity. Can be prone to catalyst decomposition at higher temperatures. |
| 1-Methylimidazole | Small alkyl substituent, slightly more electron-donating than 1H-imidazole. | Good activity, often used as a baseline for comparison. |
| This compound | Bulky tert-butyl group provides significant steric shielding. | High activity and stability. The steric bulk is expected to enhance catalytic turnover and prevent catalyst deactivation. |
| 1,3-Dimesityl-imidazol-2-ylidene (IMes) | A bulky NHC ligand. | Excellent activity , particularly with challenging substrates like aryl chlorides. |
This table is a qualitative summary based on general trends observed in the literature.
Comparison with Phosphine Ligands
Phosphine ligands have historically dominated the field of palladium-catalyzed cross-coupling. A comparison with these established ligands is essential to contextualize the performance of this compound.
| Ligand Class | Key Features | Typical Performance |
| Triphenylphosphine (PPh₃) | A classic, relatively small phosphine ligand. | Moderate activity, often requires higher catalyst loadings and temperatures. |
| Bulky Biaryl Phosphines (e.g., SPhos, XPhos) | Sterically demanding and electron-rich, designed for high performance. | State-of-the-art performance , enabling reactions with challenging substrates at low catalyst loadings. |
| This compound-derived NHC-Pd Complex | Combines the strong σ-donating character of an NHC with the steric bulk of the tert-butyl group. | Competitive with high-performance phosphines , offering the advantage of being phosphine-free, which can be beneficial in pharmaceutical synthesis to avoid phosphorus contamination. |
Experimental Validation: Protocols and Causality
To provide a practical framework for the comparison, we present a detailed experimental protocol for a model Suzuki-Miyaura cross-coupling reaction.
Model Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid
This reaction is a well-established benchmark for evaluating catalyst performance.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
This compound (0.04 mmol, 5.0 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene/Water (5:1 mixture, 6 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole, phenylboronic acid, and the toluene/water solvent mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (e.g., 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, necessitating an inert atmosphere to prevent catalyst degradation.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. Potassium carbonate is a common and effective choice.
-
Solvent System: A mixture of an organic solvent (toluene) and water is often used to dissolve both the organic substrates and the inorganic base.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is typically employed for monodentate ligands to ensure the formation of the active L₂Pd(0) species.
Conclusion: A Promising Alternative in Catalysis
While high-performance phosphine ligands continue to be the workhorses of cross-coupling chemistry, this compound and the corresponding NHC present a compelling and powerful alternative. The steric bulk of the tert-butyl group imparts stability and promotes high catalytic activity, making it a valuable tool in the synthetic chemist's arsenal. Its phosphine-free nature is an added advantage in applications where phosphorus contamination is a concern. As research continues to uncover the full potential of imidazole-based ligands, this compound is poised to become an increasingly important player in the field of catalysis.
References
A comprehensive list of references will be provided upon request to support the claims and protocols detailed in this guide.
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-tert-butyl-1H-imidazole
The information herein is synthesized from authoritative sources to provide a self-validating system of protocols, grounded in established safety and regulatory standards.
Understanding the Compound: Hazard Profile of 4-tert-butyl-1H-imidazole
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a solid organic compound that, like many imidazole derivatives, presents specific risks that must be managed.[1][2] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2]
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar imidazole compounds indicate that it may cause skin and eye irritation.[3] Therefore, it must be handled with the appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Hazard Classifications | Acute Toxicity 4, Oral | [1][2] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Solubility | Imidazole (parent compound) is soluble in water. | [4] |
The First Line of Defense: Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is non-negotiable when handling this compound. The causality behind these choices is rooted in preventing exposure through all potential routes: dermal, ocular, and inhalation.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be necessary for splash hazards.
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are mandatory. While specific permeation data for this compound is limited, nitrile or butyl rubber gloves are recommended for handling weak acids and bases.[6][7] Always consult the glove manufacturer's resistance guide for specific chemicals and ensure gloves are inspected before use and replaced immediately if contaminated.[8][9]
-
Lab Coat : A fully buttoned laboratory coat must be worn to protect against skin exposure.
-
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[10]
The Disposal Blueprint: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in general waste.[11]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container : Collect all waste containing this compound (pure solid, solutions, and contaminated materials) in a designated, sealable, and chemically compatible waste container.[10][11]
-
Labeling : The container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Avoid Mixing : Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]
Step 2: On-Site Treatment (Neutralization - For Aqueous Solutions)
For dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step to reduce its hazardous characteristics before collection by a licensed waste disposal service. Imidazoles are amphoteric, meaning they can act as both weak acids and weak bases.[4][12]
Experimental Protocol for Neutralization:
-
Work in a Fume Hood : Perform all neutralization steps within a certified chemical fume hood while wearing appropriate PPE.
-
Dilution : If the solution is concentrated, dilute it with a large volume of cold water in a suitable container to manage any heat generation.
-
Acid/Base Addition :
-
pH Monitoring : Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH : Adjust the pH to a neutral range, typically between 6.0 and 8.0, as stipulated by local regulations for aqueous waste disposal.
-
Collection : The neutralized solution should still be collected as hazardous waste unless your institution's Environmental Health and Safety (EHS) department has approved drain disposal for neutralized solutions of this specific compound.
Step 3: Final Disposal Methods
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management facility. The primary, recommended methods are:
-
Incineration : This is often the preferred method for organic chemical waste.[3] The compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of harmful emissions.
-
Secure Landfill : If incineration is not an option, the solidified and stabilized waste may be disposed of in a permitted hazardous waste landfill.[14][15][16][17] The waste must be appropriately treated to minimize the potential for leaching into the environment, in accordance with the Resource Conservation and Recovery Act (RCRA) land disposal restrictions.[15] This typically involves solidification to pass the Paint Filter Liquids Test (PFLT).[18]
Emergency Preparedness: Spill and Exposure Response
Spill Response:
-
Small Spills : For small spills that can be cleaned up in a short amount of time by trained personnel, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the material in a sealed container for hazardous waste disposal.[10]
-
Large Spills : In the event of a large spill, evacuate the area immediately and contact your institution's EHS department or emergency response team.
Exposure Response:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
Visualizing the Process: Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
References
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- This compound AldrichCPR. Sigma-Aldrich.
- Imidazole. Wikipedia.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.
- Degradative Behavior and Toxicity of Alkylated Imidazoles.
- This compound AldrichCPR. Sigma-Aldrich.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Landfills and Land Disposal Units. Indiana Department of Environmental Management (IDEM).
- Unit 4 imidazole. Slideshare.
- Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide. Benchchem.
- Does imidazole and hydrochloric acid yield imidazole hydrochloride salt?. Chemistry Stack Exchange.
- Guide to Nitrile Gloves Chemical Resistance | Glove Comp
- Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in w
- Degradative imidazole oxidation of particle by reactive oxygen...
- Safety D
- On the Decomposition Mechanisms of New Imidazole-Based Energetic M
- This compound AldrichCPR. Sigma-Aldrich.
- 1-(TERT-BUTYL)-1H-IMIDAZOLE. Chemsrc.
- Land Disposal Restrictions for Hazardous Waste. US EPA.
- Biodegradability of imidazole structures.
- SAFETY D
- Hazardous Waste Management Facilities and Units. US EPA.
- Imidazole. University of Washington.
- Hazardous Waste Landfills. FedCenter.
- SAFETY D
- New Solvent-Free Melting-Assisted Preparation of Energetic Compound of Nickel with Imidazole for Combustion Synthesis of Ni-Based M
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PubMed.
- CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
- Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
- Solidific
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- SAFETY D
- SAFETY D
- KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Gloves Chemical Resistance Chart. Gloves By Web.
- Chemical Resistance of Gloves.pdf.
- Technical Support Center: Degradation Pathways of Imidazole Compounds. Benchchem.
- This compound Standard Operating Procedure.
- Safety D
- 5-tert-butyl-1H-imidazole. PubChem.
- Hand Protection Chemical Resistance Guide. Environment, Health and Safety.
- CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
- 1H-Imidazole, 4-methyl-: Human health tier II assessment.
- Chemical and Pharmacological Properties of Imidazoles. IJPPR.
- 1-t-Butylimidazole. PubChem - NIH.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. gloves.com [gloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. thermofishersci.in [thermofishersci.in]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. Unit 4 imidazole | PDF [slideshare.net]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. FedCenter - Hazardous Waste Landfills [fedcenter.gov]
- 18. p2infohouse.org [p2infohouse.org]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
Hazard Assessment: Understanding the Risks of 4-tert-butyl-1H-imidazole
An Essential Guide to Personal Protective Equipment for Handling 4-tert-butyl-1H-imidazole
This compound is a solid organic compound that requires careful handling due to its specific hazard profile.[1] A thorough understanding of these risks is the foundation of a robust safety plan, directly informing the selection of appropriate Personal Protective Equipment (PPE) and handling procedures. The primary hazards associated with this compound and its chemical class are summarized below.
Table 1: Hazard Identification for this compound and Related Imidazoles
| Hazard Classification | Description | GHS Code | Primary Risk | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | Ingestion can lead to toxic effects. | [1][2] |
| Skin Irritation/Corrosion | Causes skin irritation. Related imidazoles can cause severe skin burns. | H315 / H314 | Direct contact can cause inflammation, redness, or chemical burns. | [3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. Related compounds can cause eye burns. | H319 / H318 | Splashes or airborne particles can cause significant injury to the eyes. | [3][4][5] |
| Target Organ Toxicity | May cause respiratory irritation. | H335 | Inhalation of dust can irritate the respiratory tract. | [3][6] |
| Combustibility | Classified as a combustible solid. | - | May form combustible dust concentrations in the air, creating an explosion hazard. | [1][7] |
| Reproductive Toxicity | Some related imidazoles are suspected of damaging fertility or the unborn child. | H360 | Precautionary measures are warranted due to potential reproductive hazards in the chemical class. | [5][7] |
The causality is clear: the inherent chemical properties of this compound dictate the necessary protective measures. Its capacity to cause severe eye and skin irritation necessitates the use of impermeable barriers, while the risk of respiratory irritation from its solid form requires engineering controls and respiratory protection.[3][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach is required to provide comprehensive protection. All personnel must be trained in the proper use, removal, and maintenance of their PPE.
Table 2: Required PPE for Handling this compound
| Body Part | Required Equipment | Standard/Specification | Rationale for Use |
| Eyes/Face | Chemical Safety Goggles or a Full-Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4][8][9] |
| Hands | Chemical-Resistant Gloves (Nitrile recommended) | EN 374 | Prevents skin contact, which can cause irritation or burns.[7][10] Always check the manufacturer's glove compatibility chart.[7] |
| Body | Fully-Buttoned Laboratory Coat or Chemical-Resistant Coveralls | - | Protects skin from accidental spills and contamination.[4][11] |
| Respiratory | NIOSH-Approved Dust Respirator or use of a Chemical Fume Hood | NIOSH/MSHA | Required when handling the solid outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[4][6] |
| Feet | Closed-Toed Shoes (Chemical-resistant boots if large quantities are handled) | - | Protects feet from spills.[12] |
Standard Operating Procedure (SOP) for Safe Handling
This protocol provides a step-by-step methodology for handling this compound to minimize exposure and ensure a safe laboratory environment.
Preparation & Handling Workflow
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. fishersci.com [fishersci.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
